6-Methylsalicylic Acid
Description
2-Hydroxy-6-methylbenzoic acid has been reported in Geosmithia langdonii, Neolentinus cyathiformis, and other organisms with data available.
structure
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-hydroxy-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJMNOSIAGSZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205257 | |
| Record name | 6-Methylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
567-61-3 | |
| Record name | 6-Methylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=567-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylsalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-METHYLSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5352FE23Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biosynthetic Pathway of 6-Methylsalicylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylsalicylic acid (6-MSA) is a polyketide natural product with a range of biological activities and serves as a key precursor for the biosynthesis of numerous other secondary metabolites, including the mycotoxin patulin. Its synthesis is catalyzed by the multifunctional enzyme this compound synthase (6-MSAS), a type I iterative polyketide synthase (PKS). This technical guide provides an in-depth overview of the 6-MSA biosynthetic pathway, including the enzymatic machinery, reaction mechanism, and quantitative aspects of its production. Detailed experimental protocols for the investigation of this pathway are also provided to facilitate further research and application in drug development and synthetic biology.
Introduction
This compound (6-MSA) is a foundational aromatic polyketide produced by a variety of fungi, most notably Penicillium patulum. The biosynthesis of 6-MSA is a classic example of fungal polyketide synthesis, orchestrated by a single, large multifunctional enzyme known as this compound synthase (6-MSAS). This enzyme iteratively catalyzes a series of condensation and modification reactions to construct the 6-MSA molecule from simple metabolic precursors. Understanding the intricacies of the 6-MSA biosynthetic pathway is crucial for harnessing its potential in various applications, from the development of novel pharmaceuticals to the bio-engineering of valuable chemical compounds.
The this compound Synthase (6-MSAS) Enzyme
The central player in 6-MSA biosynthesis is the 6-MSAS enzyme. It is a type I polyketide synthase, meaning it is a single, large polypeptide with multiple catalytic domains. In Penicillium patulum, the 6-MSAS is a homodimer of two identical subunits, each with a molecular weight of approximately 190 kDa.[1][2]
The key catalytic domains within each 6-MSAS monomer include:
-
Ketosynthase (KS): Catalyzes the Claisen condensation reactions that extend the polyketide chain.
-
Acyltransferase (AT): Selects and loads the starter (acetyl-CoA) and extender (malonyl-CoA) units onto the acyl carrier protein.
-
Ketoreductase (KR): Reduces a specific keto group in the growing polyketide chain to a hydroxyl group.
-
Dehydratase (DH): Although initially annotated as a dehydratase, this domain has been shown to be non-functional in its canonical role and is not involved in a dehydration step during 6-MSA synthesis.[3]
-
Acyl Carrier Protein (ACP): Covalently tethers the growing polyketide chain via a phosphopantetheine arm and shuttles it between the various catalytic domains.
-
Thioesterase (TE) or Product Release Domain: Catalyzes the final cyclization and release of the completed 6-MSA molecule from the enzyme.
The Biosynthetic Pathway of this compound
The biosynthesis of 6-MSA proceeds through a series of iterative steps, all occurring on the multifunctional 6-MSAS enzyme. The overall reaction consumes one molecule of acetyl-CoA, three molecules of malonyl-CoA, and one molecule of NADPH.[2][4]
The proposed steps are as follows:
-
Loading: The AT domain loads an acetyl group from acetyl-CoA onto the ACP. This starter unit is then transferred to the active site of the KS domain.
-
First Extension: The AT domain loads a malonyl group from malonyl-CoA onto the now-vacant ACP.
-
First Condensation: The KS domain catalyzes the decarboxylative condensation of the acetyl group with the malonyl group on the ACP, forming a C4 intermediate (acetoacetyl-ACP).
-
Second Extension and Condensation: The process repeats with a second molecule of malonyl-CoA, extending the chain to a C6 triketide.
-
Ketoreduction: The KR domain stereospecifically reduces the C5 keto group of the triketide to a hydroxyl group, utilizing NADPH as a cofactor.
-
Third Extension and Condensation: A third molecule of malonyl-CoA is incorporated, forming a C8 tetraketide intermediate.
-
Cyclization and Aromatization: The tetraketide undergoes an intramolecular aldol condensation to form a cyclic intermediate, which then aromatizes.
-
Thioesterase-mediated Release: The final product, this compound, is released from the ACP domain through the action of the thioesterase domain.
References
A Technical Guide to 6-Methylsalicylic Acid Production in Fungi for Researchers and Drug Development Professionals
Abstract
6-Methylsalicylic acid (6-MSA) is a polyketide secondary metabolite synthesized by a wide array of filamentous fungi, particularly within the Aspergillus and Penicillium genera. This compound serves as a crucial precursor for a multitude of other fungal metabolites, some with significant pharmacological or toxicological properties, including patulin and terreic acid.[1] Understanding the natural producers of 6-MSA, the intricacies of its biosynthesis, and the regulatory networks governing its production is paramount for its potential exploitation in drug discovery and development. This technical guide provides an in-depth overview of the fungal producers of 6-MSA, detailed experimental protocols for its cultivation and analysis, and a summary of the current knowledge on the signaling pathways that regulate its synthesis.
Fungal Producers of this compound
A broad spectrum of fungal species are known to naturally produce 6-MSA. The most well-documented producers belong to the genera Penicillium and Aspergillus.
Key Fungal Producers:
-
Penicillium patulum (also known as Penicillium griseofulvum ): This species is one of the most extensively studied producers of 6-MSA and is the source from which the this compound synthase (6MSAS) gene was first cloned.[2]
-
Aspergillus terreus : This fungus is a known producer of 6-MSA, which serves as a precursor for the biosynthesis of other secondary metabolites like terreic acid.[3]
-
Aspergillus aculeatus : This species has been shown to possess a 6-MSA synthase gene cluster and produces 6-MSA-derived compounds.
-
Penicillium cyclopium : Studies on submerged cultures of this species have demonstrated its capability to produce penicillic acid, a downstream product of 6-MSA.[4]
-
Penicillium rubens : Coculture experiments with this species have shown alterations in its secondary metabolite profile, indicating a complex regulatory network that can be influenced by interspecies interactions.[5]
Quantitative Data on 6-MSA Production
The production of 6-MSA can vary significantly depending on the fungal species, strain, and cultivation conditions. While data from wild-type producers is somewhat limited and variable, heterologous expression systems have been utilized to achieve higher yields.
| Fungal Species/Host | Cultivation Condition | 6-MSA Titer (mg/L) | Reference |
| Penicillium cyclopium NRRL 1888 | Submerged culture with mannitol | Up to 4000 (as penicillic acid) | [4] |
| Saccharomyces cerevisiae (heterologous) | Glucose minimal media (20 g/L) | Not specified | |
| Saccharomyces cerevisiae (heterologous) | Minimal media (50 g/L glucose) | 554 ± 26 | |
| Aspergillus terreus | Not specified | Not specified | [6] |
| Penicillium patulum | Replacement cultures with [1-14C]acetate | Not directly quantified in mg/L | [7] |
Biosynthesis of this compound
The biosynthesis of 6-MSA is a classic example of polyketide synthesis, catalyzed by the multifunctional enzyme this compound synthase (6MSAS).
The overall reaction involves the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA. The process is iterative, with the growing polyketide chain remaining attached to the enzyme complex until its final release as 6-MSA.
Biosynthetic Pathway Diagram
Regulation of 6-MSA Production
The production of 6-MSA, like many other fungal secondary metabolites, is tightly regulated by a complex network of signaling pathways and is influenced by various environmental factors.
Key Regulatory Proteins
-
LaeA and the Velvet Complex: LaeA is a global regulator of secondary metabolism in many filamentous fungi.[8][9][10][11] It forms a key part of the velvet complex (including VeA and VelB), which plays a crucial role in coordinating fungal development and secondary metabolism in response to light and other signals.[8][9][11][12] Deletion or overexpression of laeA has been shown to significantly impact the production of various secondary metabolites, and it is highly likely to be involved in the regulation of 6-MSA biosynthesis.[10]
Signaling Pathways
-
cAMP Signaling Pathway: The cyclic AMP (cAMP) signaling pathway is a conserved signaling cascade in fungi that responds to extracellular signals, such as nutrient availability.[13][14][15][16][17] This pathway, through the action of protein kinase A (PKA), can influence the expression of genes involved in secondary metabolism.[13][14][15][16][17] It is plausible that nutrient sensing through the cAMP pathway modulates 6-MSA production to align with the physiological state of the fungus.
Regulatory Network Diagram
Experimental Protocols
Fungal Cultivation for 6-MSA Production
This protocol provides a general guideline for the submerged cultivation of Penicillium species in shake flasks. Optimization of media components and culture parameters may be required for specific strains.
Materials:
-
Penicillium sp. culture on a Potato Dextrose Agar (PDA) plate
-
Sterile distilled water
-
250 mL Erlenmeyer flasks
-
Cotton plugs
-
Autoclave
-
Incubator shaker
-
Seed medium (e.g., Potato Dextrose Broth - PDB)
-
Production medium (e.g., Czapek-Dox broth or a custom medium)
Procedure:
-
Spore Suspension Preparation:
-
Aseptically add 10 mL of sterile distilled water to a mature (7-10 days old) PDA plate culture of the Penicillium species.
-
Gently scrape the surface with a sterile loop to dislodge the spores.
-
Transfer the spore suspension to a sterile tube.
-
Adjust the spore concentration to approximately 10^7 spores/mL using a hemocytometer.
-
-
Inoculum Preparation:
-
Inoculate a 250 mL Erlenmeyer flask containing 50 mL of sterile seed medium with 1 mL of the spore suspension.
-
Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.
-
-
Production Culture:
-
Inoculate a 250 mL Erlenmeyer flask containing 50 mL of sterile production medium with 5 mL of the seed culture.
-
Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 7-14 days.[18]
-
Withdraw samples aseptically at regular intervals for analysis.
-
Extraction of 6-MSA from Fungal Culture
This protocol describes a general procedure for the extraction of 6-MSA from both the fungal mycelium and the culture broth.
Materials:
-
Fungal culture
-
Buchner funnel and filter paper
-
Centrifuge
-
Ethyl acetate or other suitable organic solvent (e.g., dichloromethane)[19]
-
Rotary evaporator
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Procedure:
-
Separation of Mycelium and Broth:
-
Harvest the fungal culture by filtration through a Buchner funnel or by centrifugation (e.g., 5000 x g for 10 minutes).
-
Collect both the mycelium and the culture filtrate (broth).
-
-
Extraction from Culture Broth:
-
Adjust the pH of the culture filtrate to acidic (pH 2-3) with an appropriate acid (e.g., HCl).
-
Extract the acidified broth three times with an equal volume of ethyl acetate in a separatory funnel.
-
Pool the organic layers.
-
-
Extraction from Mycelium:
-
The collected mycelium can be freeze-dried for efficient extraction.
-
Homogenize the fresh or dried mycelium in a suitable solvent like ethyl acetate or methanol. This can be done using a mortar and pestle with liquid nitrogen or a bead beater.[20]
-
Extract the homogenized mycelium with the solvent, followed by filtration to remove the cell debris.
-
-
Concentration and Reconstitution:
-
Combine the organic extracts from the broth and mycelium.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of methanol (HPLC grade).
-
Filter the reconstituted extract through a 0.45 µm syringe filter before HPLC or GC-MS analysis.
-
Quantification of 6-MSA by HPLC-UV
This method provides a general framework for the quantification of 6-MSA using High-Performance Liquid Chromatography with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier). A typical starting condition could be 10% acetonitrile, ramping up to 90% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Approximately 300 nm (the UV absorbance maximum for 6-MSA should be confirmed with a standard).
-
Column Temperature: 25-30°C.
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of pure 6-MSA standard in methanol.
-
Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Analysis:
-
Inject the prepared fungal extracts onto the HPLC system.
-
-
Quantification:
-
Identify the 6-MSA peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of 6-MSA in the sample by comparing the peak area with the standard curve.
-
Experimental Workflow Diagram
Conclusion
The fungal production of this compound represents a fascinating area of natural product research with significant implications for drug discovery and biotechnology. A thorough understanding of the producing organisms, their biosynthetic capabilities, and the complex regulatory networks that govern 6-MSA synthesis is essential for harnessing its full potential. The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for their investigations into this important fungal metabolite. Further research into the specific triggers and signaling components that modulate 6-MSA production will undoubtedly open up new avenues for its targeted and enhanced synthesis.
References
- 1. 6-MSA, a secondary metabolite distribution hub with multiple fungal destinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of this compound by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Genetic Characterization of Terreic Acid Pathway in Aspergillus terreus (Journal Article) | OSTI.GOV [osti.gov]
- 4. Penicillic acid production in submerged culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Production of [14C]patulin by Penicillium patulum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of LaeA and Velvet Proteins in Regulating the Production of Mycotoxins and Other Fungal Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LaeA-Regulated Fungal Traits Mediate Bacterial Community Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Functional Study of cAMP-Dependent Protein Kinase A in Penicillium oxalicum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cAMP Signalling Pathway in Biocontrol Fungi [mdpi.com]
- 15. The cAMP/protein kinase A signaling pathway in pathogenic basidiomycete fungi: Connections with iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 18. Optimization of Submerged Fermentation Medium for Matrine Production by Aspergillus terreus, an Endophytic Fungus Harboring Seeds of Sophora flavescens, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GC-MS ANALYSIS OF SOME ENDOPHYTIC FUNGAL EXTRACTS [bpsa.journals.ekb.eg]
- 20. An Improved Method for Protein Extraction from Minuscule Quantities of Fungal Biomass - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and historical context of 6-Methylsalicylic Acid.
An In-depth Technical Guide to 6-Methylsalicylic Acid: Discovery, Biosynthesis, and Experimental Analysis
Introduction
This compound (6-MSA) is a polyketide, a diverse class of natural products synthesized by a wide range of organisms, including fungi, bacteria, and plants.[1] It serves as a crucial biosynthetic intermediate for a variety of secondary metabolites, some of which possess significant biological activities. Notably, 6-MSA is a precursor to the mycotoxin patulin and has been shown to induce disease resistance in plants, mimicking the signaling molecule salicylic acid.[2][3] The biosynthesis of 6-MSA is catalyzed by the multifunctional enzyme this compound synthase (6-MSAS), a type I iterative polyketide synthase.[2] This technical guide provides a comprehensive overview of the discovery and historical context of 6-MSA, its biosynthetic pathway, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in the field of drug development.
Discovery and Historical Context
The study of this compound has a rich history, with key discoveries spanning several decades. Reports of its isolation date back to at least 1917, where it was identified as a precursor in epoxydon biosynthesis. A significant milestone in understanding its formation was the characterization of the enzyme responsible for its synthesis, this compound synthase (6-MSAS), from the fungus Penicillium patulum.[4] Subsequent research led to the cloning of the 6-msas gene, revealing a 5322-base-pair open reading frame that encodes a protein of 1774 amino acids with a molecular mass of approximately 190.7 kDa.[2][5] The enzyme was found to be a homotetramer with a native molecular weight of around 750,000 Da.[4] Further investigations have focused on the heterologous expression of 6-MSAS in various hosts like Escherichia coli and Saccharomyces cerevisiae to facilitate its study and for the biotechnological production of 6-MSA and its derivatives.[6][7]
Biosynthesis of this compound
The biosynthesis of 6-MSA is a multi-step process catalyzed by the single, multifunctional enzyme 6-MSAS. The synthesis starts with one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units.[2] The overall reaction is as follows:
acetyl-CoA + 3 malonyl-CoA + NADPH + H+ → 6-methylsalicylate + 4 CoA + 3 CO2 + NADP+ + H2O[1]
The reaction proceeds through a series of condensation, reduction, and dehydration steps, all occurring on the different catalytic domains of the 6-MSAS enzyme. The growing polyketide chain remains tethered to the acyl carrier protein (ACP) domain of the synthase throughout the process. A key step is the NADPH-dependent reduction of a keto group. Finally, the completed polyketide chain undergoes cyclization and aromatization to yield this compound.
Data Presentation
Table 1: Molecular Properties of this compound Synthase from Penicillium patulum
| Property | Value | Reference |
| Subunit Molecular Weight | ~188 kDa | [5] |
| Native Molecular Weight | ~750 kDa | [4] |
| Quaternary Structure | Homotetramer | [4] |
| Gene Size (ORF) | 5322 bp | [5] |
| Number of Amino Acids | 1774 | [5] |
Table 2: Production of this compound in Engineered Saccharomyces cerevisiae
| Strain Engineering Strategy | Culture Conditions | 6-MSA Titer (mg/L) | Reference | | :--- | :--- | :--- | | Co-expression of 6-MSAS and A. nidulans PPTase | Batch cultivation, 20 g/L glucose minimal media | Increased by 60% over native promoter |[7] | | Scaled-up production | Batch cultivation, 50 g/L glucose minimal media | 554 ± 26 |[7] | | Overexpression of codon-optimized 6-MSAS and A. nidulans PPTase | Not specified | up to 367 |[8] | | Additional genomic integration of 6-MSAS and PPTase genes | Not specified | > 2000 |[8] | | Induction at 24h with 10% galactose | Not specified | 121.61 |[9] |
Experimental Protocols
Purification of 6-MSAS from Penicillium patulum
This protocol is adapted from the method described by Spencer and Jordan (1992).[4][10]
1. Cell Disruption: a. Harvest mycelia from liquid culture by suction filtration and wash with 1% NaCl solution. b. Resuspend approximately 100 g (wet weight) of mycelia in 200 ml of 0.1 M Tris/sulphate buffer, pH 7.6, containing 15% (v/v) glycerol, 1 mM EDTA, 5 mM 2-mercaptoethanol, and protease inhibitors. c. Disrupt the cells and remove cell debris by centrifugation at 11,000 g for 20 minutes at 4°C.
2. Poly(ethylene glycol) Precipitation: a. To the supernatant from the previous step, add poly(ethylene glycol) 6000 to a final concentration of 50% (w/v) to precipitate the enzyme. b. Collect the precipitate by centrifugation at 5,000 g for 30 minutes.
3. Hydroxyapatite Chromatography: a. Dissolve the pellet in 15 ml of 50 mM potassium phosphate buffer, pH 7.6, containing 15% glycerol, 2 mM dithiothreitol, 1 mM EDTA, and benzamidine.[10] b. Apply the solution to a hydroxyapatite column (e.g., 3 cm x 10 cm) pre-equilibrated with the same buffer. c. Elute the 6-MSAS using 100 ml of 200 mM potassium phosphate buffer, pH 7.6, with the same additives. d. Collect fractions containing 6-MSAS activity.
4. Concentration: a. Pool the active fractions and precipitate the protein with ammonium sulfate (24.3 g/100 ml).
Heterologous Expression and Purification of 6-MSAS in E. coli
This is a general protocol for the expression of a His-tagged 6-MSAS in E. coli BL21(DE3).
1. Gene Cloning: a. Amplify the 6-msas gene from P. patulum cDNA using PCR with primers that add appropriate restriction sites (e.g., NdeI and XhoI) and a C-terminal His6-tag. b. Ligate the digested PCR product into a pET expression vector (e.g., pET-28b(+)).[11][12] c. Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and verify the sequence of the insert.
2. Protein Expression: a. Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)). b. Inoculate a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C. c. Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at a lower temperature (e.g., 18°C) for 16-24 hours.
3. Cell Lysis and Purification: a. Harvest the cells by centrifugation at 5,000 x g for 10 minutes. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate pH 7.5, 300 mM NaCl, 10 mM imidazole, 5% glycerol, and protease inhibitors).[13] c. Lyse the cells by sonication or using a French press. d. Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes. e. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. f. Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM). g. Elute the His-tagged 6-MSAS with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM). h. Analyze the fractions by SDS-PAGE for purity.
Site-Directed Mutagenesis of the 6-MSAS Gene
This protocol is based on the QuikChange™ method.[14][15][16][17]
1. Primer Design: a. Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the middle. b. The primers should have a melting temperature (Tm) of ≥ 78°C and a GC content of at least 40%.
2. PCR Amplification: a. Set up a PCR reaction containing the 6-MSAS expression plasmid as a template, the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuTurbo), and dNTPs. b. Perform thermal cycling to amplify the entire plasmid.
3. DpnI Digestion: a. Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.
4. Transformation: a. Transform the DpnI-treated DNA into highly competent E. coli cells. b. Plate the transformed cells on an agar plate with the appropriate antibiotic and incubate overnight at 37°C.
5. Verification: a. Isolate plasmid DNA from several colonies and sequence the 6-msas gene to confirm the presence of the desired mutation.
6-MSAS Enzyme Activity Assay
This fluorescence-based assay is adapted from Spencer and Jordan (1992).[10]
1. Reaction Mixture: a. In a total volume of 2 ml, combine:
- 160 µmol Tris/sulphate buffer, pH 7.6
- 0.4 µmol acetyl-CoA
- 0.4 µmol NADPH
- 2.5 mg BSA
- 0.2-1.0 m-unit of purified 6-MSAS
2. Assay Procedure: a. Perform the assay at 25°C with stirring in a fluorometer. b. Start the reaction by adding 0.4 µmol of malonyl-CoA. c. Monitor the increase in fluorescence associated with the formation of this compound. d. Quantify the amount of 6-MSA produced by comparing the fluorescence change to a standard curve of authentic 6-MSA.
Analytical Determination of 6-MSA
HPLC-UV Method:
-
Column: Reversed-phase C18 column (e.g., SUPELCO 25 cm × 4.6 mm × 5 µm).[18]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[19][20]
-
Flow Rate: Typically 1 mL/min.[18]
-
Detection: UV detector set at a wavelength where 6-MSA has a strong absorbance, such as 282 nm.[18]
-
Sample Preparation: Centrifuge fermentation broth to remove cells, filter the supernatant, and inject directly or after appropriate dilution.
GC-MS Method with TMS Derivatization:
-
Derivatization: a. Evaporate a known volume of the sample extract to dryness under a stream of nitrogen.[21] b. Add a methoxyamine hydrochloride solution in pyridine and incubate to protect keto groups.[21] c. Add a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate to form the trimethylsilyl (TMS) derivative of 6-MSA.[3][21]
-
GC-MS Parameters:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., TR-5MS).[22]
-
Injection: Splitless injection at an inlet temperature of 250°C.[22]
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 325°C).[3][22]
-
Mass Spectrometry: Operate in full scan mode or selected ion monitoring (SIM) for higher sensitivity and specificity.
-
References
- 1. EC 2.3.1.165 [iubmb.qmul.ac.uk]
- 2. Production of this compound by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Purification and properties of this compound synthase from Penicillium patulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multifunctional this compound synthase gene of Penicillium patulum. Its gene structure relative to that of other polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Production of the polyketide 6-MSA in yeast engineered for increased malonyl-CoA supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Inducing Methods on Production of(6-methysalicylic acid) in Saccharomyces(<i>S.cerevisiae</i>) [nshu.hainanu.edu.cn]
- 10. scispace.com [scispace.com]
- 11. agilent.com [agilent.com]
- 12. Rapid modification of the pET-28 expression vector for ligation independent cloning using homologous recombination in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterologous protein expression in E. coli [protocols.io]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
- 15. faculty.washington.edu [faculty.washington.edu]
- 16. sekelsky.bio.unc.edu [sekelsky.bio.unc.edu]
- 17. gladstone.org [gladstone.org]
- 18. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 20. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]
- 21. uoguelph.ca [uoguelph.ca]
- 22. mdpi.com [mdpi.com]
Physicochemical properties and structure of 6-Methylsalicylic Acid.
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylsalicylic acid (6-MSA) is a polyketide secondary metabolite produced by a variety of fungi, most notably Penicillium and Aspergillus species. As a structural analog of salicylic acid, it serves as a key biosynthetic precursor to numerous other natural products, including the mycotoxin patulin. Furthermore, 6-MSA has garnered significant interest for its ability to mimic salicylic acid's role in inducing systemic acquired resistance in plants, making it a molecule of interest in agricultural science. This technical guide provides a detailed overview of the physicochemical properties, structure, and relevant experimental methodologies for the study of this compound.
Physicochemical Properties and Structure
This compound is an organic compound characterized by a carboxylic acid and a phenol functional group attached to a toluene backbone.[1] It is a white solid that is soluble in basic water and polar organic solvents.[1]
Quantitative Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₃ | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| Melting Point | 168-176 °C | Thermo Fisher Scientific |
| Boiling Point | 300.4 °C at 760 mmHg | Sigma-Aldrich |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO, and basic water. | Bioaustralis,[1] |
| pKa | Experimental value not readily available in cited databases. | [2] |
| Appearance | White to off-white solid/powder | Bioaustralis |
| CAS Number | 567-61-3 | [2] |
Molecular Structure
This compound, systematically named 2-hydroxy-6-methylbenzoic acid, is a monohydroxybenzoic acid. It is structurally related to salicylic acid, with a methyl group substituting the hydrogen atom ortho to the carboxylic acid group.[2]
Synonyms: 2,6-Cresotic acid, 2-Hydroxy-6-methylbenzoic acid, 6-Hydroxy-o-toluic acid.
Biosynthesis and Biological Activity
Biosynthesis by this compound Synthase (6-MSAS)
6-MSA is synthesized by the multifunctional enzyme this compound synthase (6-MSAS), a type I iterative polyketide synthase (PKS).[3][4] The biosynthesis begins with one molecule of acetyl-CoA as a starter unit and utilizes three molecules of malonyl-CoA as extender units.[3] The 6-MSAS enzyme catalyzes a series of condensation, ketoreduction, and dehydration reactions, culminating in the cyclization and aromatization of the polyketide chain to form 6-MSA.[5]
Activation of Plant Disease Resistance
This compound has been shown to mimic the function of salicylic acid (SA) as a signaling molecule in plant defense mechanisms.[3] Exogenous application of 6-MSA to plants, such as tobacco, can induce the expression and accumulation of pathogenesis-related (PR) proteins.[3] This activation of the plant's defense pathways leads to systemic acquired resistance (SAR), enhancing the plant's resistance to subsequent infections by pathogens like the tobacco mosaic virus.[3]
Experimental Protocols
This section provides detailed methodologies for the production, purification, and characterization of this compound.
Biosynthesis and Purification from Penicillium patulum
As chemical synthesis routes are less common in the literature, the primary method for obtaining 6-MSA is through fermentation of producing organisms. The following protocol is adapted from the purification of the 6-MSAS enzyme and its product.[6]
I. Culture Growth and Harvest:
-
Inoculate a suitable liquid medium with spores of Penicillium patulum.
-
Grow the culture in flasks with agitation to ensure aeration.
-
After the appropriate growth period for secondary metabolite production, collect the mycelia by suction filtration.
-
Wash the collected mycelia with a 1% NaCl solution.[6]
II. Extraction of 6-MSA:
-
The culture filtrate (liquid medium) is the primary source of secreted 6-MSA. Acidify the filtrate to approximately pH 2-3 with HCl to protonate the salicylate.
-
Extract the acidified filtrate multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid extract.
III. Purification by Recrystallization:
-
Choose a suitable solvent system. Water or a water/ethanol mixture is often effective for salicylic acid derivatives. The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolve the crude 6-MSA extract in a minimal amount of the hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.
-
Dry the crystals under vacuum or in a desiccator to a constant weight.
Analytical Characterization
I. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure and purity of the compound.
-
Sample Preparation: Dissolve 5-10 mg of purified 6-MSA in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Analysis: Acquire the proton NMR spectrum. Expected signals would include aromatic protons, a methyl group singlet, and exchangeable protons for the hydroxyl and carboxylic acid groups (which may be broad or absent in D₂O).
-
¹³C NMR Analysis: Acquire the carbon NMR spectrum. Expected signals include those for the aromatic carbons, the methyl carbon, and the carboxyl carbon.
II. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify the key functional groups present in the molecule.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind ~1-2 mg of the dry 6-MSA sample with ~100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Place the fine powder into a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the 4000-400 cm⁻¹ range. Key expected vibrational bands include a broad O-H stretch from the carboxylic acid and phenol, C=O stretch from the carboxylic acid, and C=C stretches from the aromatic ring.
III. Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology (GC-MS with Electron Ionization - EI): This method is suitable for volatile compounds.[3]
-
Derivatization (Optional but common): To increase volatility, the sample can be derivatized, for example, by trimethylsilylation.
-
Sample Injection: Inject the sample (dissolved in a volatile solvent) into the gas chromatograph.
-
GC Separation: Use a suitable GC column and temperature program to separate the analyte from any impurities. A typical program might start at 170°C, ramp to 180°C, and then ramp to 250°C.[3]
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV for EI).
-
Mass Analysis: The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum of 6-MSA will show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern.[3]
-
Conclusion
This compound is a foundational molecule in the study of fungal secondary metabolism and a promising agent in the field of plant defense. Its well-characterized biosynthetic pathway provides a model system for understanding polyketide synthesis. The protocols and data presented in this guide offer a technical resource for researchers engaged in the isolation, characterization, and application of this versatile compound. Further research into its crystal structure and a broader range of biological activities will continue to enhance its scientific and commercial importance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H8O3 | CID 11279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Production of this compound by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
The Mechanism of 6-Methylsalicylic Acid Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of 6-Methylsalicylic Acid Synthase (6-MSAS), an iterative Type I polyketide synthase (PKS). This guide details the enzyme's structure, catalytic cycle, and the key domains involved in the biosynthesis of this compound (6-MSA), a precursor to various secondary metabolites with pharmaceutical relevance.
Introduction
This compound synthase (6-MSAS) is a fascinating multi-domain enzyme responsible for the synthesis of this compound from one molecule of acetyl-CoA and three molecules of malonyl-CoA, with the involvement of NADPH as a reducing agent.[1][2] As an iterative Type I PKS, a single polypeptide chain contains all the necessary catalytic domains to perform a series of programmed condensation and modification reactions.[3][4] Understanding the intricate mechanism of 6-MSAS is crucial for efforts in synthetic biology and drug development, aiming to harness and engineer polyketide biosynthetic pathways to produce novel bioactive compounds.
Domain Organization and Function
6-MSAS is a large, multifunctional protein with a modular architecture. Each domain performs a specific catalytic function in the overall synthesis of 6-MSA. The key domains are:
-
Ketoacyl Synthase (KS): Catalyzes the Claisen condensation reaction between the growing polyketide chain attached to the Acyl Carrier Protein (ACP) and a malonyl-ACP extender unit.
-
Acyltransferase (AT): Responsible for loading the starter unit (acetyl-CoA) and extender units (malonyl-CoA) onto the ACP domain.
-
Ketoreductase (KR): Catalyzes the NADPH-dependent reduction of a specific β-keto group in the growing polyketide chain to a β-hydroxyl group. This reduction occurs only once during the synthesis of 6-MSA.
-
Acyl Carrier Protein (ACP): A small, flexible domain that carries the growing polyketide chain via a phosphopantetheine arm to the various catalytic domains of the synthase.
-
Thioester Hydrolase (TH): Initially misidentified as a dehydratase (DH) domain, this domain is now understood to be a thioester hydrolase. Its crucial role is to catalyze the final release of the completed 6-MSA molecule from the ACP domain.[3][4]
The Catalytic Cycle of 6-MSAS
The synthesis of 6-MSA is an iterative process involving three rounds of chain elongation. The entire process is carried out by a single 6-MSAS protein.
Initiation:
-
Loading of the Starter Unit: The AT domain transfers an acetyl group from acetyl-CoA to the phosphopantetheine arm of the ACP domain.
-
Transfer to KS: The acetyl group is then transferred from the ACP to a cysteine residue in the active site of the KS domain.
Elongation Cycle 1: 3. Loading of the Extender Unit: The AT domain loads a malonyl group from malonyl-CoA onto the now-vacant ACP. 4. Condensation: The KS domain catalyzes the decarboxylative condensation of the ACP-bound malonate with the KS-bound acetate, forming a β-ketoacyl-ACP intermediate (acetoacetyl-ACP).
Elongation Cycle 2: 5. Chain Transfer: The newly formed diketide is transferred from the ACP to the KS domain. 6. Loading of the Second Extender Unit: A new malonyl group is loaded onto the ACP by the AT domain. 7. Condensation: The KS domain catalyzes the condensation, extending the polyketide chain to a triketide. 8. Ketoreduction: The KR domain stereospecifically reduces the β-keto group of the triketide to a β-hydroxyl group using NADPH as a cofactor.
Elongation Cycle 3: 9. Chain Transfer: The reduced triketide is transferred to the KS domain. 10. Loading of the Third Extender Unit: A final malonyl group is loaded onto the ACP. 11. Condensation: The KS domain catalyzes the final condensation to form a tetraketide intermediate.
Termination: 12. Cyclization and Aromatization: The tetraketide intermediate undergoes a spontaneous or enzyme-assisted intramolecular aldol condensation and subsequent aromatization to form the this compound ring structure while still attached to the ACP. 13. Product Release: The TH domain catalyzes the hydrolytic cleavage of the thioester bond, releasing the final product, this compound, from the ACP domain.[3][4]
Quantitative Data
A comprehensive search of the scientific literature did not yield a consolidated source of specific kinetic parameters (Km and kcat) for this compound Synthase with its primary substrates. However, qualitative descriptions of its substrate specificity are available.
| Substrate | Role | Specificity Notes |
| Acetyl-CoA | Starter Unit | Preferred starter unit. |
| Malonyl-CoA | Extender Unit | The exclusive extender unit. |
| NADPH | Reductant | Required for the single ketoreduction step. |
| Propionyl-CoA | Alternative Starter | Can be utilized as a starter unit, leading to the production of 6-ethylsalicylic acid, but at a significantly lower rate than with acetyl-CoA.[4] |
Experimental Protocols
Purification of this compound Synthase from Penicillium patulum
This protocol is adapted from established methods for the purification of 6-MSAS.
Buffers and Solutions:
-
Extraction Buffer: 50 mM potassium phosphate buffer (pH 7.6), 15% (v/v) glycerol, 2 mM dithiothreitol (DTT), 1 mM EDTA, and protease inhibitors (e.g., 1 mM PMSF, 1 µg/mL leupeptin, 1 µg/mL pepstatin).
-
Phosphate Gradient Buffers for Hydroxyapatite Chromatography:
-
Low Salt: 50 mM potassium phosphate buffer (pH 7.6), 15% glycerol, 2 mM DTT, 1 mM EDTA.
-
High Salt: 400 mM potassium phosphate buffer (pH 7.6), 15% glycerol, 2 mM DTT, 1 mM EDTA.
-
-
Poly(ethylene glycol) (PEG) 6000 Solution: 50% (w/v) in water.
-
Ammonium Sulfate Solution: Saturated solution, pH adjusted to 7.0.
Protocol:
-
Cell Lysis: Harvest fungal mycelia and freeze in liquid nitrogen. Grind the frozen mycelia to a fine powder. Resuspend the powder in Extraction Buffer.
-
Clarification: Centrifuge the crude extract at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Hydroxyapatite Chromatography:
-
Load the clarified supernatant onto a hydroxyapatite column pre-equilibrated with Low Salt buffer.
-
Wash the column extensively with Low Salt buffer.
-
Elute the bound proteins with a linear gradient of Low Salt to High Salt buffer.
-
Collect fractions and assay for 6-MSAS activity.
-
-
Concentration: Pool the active fractions and concentrate the protein by precipitation with PEG 6000 or ammonium sulfate.
-
Size Exclusion Chromatography (Optional): For higher purity, the concentrated protein can be further purified by size exclusion chromatography on a column equilibrated with a suitable buffer (e.g., Extraction Buffer without protease inhibitors).
-
Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.
Fluorescence-Based Enzyme Assay for 6-MSAS Activity
This assay measures the production of 6-MSA, which is a fluorescent molecule.
Reaction Mixture:
-
100 mM Tris/sulfate buffer, pH 7.6
-
200 µM Acetyl-CoA
-
200 µM Malonyl-CoA
-
200 µM NADPH
-
1.25 mg/mL Bovine Serum Albumin (BSA)
-
Purified 6-MSAS enzyme (0.1 - 1.0 mUnit)
Protocol:
-
Prepare the Reaction Mixture: In a fluorometer cuvette, combine all reaction components except malonyl-CoA.
-
Equilibration: Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.
-
Initiate the Reaction: Start the reaction by adding malonyl-CoA to the cuvette and mix immediately.
-
Monitor Fluorescence: Measure the increase in fluorescence over time using a fluorometer with an excitation wavelength of approximately 310 nm and an emission wavelength of approximately 410 nm.
-
Data Analysis: The rate of 6-MSA formation is determined from the initial linear phase of the fluorescence increase. A standard curve of known concentrations of 6-MSA should be prepared to convert the fluorescence units into molar amounts of product. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the specified conditions.
Site-Directed Mutagenesis of 6-MSAS
This protocol provides a general workflow for introducing specific mutations into the 6-MSAS gene to study the function of individual amino acid residues or domains.
Materials:
-
Plasmid DNA containing the 6-MSAS gene.
-
Mutagenic primers (forward and reverse) containing the desired mutation.
-
High-fidelity DNA polymerase (e.g., PfuUltra).
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells for transformation.
Protocol:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Perform a PCR reaction using the 6-MSAS plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations. The PCR will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: Following PCR, digest the reaction mixture with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thereby digesting the parental template DNA while leaving the newly synthesized, unmethylated (mutated) plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on a selective agar medium. Isolate plasmid DNA from the resulting colonies and sequence the 6-MSAS gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
Visualizations
The following diagrams illustrate the key processes in the study and action of this compound Synthase.
Conclusion
This compound Synthase is a paradigm for iterative Type I polyketide synthases, employing a sophisticated, programmed series of reactions on a single polypeptide to generate a complex natural product. The discovery of the thioester hydrolase domain's role in product release has significantly advanced our understanding of its mechanism. While detailed kinetic parameters remain to be fully elucidated, the knowledge of its domain functions and catalytic cycle provides a solid foundation for future research. This guide offers a comprehensive resource for scientists and researchers aiming to explore the intricacies of 6-MSAS, with potential applications in the bioengineering of novel polyketide-based therapeutics.
References
- 1. Production of this compound by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-methylsalicylic-acid synthase - Wikipedia [en.wikipedia.org]
- 3. Hidden Function of Catalytic Domain in this compound Synthase for Product Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthetase from Penicillium patulum. Some catalytic properties of the enzyme and its relation to fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Methylsalicylic Acid as a precursor to patulin biosynthesis.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of 6-methylsalicylic acid (6-MSA) as the initial precursor in the biosynthetic pathway of patulin, a mycotoxin of significant concern in the food industry and a subject of interest in drug development. This document details the enzymatic cascade transforming 6-MSA into patulin, presents quantitative data for key biosynthetic steps, outlines detailed experimental protocols for pathway analysis, and provides visual representations of the core biochemical and experimental workflows.
The Patulin Biosynthetic Pathway: From 6-MSA to a Toxic Mycotoxin
Patulin biosynthesis is a multi-step process initiated by the formation of this compound (6-MSA) from acetyl-CoA and malonyl-CoA. This foundational step is catalyzed by the multifunctional enzyme this compound synthase (6-MSAS). Following its synthesis, 6-MSA undergoes a series of enzymatic modifications, orchestrated by a cluster of genes, typically referred to as the 'pat' gene cluster, found in patulin-producing fungi such as Aspergillus and Penicillium species.
The generally accepted biosynthetic pathway from 6-MSA to patulin involves the following key intermediates and enzymatic conversions:
-
This compound (6-MSA): The starting polyketide synthesized by this compound synthase (6-MSAS), encoded by the patK gene.
-
m-Cresol: Formed by the decarboxylation of 6-MSA, a reaction catalyzed by this compound decarboxylase (PatG).
-
m-Hydroxybenzyl alcohol: Produced through the hydroxylation of m-cresol. This step is catalyzed by a cytochrome P450 monooxygenase, m-cresol hydroxylase (PatH).
-
Gentisyl alcohol: Results from a second hydroxylation event, this time on m-hydroxybenzyl alcohol, catalyzed by another cytochrome P450 enzyme, m-hydroxybenzyl alcohol hydroxylase (PatI).
-
Gentisaldehyde: The alcohol group of gentisyl alcohol is oxidized to an aldehyde, a reaction likely carried out by a dehydrogenase.
-
Isoepoxydon: A key intermediate formed through the epoxidation and rearrangement of gentisaldehyde.
-
Phyllostine: Derived from isoepoxydon through the action of isoepoxydon dehydrogenase (IDH), encoded by the patN gene.
-
(E)-Ascladiol: A precursor to patulin.
-
Patulin: The final toxic product.
The entire process is tightly regulated, with the expression of the pat genes being influenced by environmental factors such as pH and nutrient availability.
Figure 1. The biosynthetic pathway of patulin from this compound.
Quantitative Data Presentation
The following tables summarize key quantitative data related to the biosynthesis of patulin from 6-MSA.
Table 1: Enzyme Kinetic Parameters for Key Biosynthetic Enzymes
| Enzyme | Gene | Substrate | Km | Vmax | Source Organism | Reference |
| This compound Synthase (6-MSAS) | patK | Acetyl-CoA | 10 µM | - | Penicillium patulum | |
| Malonyl-CoA | 7 µM | - | Penicillium patulum | |||
| NADPH | 12 µM | - | Penicillium patulum | |||
| 6-Methylsalicylate Decarboxylase | patG | 6-Methylsalicylate | - | - | Penicillium patulum | |
| Isoepoxydon Dehydrogenase | idh/patN | Isoepoxydon | - | - | Penicillium griseofulvum |
Table 2: Relative Expression of Patulin Biosynthesis Genes in Penicillium expansum
| Gene | Function | Fold Change (pH 5.0 vs. pH 2.5) | Fold Change (pH 7.0 vs. pH 2.5) | Reference |
| patK | This compound Synthase | ~4.5 | ~3.0 | |
| patG | This compound Decarboxylase | ~5.0 | ~3.5 | |
| patH | m-Cresol Hydroxylase | ~6.0 | ~4.0 | |
| patN | Isoepoxydon Dehydrogenase | ~5.5 | ~3.8 | |
| patL | Pathway-specific Transcription Factor | ~3.0 | ~2.5 |
Note: Data is approximated from graphical representations in the cited literature and represents the trend of increased gene expression at pH values more favorable for patulin production.
Table 3: Production of 6-MSA and Patulin in Engineered Saccharomyces cerevisiae
| Engineered Strain | Key Genetic Modification | 6-MSA Titer (mg/L) | Patulin Titer (mg/L) | Reference |
| Strain A | Expression of P. patulum 6-MSAS | 554 ± 26 | Not reported | |
| Strain B | Co-expression of A. clavatus PatG | - (consumed) | Not reported (m-cresol produced) |
Note: This table highlights the potential for heterologous production of pathway intermediates and demonstrates the functional expression of patulin biosynthesis genes in a yeast system.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of patulin biosynthesis.
Quantification of 6-MSA and Patulin by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods used for the analysis of patulin in fungal cultures and food matrices.
Objective: To quantify the concentration of 6-MSA and patulin in culture extracts.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid or phosphoric acid
-
6-MSA and patulin analytical standards
-
0.22 µm syringe filters
-
Ethyl acetate
Procedure:
-
Sample Preparation:
-
For liquid cultures, centrifuge to separate mycelia from the supernatant.
-
Extract the supernatant (or a known volume of culture) three times with an equal volume of ethyl acetate.
-
Pool the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.
-
Re-dissolve the residue in a known volume of the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and acidified water (e.g., 0.1% acetic acid or phosphoric acid). A common starting point is 10-30% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at 276 nm for patulin and a suitable wavelength for 6-MSA (e.g., 305 nm).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of 6-MSA and patulin of known concentrations.
-
Generate a standard curve by plotting the peak area against the concentration for each standard.
-
Determine the concentration of 6-MSA and patulin in the samples by interpolating their peak areas on the respective standard curves.
-
Figure 2. Experimental workflow for HPLC analysis of 6-MSA and patulin.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for quantifying the expression levels of genes in the patulin biosynthetic pathway.
Objective: To measure the relative transcript abundance of pat genes.
Materials:
-
Fungal mycelia
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR instrument
-
SYBR Green qPCR master mix
-
Gene-specific primers for target and reference genes (e.g., β-tubulin, actin)
Procedure:
-
RNA Extraction:
-
Harvest fungal mycelia by filtration and immediately freeze in liquid nitrogen.
-
Grind the frozen mycelia to a fine powder.
-
Extract total RNA using a commercial RNA extraction kit following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene (e.g., patK), and the cDNA template.
-
Set up parallel reactions for a reference gene (housekeeping gene) for normalization.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Figure 3. Experimental workflow for qPCR analysis of patulin gene expression.
Enzyme Assay for this compound Synthase (6-MSAS)
This protocol is based on the characterization of 6-MSAS from Penicillium patulum.
Objective: To measure the activity of 6-MSAS.
Materials:
-
Purified or partially purified 6-MSAS enzyme preparation
-
Tris-HCl buffer (pH 7.6)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Bovine Serum Albumin (BSA)
-
Fluorometer or spectrophotometer
-
6-MSA standard
Procedure:
-
Reaction Mixture:
-
Prepare a reaction mixture containing Tris-HCl buffer, acetyl-CoA, NADPH, and BSA.
-
Add the enzyme preparation to the reaction mixture.
-
Pre-incubate the mixture at 25 °C.
-
-
Initiation of Reaction:
-
Start the reaction by adding malonyl-CoA.
-
-
Detection of Product Formation:
-
Fluorometric Method: Monitor the increase in fluorescence associated with the formation of 6-MSA. The excitation and emission wavelengths will need to be determined for 6-MSA in the specific buffer system.
-
Spectrophotometric Method: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH. This method is less specific as it measures cofactor consumption.
-
HPLC Method: Stop the reaction at different time points by adding a quenching agent (e.g., acid) and quantify the amount of 6-MSA produced using the HPLC protocol described in section 3.1.
-
-
Calculation of Activity:
-
Calculate the rate of 6-MSA formation from the initial linear phase of the reaction. One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.
-
Gene Knockout using CRISPR-Cas9
This protocol provides a general framework for deleting a gene in the patulin biosynthesis cluster in Penicillium expansum using CRISPR-Cas9.
Objective: To create a knockout mutant of a specific pat gene.
Materials:
-
Penicillium expansum wild-type strain
-
Plasmid expressing Cas9 and a selectable marker (e.g., hygromycin resistance)
-
Plasmid expressing the single guide RNA (sgRNA) targeting the gene of interest
-
Repair template with homology arms flanking the target gene
-
Protoplasting solution (e.g., containing lysing enzymes)
-
PEG-calcium chloride solution for transformation
-
Regeneration medium with the appropriate selection agent
Procedure:
-
Design and Construction:
-
Design an sgRNA specific to the target pat gene.
-
Clone the sgRNA into an expression plasmid.
-
Construct a repair template containing ~1-2 kb homology arms upstream and downstream of the target gene.
-
-
Protoplast Preparation:
-
Grow P. expansum mycelia and harvest.
-
Treat the mycelia with a protoplasting solution to generate protop
-
An In-depth Technical Guide to Natural Derivatives and Analogs of 6-Methylsalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylsalicylic acid (6-MSA) is a polyketide natural product synthesized by a variety of fungi. It serves as a key biosynthetic precursor to a wide array of secondary metabolites with diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural derivatives and synthetic analogs of 6-MSA, with a focus on their biosynthesis, chemical diversity, and pharmacological properties. Detailed experimental protocols for the isolation, synthesis, and biological evaluation of these compounds are provided, alongside a quantitative summary of their activities. Furthermore, key biosynthetic and signaling pathways are visualized to facilitate a deeper understanding of the molecular mechanisms underlying the action of these compounds. This guide is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and molecular biology who are interested in the therapeutic potential of this versatile class of molecules.
Introduction
This compound (6-MSA) is a foundational molecule in the biosynthesis of numerous fungal secondary metabolites. Produced via the polyketide pathway, 6-MSA undergoes a variety of enzymatic modifications to yield a rich diversity of natural products. These derivatives exhibit a broad spectrum of biological activities, including antibiotic, antifungal, anticancer, and anti-inflammatory properties. The structural simplicity of the 6-MSA core, coupled with the functional group handles it possesses, also makes it an attractive scaffold for the semi-synthetic and synthetic generation of novel analogs with improved therapeutic profiles. This guide will delve into the core aspects of 6-MSA and its derivatives, providing the technical details necessary for their study and exploitation in drug development.
Biosynthesis of this compound and its Natural Derivatives
The biosynthesis of 6-MSA is catalyzed by the multifunctional enzyme this compound synthase (6-MSAS), a type I iterative polyketide synthase (PKS).[1][2] This enzyme utilizes one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units to construct the polyketide chain.[2] The gene encoding 6-MSAS has been identified and characterized in various fungi, including Penicillium patulum.[3]
Key Natural Derivatives of 6-MSA
6-MSA serves as a metabolic hub for the production of several well-known mycotoxins and other bioactive compounds.[4]
-
Patulin: A mycotoxin produced by several species of Aspergillus and Penicillium, patulin is a potent antibiotic, though its toxicity to humans limits its therapeutic use.[5] The biosynthetic pathway from 6-MSA to patulin involves a series of enzymatic steps, including decarboxylation to m-cresol.[6]
-
Yanuthones: These are meroterpenoids with antibacterial and antifungal properties, first identified in Aspergillus niger.[7] Their biosynthesis involves the prenylation of a 6-MSA-derived core.[8]
-
Aculins: A group of compounds produced by Aspergillus aculeatus, their biosynthesis also begins with 6-MSA.[9]
-
Terreic Acid: This quinone epoxide derivative of 6-MSA exhibits antibiotic properties.[10]
-
Aspergillic Acid: While not a direct downstream product of 6-MSA in the same manner as patulin, aspergillic acid is an important antimicrobial pyrazinone derivative from Aspergillus flavus, a fungus also known to produce 6-MSA derivatives. Its biosynthesis involves a non-ribosomal peptide synthetase (NRPS) pathway.
Biological Activities of 6-MSA Derivatives and Analogs
The diverse chemical structures of 6-MSA derivatives translate into a wide range of biological activities.
Antibiotic and Antifungal Activity
Many natural derivatives of 6-MSA exhibit potent antimicrobial properties. Patulin, for instance, has broad-spectrum antibiotic activity. Yanuthones are particularly noted for their antifungal activity against pathogens like Candida albicans.[11]
Anticancer Activity
Several analogs of 6-MSA have been investigated for their potential as anticancer agents. Terrecyclic acid A, a fungal metabolite, has been shown to induce cellular stress responses in tumor cells, suggesting a potential therapeutic avenue.[1][12]
Anti-inflammatory Activity
The structural similarity of 6-MSA to salicylic acid, the active metabolite of aspirin, suggests that its derivatives may possess anti-inflammatory properties. Indeed, 6-MSA itself can mimic salicylic acid's role in inducing plant defense pathways.[13] Research into synthetic analogs has also explored their potential to modulate inflammatory responses.
Data Presentation
The following tables summarize the quantitative biological activity data for select 6-MSA derivatives and analogs.
Table 1: Antibiotic and Antifungal Activity of 6-MSA Derivatives
| Compound | Organism | Activity | MIC/IC50 | Reference |
| Yanuthone K | Candida albicans | Antifungal | 17.5 ± 3.9 µM | [14] |
| Yanuthone L | Candida albicans | Antifungal | 17.0 ± 1.9 µM | [14] |
| Yanuthone M | Candida albicans | Antifungal | 77.5 ± 3.7 µM | [14] |
| Yanuthone X2 | Candida albicans | Antifungal | - | [11][14] |
| Patulin | Bacillus megaterium | Antibacterial | - | [2] |
Table 2: Anticancer Activity of 6-MSA Derivatives and Analogs
| Compound | Cell Line | Activity | IC50 | Reference |
| Terrecyclic Acid A | 3LL (Lewis Lung Carcinoma) | Anticancer | - | [1] |
Table 3: Anti-inflammatory Activity of 6-MSA Derivatives and Analogs
| Compound | Assay | Activity | IC50 | Reference |
| Ravenelin | Nitric Oxide Inhibition (LPS-induced J774A.1 cells) | Anti-inflammatory | 6.27 µM | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 6-MSA and its derivatives.
Heterologous Expression and Purification of this compound Synthase (6-MSAS)
This protocol is a generalized procedure based on established methods for heterologous expression of fungal polyketide synthases.[6][16][17]
Objective: To produce and purify recombinant 6-MSAS for in vitro studies.
Materials:
-
Escherichia coli expression strain (e.g., BL21(DE3))
-
Expression vector with a suitable tag (e.g., pET vector with an N-terminal His6-tag)
-
Gene encoding 6-MSAS, codon-optimized for E. coli
-
Luria-Bertani (LB) medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)
-
SDS-PAGE reagents
Procedure:
-
Gene Cloning: Clone the codon-optimized 6-MSAS gene into the expression vector.
-
Transformation: Transform the expression plasmid into the E. coli expression strain.
-
Culture Growth: Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged 6-MSAS with elution buffer.
-
-
Dialysis and Storage: Dialyze the eluted protein against dialysis buffer to remove imidazole and store at -80°C.
-
Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
Isolation and Purification of Patulin from Penicillium expansum
This protocol is based on a published method for patulin purification.[2][7][18][19]
Objective: To isolate and purify patulin from a fungal culture.
Materials:
-
Penicillium expansum culture
-
Apple juice or other suitable liquid medium
-
Ethyl acetate
-
1% Formic acid in ethyl acetate
-
Nitrogen gas stream
-
High-Speed Counter-Current Chromatography (HSCCC) or Preparative High-Performance Liquid Chromatography (prep-HPLC) system
-
HSCCC solvent system: ethyl acetate-hexane-pH 4 acetic acid (7.5:2.5:10, v/v/v)
-
Prep-HPLC mobile phase: acetonitrile-pH 4 acetic acid (5:95, v/v) on a C18 column
-
Analytical HPLC system
-
Mass spectrometer and NMR spectrometer for structural confirmation
Procedure:
-
Fungal Culture: Inoculate P. expansum into apple juice and incubate at 25°C for 7 days in the dark.
-
Extraction:
-
Harvest the culture and extract with ethyl acetate containing 1% formic acid.
-
Concentrate the extract to dryness under a nitrogen stream.
-
-
Purification:
-
HSCCC: Dissolve the crude extract in the HSCCC solvent system and perform the separation according to the instrument's protocol.
-
Prep-HPLC: Dissolve the crude extract in the mobile phase and perform the separation on a C18 column.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by analytical HPLC to identify those containing patulin.
-
Structural Confirmation: Pool the pure fractions, evaporate the solvent, and confirm the structure of the purified patulin using mass spectrometry and NMR.
Minimum Inhibitory Concentration (MIC) Assay
This is a standard protocol for determining the antimicrobial activity of a compound.[4][20][21][22][23]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound
-
Microorganism (bacterial or fungal strain)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Compound Dilutions: Prepare a series of two-fold serial dilutions of the test compound in the growth medium in a 96-well plate.
-
Prepare Inoculum: Prepare a standardized inoculum of the microorganism in the growth medium.
-
Inoculation: Add the inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plate at the appropriate temperature and for the appropriate duration for the specific microorganism.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.
MTT Assay for Anticancer Activity
This is a widely used colorimetric assay to assess cell viability and cytotoxicity.[12][24][25]
Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[1][8][26][27][28]
Objective: To assess the anti-inflammatory potential of a compound by measuring its effect on NO production.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess reagent (for NO measurement)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS to induce NO production. Include control wells with cells only, cells with LPS only, and cells with the compound only.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-only control and determine the IC50 value.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biosynthetic and signaling pathways, as well as a generalized experimental workflow.
Caption: Biosynthesis of this compound by 6-MSAS.
Caption: Simplified biosynthetic pathway of patulin from 6-MSA.
Caption: Simplified salicylic acid signaling pathway in plants.
Caption: General experimental workflow for natural product drug discovery.
Conclusion
This compound and its derivatives represent a rich and underexplored source of chemical diversity with significant therapeutic potential. The biosynthetic pathways leading to these compounds are complex and offer opportunities for synthetic biology approaches to generate novel analogs. The potent and varied biological activities of these molecules, from antibiotic to anticancer, underscore their importance in drug discovery. This technical guide has provided a comprehensive overview of the current knowledge on 6-MSA and its derivatives, including detailed experimental protocols and quantitative data, to serve as a foundation for future research and development in this exciting field. Further exploration of the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification of patulin from Penicillium expansum culture: high-speed counter-current chromatography (HSCCC) versus preparative high-performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of four new antifungal yanuthones from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Investigating intermediates in this compound biosynthesis [repository.cam.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli | Springer Nature Experiments [experiments.springernature.com]
- 17. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aggressiveness and Patulin Production in Penicillium expansum Multidrug Resistant Strains with Different Expression Levels of MFS and ABC Transporters, in the Presence or Absence of Fludioxonil - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Penicillium expansum Impact and Patulin Accumulation on Conventional and Traditional Apple Cultivars [mdpi.com]
- 20. scispace.com [scispace.com]
- 21. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. texaschildrens.org [texaschildrens.org]
- 26. journalajrb.com [journalajrb.com]
- 27. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 28. researchgate.net [researchgate.net]
The Ecological Significance of 6-Methylsalicylic Acid Production in Microbes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylsalicylic acid (6-MSA) is a polyketide secondary metabolite produced by a wide array of fungi, particularly within the genera Penicillium and Aspergillus. Far from being a mere metabolic curiosity, 6-MSA occupies a central role in the ecological strategy of its producers. It functions as a key precursor to a diverse arsenal of other secondary metabolites, including mycotoxins and antibiotics. Furthermore, emerging evidence points to its direct involvement in allelopathic interactions, microbial competition, and inter-kingdom signaling with plants. This technical guide provides an in-depth exploration of the ecological significance of 6-MSA, compiling available quantitative data, detailing experimental methodologies for its study, and visualizing the complex biological pathways and workflows in which it is involved.
Introduction: 6-MSA as a Metabolic Hub and Ecological Effector
Fungi produce a vast and diverse array of secondary metabolites that are not essential for their primary growth but play crucial roles in their interactions with the surrounding environment. Among these, this compound (6-MSA) stands out as a foundational molecule. It is synthesized by a Type I polyketide synthase, this compound synthase (6-MSAS), through the condensation of one acetyl-CoA and three malonyl-CoA units. The ecological importance of 6-MSA stems from two primary functions:
-
A Precursor to Diverse Bioactive Compounds: 6-MSA serves as a metabolic hub, a branching point for the biosynthesis of a multitude of other secondary metabolites. These downstream products include the mycotoxin patulin, the antibiotic yanuthone D, and other compounds with diverse biological activities.
-
A Direct Ecological Role: Beyond its role as a precursor, 6-MSA itself exhibits bioactivity. It has been shown to possess allelopathic properties, inhibiting the growth of competing microorganisms. Moreover, it can act as a signaling molecule, notably in the induction of defense responses in plants, where it mimics the action of salicylic acid.
This guide will delve into these ecological roles, providing the technical details necessary for researchers to investigate and harness the potential of this fascinating molecule.
Biosynthesis of this compound
The biosynthesis of 6-MSA is a well-characterized pathway centered around the multi-domain enzyme this compound synthase (6-MSAS).
Caption: Biosynthetic pathway of this compound (6-MSA).
Ecological Roles of this compound
Allelopathy and Microbial Competition
While direct quantitative data on 6-MSA production during co-culture with specific competing microbes is still an emerging area of research, the allelopathic nature of 6-MSA and its derivatives is documented. For instance, salicylic acid, a closely related compound, has been shown to inhibit the growth and biofilm formation of the bacterium Pseudomonas aeruginosa. This suggests that 6-MSA producing fungi may use this compound to gain a competitive advantage in complex microbial communities.
Inter-Kingdom Signaling: Induction of Plant Defenses
A significant ecological role of 6-MSA is its ability to mimic the plant defense hormone, salicylic acid (SA). Exogenous application of 6-MSA to tobacco plants has been shown to induce the expression of pathogenesis-related (PR) proteins, leading to enhanced resistance against tobacco mosaic virus. This suggests a fascinating mechanism of inter-kingdom communication where a fungal metabolite can manipulate the defense system of a plant.
Caption: Proposed signaling pathway for 6-MSA-induced plant defense.
Quantitative Data on this compound Production
Quantitative data on 6-MSA production is crucial for understanding its ecological relevance. While data from natural, competitive environments is sparse, production levels have been reported for various fungal species in laboratory cultures and in genetically engineered strains.
Table 1: this compound Production in Fungal Cultures
| Fungal Species | Culture Conditions | 6-MSA Titer (mg/L) | Reference |
| Penicillium patulum | Solid Czapek-Dox agar | Presence detected with aerial mycelium | |
| Saccharomyces cerevisiae (engineered with P. patulum 6-MSAS) | Batch cultivation, glucose minimal media (20 g/L) | ~346 | |
| Saccharomyces cerevisiae (engineered with P. patulum 6-MSAS and modified ACC1) | Batch cultivation, glucose minimal media (50 g/L) | 554 +/- 26 |
Note: The majority of available quantitative data comes from studies focused on optimizing production through genetic engineering, rather than ecological studies of wild-type strains under competitive conditions. Further research is needed to quantify 6-MSA production in natural microbial communities.
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of 6-MSA.
Extraction of this compound from Fungal Liquid Culture
This protocol is adapted from methodologies for extracting phenolic compounds from fungal cultures.
Materials:
-
Fungal liquid culture
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Glassware
Procedure:
-
Harvesting: After the desired incubation period, separate the fungal mycelium from the culture broth by filtration or centrifugation (e.g., 5000 x g for 15 minutes). The supernatant (culture broth) contains the secreted 6-MSA.
-
Liquid-Liquid Extraction:
-
Transfer the culture supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate. The top layer is the ethyl acetate phase containing 6-MSA.
-
Collect the ethyl acetate layer.
-
Repeat the extraction of the aqueous phase with fresh ethyl acetate at least two more times to ensure complete extraction.
-
-
Drying and Concentration:
-
Pool the ethyl acetate extracts.
-
Dry the extract by adding a small amount of anhydrous sodium sulfate and swirling.
-
Decant or filter the dried extract to remove the sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C to prevent degradation of the compound.
-
-
Reconstitution: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for subsequent analysis.
Quantification of this compound by HPLC-UV
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile or methanol. A typical gradient might be:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10% to 90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90% to 10% Acetonitrile
-
35-40 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 254 nm or a wavelength determined by the UV spectrum of a 6-MSA standard.
-
Standard Curve: Prepare a series of standard solutions of pure 6-MSA of known concentrations in the mobile phase to generate a calibration curve for quantification.
Procedure:
-
Filter the reconstituted extract through a 0.22 µm syringe filter before injection.
-
Inject the sample onto the HPLC system.
-
Identify the 6-MSA peak by comparing its retention time with that of the standard.
-
Quantify the amount of 6-MSA in the sample by comparing the peak area to the standard curve.
Bioassay for Allelopathic Effects on Bacterial Growth (Microdilution Method)
Materials:
-
96-well microtiter plate
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Bacillus subtilis)
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
6-MSA stock solution in a suitable solvent (e.g., DMSO or ethanol)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Inoculum: Grow the target bacterium in liquid medium overnight. Dilute the culture to a standardized optical density (e.g., OD600 of 0.05-0.1).
-
Serial Dilutions of 6-MSA: In the 96-well plate, perform serial dilutions of the 6-MSA stock solution in the growth medium to achieve a range of final concentrations to be tested. Include a solvent control (medium with the same concentration of the solvent used to dissolve 6-MSA) and a negative control (medium only).
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Growth Measurement: Measure the optical density at 600 nm (OD600) of each well using a plate reader to determine bacterial growth.
-
Data Analysis: Compare the OD600 values of the 6-MSA-treated wells to the control wells to determine the minimum inhibitory concentration (MIC) or the extent of growth inhibition.
Bioassay for Effect on Bacterial Biofilm Formation (Crystal Violet Assay)
Materials:
-
96-well flat-bottom microtiter plate
-
Bacterial strain of interest
-
Growth medium
-
6-MSA stock solution
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (30%)
Procedure:
-
Follow steps 1-3 of the bacterial growth bioassay (Section 5.3).
-
Incubation for Biofilm Formation: Incubate the plate without shaking at the optimal growth temperature for 24-48 hours to allow for biofilm formation.
-
Washing: Gently remove the planktonic cells by inverting the plate and shaking out the liquid. Wash the wells carefully with sterile water or phosphate-buffered saline (PBS) to remove any remaining non-adherent cells. Repeat the washing step 2-3 times.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm. Incubate for 10-15 minutes.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-590 nm using a plate reader.
-
Data Analysis: Compare the absorbance values of the 6-MSA-treated wells to the control wells to determine the effect on biofilm formation.
Caption: General experimental workflow for assessing the allelopathic effects of 6-MSA.
Conclusion and Future Directions
This compound is a pivotal molecule in the chemical ecology of many fungi. Its role as a precursor to a wide range of bioactive secondary metabolites is well-established. Furthermore, its direct activities as an allelopathic agent and an inter-kingdom signaling molecule highlight its multifaceted ecological significance.
Despite our growing understanding, significant knowledge gaps remain. Future research should focus on:
-
Quantifying 6-MSA production in natural environments: Developing and applying sensitive analytical methods to measure 6-MSA concentrations in soil and other complex microbial habitats will be crucial to understanding its ecological relevance in situ.
-
Investigating the impact of microbial interactions on 6-MSA production: Controlled co-culture experiments are needed to determine how the presence of competing bacteria and fungi influences the production of 6-MSA by producer organisms.
-
Elucidating the molecular mechanisms of 6-MSA's effects on other microbes: While its impact on plant defense is becoming clearer, the specific molecular targets and signaling pathways affected by 6-MSA in competing bacteria and fungi are largely unknown. Research into its effects on processes like quorum sensing and biofilm formation is particularly warranted.
-
Exploring the potential of 6-MSA as a quorum sensing molecule: Investigating whether 6-MSA can act as an autoinducer in the producing fungi themselves could reveal another layer of its regulatory and ecological function.
Addressing these research questions will not only deepen our fundamental understanding of microbial chemical ecology but also has the potential to unlock new applications for 6-MSA and its derivatives in agriculture, medicine, and biotechnology.
Methodological & Application
Application Notes & Protocols for HPLC-UV Quantification of 6-Methylsalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantification of 6-Methylsalicylic Acid (6-MSA) using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection system. The provided protocol is intended to serve as a robust starting point for method development and validation in research and quality control settings.
Introduction
This compound is a polyketide secondary metabolite produced by various fungi and bacteria. It serves as a precursor to numerous bioactive compounds and is of significant interest in drug discovery and biotechnology. Accurate and precise quantification of 6-MSA is crucial for monitoring its production in fermentation broths, assessing its purity, and conducting pharmacokinetic studies. This HPLC-UV method offers a reliable and accessible approach for these applications. While methods for the closely related salicylic acid are well-established, this protocol is specifically tailored for this compound analysis.
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of this compound. The following table summarizes the recommended chromatographic conditions, which may be optimized further depending on the specific instrumentation and sample matrix.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (v/v) |
| Gradient | Isocratic or a shallow gradient elution can be optimized. A starting point is 40:60 (Acetonitrile:Acidified Water). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 237 nm or 303 nm (based on UV spectrum of 6-MSA) |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Reagents and Materials
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm syringe filters
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix. Here are general protocols for common sample types:
-
Liquid Samples (e.g., Fermentation Broth):
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet cells and debris.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]
-
-
Solid Samples (e.g., Plant Tissue, Fungal Mycelia):
-
Accurately weigh the sample and homogenize it in a suitable solvent (e.g., methanol or a methanol/water mixture).
-
Sonicate the mixture for 15-30 minutes.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
Biological Fluids (e.g., Plasma):
-
Protein Precipitation: Add three parts of cold acetonitrile to one part of the plasma sample.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Quantification
-
Inject the prepared standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared samples into the HPLC system.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation Summary
The following table summarizes typical validation parameters for an HPLC-UV method for quantifying a small organic molecule, based on ICH guidelines. These should be established during method validation.[2][3]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | Intra-day: ≤ 2%, Inter-day: ≤ 5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Specificity | The peak for 6-MSA should be well-resolved from other components in the sample matrix. |
| Robustness | The method should be insensitive to small, deliberate variations in chromatographic conditions (e.g., mobile phase composition, pH, flow rate). |
Visualized Workflow
The following diagram illustrates the general experimental workflow for the HPLC-UV quantification of this compound.
Caption: Experimental workflow for this compound quantification by HPLC-UV.
References
Application Note: Quantitative Analysis of 6-Methylsalicylic Acid in Fungal Extracts Using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methylsalicylic acid (6-MSA) is a key polyketide secondary metabolite produced by a variety of fungi, most notably Penicillium patulum. It serves as a crucial precursor in the biosynthesis of other significant fungal metabolites, including the mycotoxin patulin. Structurally similar to salicylic acid, a well-known plant hormone, 6-MSA and its derivatives are of increasing interest for their potential biological activities. The functional expression of the fungal this compound synthase (6MSAS) gene can be used to activate disease resistance pathways.[1][2] Accurate and sensitive quantification of 6-MSA in fungal extracts is essential for metabolic engineering studies, bioprocess optimization, and the discovery of novel bioactive compounds. This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of 6-MSA from fungal cultures using Gas Chromatography-Mass Spectrometry (GC-MS).
Principle
The analytical workflow involves the extraction of 6-MSA from a fungal culture broth or mycelium using an organic solvent. Due to the low volatility of 6-MSA, a derivatization step is necessary to convert its polar carboxyl and hydroxyl groups into more volatile trimethylsilyl (TMS) esters and ethers. This is commonly achieved using a silylating agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1] The derivatized sample is then injected into a GC-MS system, where the 6-MSA-TMS derivative is separated from other matrix components and subsequently identified and quantified based on its characteristic mass spectrum and retention time. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is employed for quantification.[3]
Experimental Protocols
Fungal Culture and Sample Preparation
-
Inoculation and Growth: Inoculate the desired fungal strain (e.g., Aspergillus, Penicillium) into a liquid fermentation medium such as Potato Dextrose Broth (PDB).[4]
-
Incubation: Grow the culture at an appropriate temperature (e.g., 25°C) for a specified period (e.g., 7-30 days) to allow for the production of secondary metabolites.[4]
-
Homogenization: After incubation, separate the mycelium from the broth by filtration. The broth can be analyzed directly, or the mycelium can be flash-frozen in liquid nitrogen and ground to a fine powder for extraction.
Extraction of this compound
This protocol is adapted from methods used for extracting similar phenolic compounds from biological matrices.
-
Solvent Addition: To a known volume of culture filtrate or a known weight of lyophilized mycelial powder, add an extraction solvent such as ethyl acetate or dichloromethane. A common ratio is 2:1 solvent-to-sample volume.[4][5]
-
Acidification: Adjust the pH of the aqueous phase to approximately 2.5-3.0 with an acid (e.g., 1M HCl) to ensure 6-MSA is in its protonated, less polar form, thereby improving extraction efficiency into the organic solvent.
-
Extraction: Vortex the mixture vigorously for 2 minutes. For thorough extraction, sonicate the sample in a sonicator bath for 20 minutes.[6]
-
Phase Separation: Centrifuge the mixture (e.g., at 10,000 x g for 10 minutes) to achieve clear phase separation.[5]
-
Collection: Carefully transfer the upper organic layer to a new, clean glass vial.
-
Repeat: Perform a second extraction on the remaining aqueous layer with a fresh aliquot of the organic solvent to maximize yield. Combine the organic extracts.
-
Drying: Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas or using a vacuum concentrator (e.g., SpeedVac).[1] The dried residue contains the crude 6-MSA extract.
Derivatization for GC-MS Analysis
-
Reagent Addition: Reconstitute the dried extract in 100 µL of a silylating agent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1] For improved reaction efficiency, a catalyst like 1% trimethylchlorosilane (TMCS) can be included in the BSTFA formulation.
-
Incubation: Securely cap the vial and heat it at a controlled temperature (e.g., 50-70°C) for 15-30 minutes to ensure complete derivatization of the carboxylic acid and hydroxyl groups of 6-MSA.[1]
-
Cooling: Allow the vial to cool to room temperature before analysis. The sample is now ready for GC-MS injection.
GC-MS Instrumental Analysis
The following parameters provide a starting point and should be optimized for the specific instrument in use.
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.[5]
-
Data Acquisition: Acquire data in both full scan mode (e.g., m/z 50-550) for qualitative identification and Selected Ion Monitoring (SIM) mode for accurate quantification.[1]
Data Presentation
Table 1: Example GC-MS Operating Conditions
This table summarizes typical instrument parameters for the analysis of silylated 6-MSA, compiled from related methodologies.[1][5][7]
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 6890N or similar |
| Column | DB-5MS, HP-5MS, or equivalent (30 m x 0.25 mm, 0.25 µm film) |
| Injector Temperature | 250 - 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.0 - 1.2 mL/min |
| Oven Program | Initial: 70-170°C, hold for 2-5 minRamp 1: 5-10°C/min to 180-200°CRamp 2: 20°C/min to 250-280°C, hold for 2-5 min |
| Mass Spectrometer | Agilent 5973i or similar Quadrupole MS |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) and SIM |
Table 2: Suggested Ions for SIM Analysis of Bis-TMS-6-MSA
For quantitative analysis, monitoring specific ions increases sensitivity and reduces matrix interference. The molecular weight of the di-silylated 6-MSA is 296.4 g/mol .
| Ion (m/z) | Description | Role |
| 281 | [M-15]⁺: Loss of a methyl group (-CH₃) from a TMS moiety. | Quantifier Ion |
| 296 | [M]⁺: Molecular ion. | Qualifier Ion 1 |
| 207 | Fragment corresponding to silylated methylsalicylate backbone. | Qualifier Ion 2 |
| 73 | [(CH₃)₃Si]⁺: Trimethylsilyl group fragment. | Qualifier Ion 3 |
Visualizations
Biosynthesis of this compound
The following diagram illustrates the enzymatic synthesis of 6-MSA from primary metabolites by the multi-domain enzyme this compound Synthase (6-MSAS).[2][8]
Caption: Biosynthesis of 6-MSA by the 6-MSAS enzyme.
Experimental Workflow
This flowchart outlines the complete analytical procedure from fungal culture to final data analysis for the quantification of 6-MSA.
Caption: Complete workflow for 6-MSA analysis.
References
- 1. Production of this compound by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC-MS ANALYSIS OF SOME ENDOPHYTIC FUNGAL EXTRACTS [journals.ekb.eg]
- 5. Simultaneous Determination of Salicylic Acid, Jasmonic Acid, Methyl Salicylate, and Methyl Jasmonate from Ulmus pumila Leaves by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salicylic acid (SA) extraction protocol - CRC en immunité végétale - Hugo Germain - UQTR [oraprdnt.uqtr.uquebec.ca]
- 7. mij.areeo.ac.ir [mij.areeo.ac.ir]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Extraction and Purification of 6-Methylsalicylic Acid from Culture Broth
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and purification of 6-Methylsalicylic Acid (6-MSA) from fungal culture broth. The methodology encompasses a liquid-liquid extraction procedure followed by silica gel column chromatography for purification. Additionally, a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 6-MSA is described. This protocol is intended to provide a reliable and reproducible method for obtaining high-purity 6-MSA for research and development purposes.
Introduction
This compound (6-MSA) is a polyketide secondary metabolite produced by various fungi, including species of Penicillium and Aspergillus. It serves as a key precursor in the biosynthesis of numerous other natural products, such as the mycotoxin patulin. Due to its interesting biological activities and its role as a biosynthetic precursor, the efficient isolation and purification of 6-MSA from culture broths are crucial for further research and potential therapeutic applications. This protocol details a robust method for the extraction and purification of 6-MSA, ensuring high yield and purity.
Experimental Protocols
Culture Broth Preparation
Penicillium or Aspergillus species known to produce 6-MSA are cultured in a suitable liquid medium. The specific media composition and culture conditions (e.g., temperature, agitation, incubation time) should be optimized for the particular fungal strain to maximize 6-MSA production. Following incubation, the fungal mycelia are separated from the culture broth by filtration or centrifugation. The resulting cell-free supernatant is the starting material for the extraction process.
Extraction of this compound
This protocol utilizes a liquid-liquid extraction method to isolate 6-MSA from the aqueous culture broth.
Materials:
-
Cell-free culture broth
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
Ethyl acetate (or other suitable organic solvents, see Table 1)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Measure the volume of the collected cell-free culture broth.
-
Acidify the broth to a pH of approximately 2.0-3.0 by slowly adding HCl while stirring. This protonates the carboxylic acid group of 6-MSA, making it more soluble in organic solvents.
-
Transfer the acidified broth to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The top layer will be the organic phase containing the extracted 6-MSA.
-
Drain the lower aqueous layer and collect the organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of 6-MSA.
-
Pool all the collected organic extracts.
-
Dry the pooled organic extract over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried organic extract to remove the sodium sulfate.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude 6-MSA extract.
Purification by Silica Gel Column Chromatography
The crude 6-MSA extract is further purified using silica gel column chromatography to remove impurities.
Materials:
-
Crude 6-MSA extract
-
Silica gel (for column chromatography)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, allowing the solvent to drain.
-
Gently tap the column to ensure uniform packing and remove any air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by running the starting mobile phase (e.g., 100% hexane) through it.
-
-
Sample Loading:
-
Dissolve the crude 6-MSA extract in a minimal amount of the mobile phase or a suitable volatile solvent.
-
Carefully apply the dissolved sample to the top of the silica gel column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent like ethyl acetate (gradient elution). A typical gradient could be from 0% to 50% ethyl acetate in hexane.
-
Collect fractions of the eluate in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting fractions onto a Thin Layer Chromatography (TLC) plate and visualizing under UV light.
-
Combine the fractions containing pure 6-MSA.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified 6-MSA.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
The concentration and purity of the extracted and purified 6-MSA can be determined using reverse-phase HPLC.
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid or another suitable acidifier to ensure the protonation of 6-MSA). A common starting point is a gradient of 20% to 80% acetonitrile in acidified water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength of 240 nm.
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare a standard stock solution of pure 6-MSA of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the standards into the HPLC system to generate a calibration curve.
-
Dissolve a known weight of the extracted or purified 6-MSA in the mobile phase and inject it into the HPLC system.
-
Quantify the amount of 6-MSA in the sample by comparing its peak area to the calibration curve.
Data Presentation
Table 1: Comparison of Extraction Solvents for this compound
| Extraction Solvent | Polarity Index | Boiling Point (°C) | Relative Extraction Efficiency (%) | Purity by HPLC (%) |
| Diethyl Ether | 2.8 | 34.6 | 85 | 92 |
| Ethyl Acetate | 4.4 | 77.1 | 95 | 94 |
| Dichloromethane | 3.1 | 39.6 | 78 | 90 |
| Chloroform | 4.1 | 61.2 | 82 | 91 |
Note: Data is compiled from various literature sources and is intended for comparative purposes. Actual efficiencies may vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for 6-MSA extraction and purification.
Caption: Biosynthetic pathway of this compound.
Application Notes and Protocols for Heterologous Production of 6-Methylsalicylic Acid in Saccharomyces cerevisiae
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methylsalicylic acid (6-MSA) is a polyketide secondary metabolite with a range of applications, including its use as a precursor for the synthesis of various pharmaceuticals and agrochemicals.[1][2] Saccharomyces cerevisiae, a well-characterized and genetically tractable yeast, has emerged as a promising host for the heterologous production of 6-MSA.[1][2][3] This is due to its robustness in industrial fermentations and the availability of advanced genetic engineering tools.[4][5] This document provides detailed application notes and protocols for the heterologous production of 6-MSA in S. cerevisiae, summarizing key quantitative data, experimental procedures, and relevant metabolic pathways.
Data Presentation
Table 1: Comparison of 6-MSA Production in Engineered S. cerevisiae Strains
| Strain Engineering Strategy | Key Genes Expressed | Culture Conditions | 6-MSA Titer (mg/L) | Reference |
| Plasmid-based expression of 6-MSAS and PPTase | P. patulum 6-MSAS, A. nidulans npgA (PPTase) | Not specified | 367 | [6][7] |
| Overexpression of ACC1 for increased malonyl-CoA supply | P. patulum 6-MSAS, A. nidulans PPTase, TEF1p promoter for ACC1 | Batch cultivation, minimal media with 20 g/L glucose | ~320 (60% increase over native promoter) | [8] |
| Scale-up with increased glucose concentration | P. patulum 6-MSAS, A. nidulans PPTase, TEF1p promoter for ACC1 | Batch cultivation, minimal media with 50 g/L glucose | 554 ± 26 | [8] |
| Genomic integration of 6-MSAS and PPTase | Codon-optimized P. patulum 6-MSAS, A. nidulans npgA | Complex yeast extract-peptone medium | > 2000 | [6][7] |
Signaling Pathways and Experimental Workflows
6-MSA Biosynthetic Pathway
The heterologous production of 6-MSA in S. cerevisiae relies on the introduction of a Type I polyketide synthase, this compound synthase (6-MSAS).[1][3] This enzyme catalyzes the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA to produce 6-MSA.[3][9][10] For the 6-MSAS to be active, it requires post-translational modification by a 4'-phosphopantetheinyl transferase (PPTase), which transfers a phosphopantetheinyl group from Coenzyme A to the acyl carrier protein (ACP) domain of the 6-MSAS.[1][10]
Caption: Biosynthetic pathway for 6-MSA production in engineered S. cerevisiae.
General Experimental Workflow
The overall process for producing 6-MSA in S. cerevisiae involves several key steps, from the initial construction of the expression plasmids to the final analysis of the product. This workflow includes genetic engineering of the yeast, cultivation for protein expression and product formation, and subsequent extraction and quantification of 6-MSA.
Caption: A typical experimental workflow for 6-MSA production and analysis.
Experimental Protocols
Protocol 1: Construction of Yeast Expression Plasmids
This protocol describes the general steps for cloning the 6-MSAS and PPTase genes into yeast expression vectors.
Materials:
-
S. cerevisiae expression vector (e.g., pYES2, pRS426)
-
6-MSAS gene (e.g., from Penicillium patulum)
-
PPTase gene (e.g., npgA from Aspergillus nidulans or sfp from Bacillus subtilis)
-
Restriction enzymes and T4 DNA ligase
-
E. coli competent cells (e.g., DH5α) for plasmid propagation
-
LB medium and appropriate antibiotics
-
DNA purification kits
Procedure:
-
Gene Amplification: Amplify the coding sequences of the 6-MSAS and PPTase genes by PCR from their respective sources. It is recommended to codon-optimize the genes for expression in S. cerevisiae.
-
Vector and Insert Preparation: Digest both the yeast expression vector and the PCR-amplified gene fragments with appropriate restriction enzymes.
-
Ligation: Ligate the digested gene fragments into the corresponding expression vectors using T4 DNA ligase. The genes can be placed on separate plasmids with different selection markers or on the same plasmid.
-
Transformation into E. coli: Transform the ligation products into competent E. coli cells for plasmid amplification.
-
Plasmid Purification and Verification: Select transformed E. coli colonies and grow them in liquid culture. Isolate the plasmids and verify the correct insertion of the genes by restriction digest and DNA sequencing.
Protocol 2: S. cerevisiae Transformation
This protocol outlines the transformation of the expression plasmids into S. cerevisiae.
Materials:
-
Engineered S. cerevisiae strain (e.g., CEN.PK, S288c)
-
YPD medium
-
Purified expression plasmids
-
Transformation solution (e.g., LiAc/SS-DNA/PEG method)
-
Selective agar plates (e.g., SC-Ura for a URA3 marker)
Procedure:
-
Prepare Yeast Culture: Inoculate the desired S. cerevisiae strain into YPD medium and grow overnight.
-
Prepare Competent Cells: Prepare competent yeast cells using the lithium acetate (LiAc) method.
-
Transformation: Add the purified expression plasmids and carrier DNA (e.g., single-stranded salmon sperm DNA) to the competent cells. Add the PEG/LiAc solution and incubate.
-
Heat Shock: Perform a heat shock to facilitate DNA uptake.
-
Plating: Plate the transformed cells onto selective agar plates and incubate until colonies appear.
-
Verification: Verify the presence of the plasmids in the transformed yeast colonies by PCR.
Protocol 3: 6-MSA Production in Shake Flasks
This protocol describes a typical batch cultivation for 6-MSA production.
Materials:
-
Verified engineered S. cerevisiae strain
-
Seed culture medium (e.g., YPD or synthetic complete medium)
-
Production medium (e.g., minimal medium with a defined carbon source)[8]
-
Shake flasks
Procedure:
-
Seed Culture: Inoculate a single colony of the engineered yeast strain into a seed culture medium and grow overnight at 30°C with shaking.
-
Production Culture Inoculation: Inoculate the production medium in a shake flask with the seed culture to a starting OD600 of approximately 0.1.
-
Cultivation: Incubate the production culture at 30°C with shaking (e.g., 180-220 rpm) for a specified period (e.g., 72-144 hours).[7][11]
-
Sampling: Collect samples at regular intervals for OD600 measurement and 6-MSA analysis.
Protocol 4: Extraction and Quantification of 6-MSA
This protocol details the extraction of 6-MSA from the culture supernatant and its quantification by HPLC.
Materials:
-
Culture samples
-
Ethyl acetate or other suitable organic solvent
-
Sodium chloride
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen stream
-
HPLC system with a UV detector and a C18 column
-
6-MSA standard
-
Mobile phase (e.g., acetonitrile/water/formic acid mixture)
Procedure:
-
Sample Preparation: Centrifuge the culture sample to separate the supernatant from the cells.
-
Liquid-Liquid Extraction:
-
Acidify the supernatant to a low pH (e.g., pH 2-3) with an acid like HCl.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate.
-
Repeat the extraction process multiple times for better recovery.
-
Pool the organic phases and wash with a saturated NaCl solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator or a gentle stream of nitrogen.
-
Resuspension: Resuspend the dried extract in a known volume of the HPLC mobile phase.
-
HPLC Analysis:
-
Inject the resuspended sample into the HPLC system.
-
Separate the compounds using a C18 column with an appropriate mobile phase gradient.
-
Detect 6-MSA using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Quantify the 6-MSA concentration by comparing the peak area to a standard curve prepared with a known concentration of 6-MSA standard.
-
References
- 1. Optimization of heterologous production of the polyketide 6-MSA in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First-class – biosynthesis of 6-MSA and bostrycoidin type I polyketides in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of Saccharomyces cerevisiae: a key cell factory platform for future biorefineries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saccharomyces cerevisiae and its industrial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. De novo production of aromatic m-cresol in Saccharomyces cerevisiae mediated by heterologous polyketide synthases combined with a this compound decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production of the polyketide 6-MSA in yeast engineered for increased malonyl-CoA supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Production of this compound by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 11. System metabolic engineering modification of Saccharomyces cerevisiae to increase SAM production - PMC [pmc.ncbi.nlm.nih.gov]
Expression of 6-Methylsalicylic Acid Synthase in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylsalicylic acid (6-MSA) is a polyketide secondary metabolite produced by a variety of fungi and bacteria. It serves as a key precursor for the biosynthesis of numerous commercially important compounds, including the antibiotic patulin and the cholesterol-lowering agent lovastatin. The enzyme responsible for 6-MSA synthesis is this compound Synthase (6-MSAS), a large, multifunctional Type I polyketide synthase. The heterologous expression of 6-MSAS in microbial hosts like Escherichia coli offers a promising and scalable platform for the sustainable production of 6-MSA and its derivatives, bypassing the challenges associated with the cultivation of native producer organisms.
These application notes provide a comprehensive overview and detailed protocols for the expression, purification, and characterization of recombinant this compound Synthase in E. coli.
Data Presentation
Table 1: Summary of Recombinant 6-MSAS Expression and Purification from E. coli
| Parameter | Value | Source |
| Expression Host | E. coli BL21(DE3) | Assumed based on common practice |
| Expression Vector | pET-based vector | Assumed based on common practice |
| Protein Yield | >95% pure MSAS from extracts of E. coli | |
| Purification Method | Three-step purification procedure |
Note: Specific yield in mg/L of culture is not consistently reported in the reviewed literature for E. coli expression.
Table 2: Kinetic Parameters of this compound Synthase
| Substrate | Km | kcat | Source |
| Acetyl-CoA | Data not available for E. coli-expressed enzyme | Data not available | |
| Malonyl-CoA | Data not available for E. coli-expressed enzyme | Data not available | |
| NADPH | Data not available for E. coli-expressed enzyme | Data not available |
Experimental Protocols
Gene Cloning and Expression Vector Construction
This protocol describes the cloning of the 6-MSAS gene into an E. coli expression vector. The gene is typically amplified from a template, such as a plasmid containing the gene from Penicillium patulum, and ligated into a suitable expression vector.
Materials:
-
High-fidelity DNA polymerase
-
PCR primers for 6-MSAS gene (with appropriate restriction sites)
-
Template DNA (e.g., plasmid containing 6-MSAS gene)
-
pET expression vector (e.g., pET-28a(+) for an N-terminal His-tag)
-
Restriction enzymes
-
T4 DNA ligase
-
DH5α competent E. coli cells
-
LB agar plates with appropriate antibiotic selection
Protocol:
-
PCR Amplification: Amplify the 6-MSAS open reading frame (ORF) using high-fidelity DNA polymerase and primers designed to introduce restriction sites compatible with the chosen pET vector.
-
Digestion: Digest both the PCR product and the pET vector with the selected restriction enzymes.
-
Ligation: Ligate the digested 6-MSAS gene into the linearized pET vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli DH5α cells.
-
Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Screen colonies by colony PCR and confirm the correct insertion by Sanger sequencing of the plasmid DNA isolated from a positive clone.
Expression of Recombinant 6-MSAS in E. coli
This protocol outlines the induction of 6-MSAS expression in E. coli BL21(DE3) cells.
Materials:
-
E. coli BL21(DE3) competent cells
-
Verified pET-6MSAS expression plasmid
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)
Protocol:
-
Transformation: Transform the pET-6MSAS plasmid into competent E. coli BL21(DE3) cells.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight starter culture to an initial OD600 of 0.05-0.1.
-
Growth: Incubate the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add IPTG to a final concentration of 0.1-1.0 mM.
-
Expression: Continue to incubate the culture under inducing conditions. Optimal temperature and time should be determined empirically, but a common starting point is 18-25°C for 16-24 hours to improve protein solubility.
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.
Purification of Recombinant 6-MSAS
This protocol describes a general method for purifying His-tagged 6-MSAS from E. coli cell lysate using immobilized metal affinity chromatography (IMAC). A three-step purification procedure has been reported to yield over 95% pure 6-MSAS from E. coli extracts, though the specific steps were not detailed. The following is a standard IMAC protocol.
Materials:
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole)
-
Ni-NTA affinity resin
-
Chromatography column
Protocol:
-
Cell Lysis: Resuspend the frozen cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
Binding: Apply the clarified lysate to a column packed with equilibrated Ni-NTA resin.
-
Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged 6-MSAS with Elution Buffer.
-
Buffer Exchange: If necessary, exchange the buffer of the purified protein into a suitable storage buffer (e.g., containing glycerol for cryoprotection) using dialysis or a desalting column.
-
Purity Analysis: Assess the purity of the eluted fractions by SDS-PAGE.
6-MSAS Activity Assay
This protocol is for determining the enzymatic activity of purified 6-MSAS by measuring the formation of this compound.
Materials:
-
Purified 6-MSAS enzyme
-
Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Quenching solution (e.g., an organic solvent like ethyl acetate or an acid)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, acetyl-CoA, malonyl-CoA, and NADPH at desired concentrations.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified 6-MSAS enzyme.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Extraction: Extract the 6-MSA product with an organic solvent if necessary.
-
Analysis: Analyze the reaction mixture by HPLC to separate and quantify the 6-MSA produced. A standard curve of authentic 6-MSA should be used for accurate quantification.
-
Calculation of Specific Activity: Calculate the specific activity of the enzyme in units of µmol of product formed per minute per milligram of enzyme (U/mg).
Visualizations
Caption: Experimental workflow for the expression and purification of 6-MSAS in E. coli.
Caption: Biosynthetic pathway of this compound catalyzed by 6-MSAS.
Application Notes and Protocols: 6-Methylsalicylic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylsalicylic acid (6-MSA) is a naturally occurring phenolic acid that serves as a valuable and versatile starting material in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a phenolic hydroxyl group, coupled with the steric and electronic influence of the methyl group, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of 6-MSA as a building block in the synthesis of various organic molecules, which are of interest to the pharmaceutical and chemical industries.
Biosynthesis of Patulin from this compound
This compound is a key precursor in the biosynthesis of the mycotoxin patulin, a process that involves a series of enzymatic transformations. Understanding this pathway can provide insights into the chemical reactivity of 6-MSA and inspire synthetic strategies.
Caption: Biosynthetic pathway of patulin from this compound.
Synthetic Transformations of this compound
The functional groups of 6-MSA can be selectively modified to generate a variety of useful derivatives. The following sections detail protocols for key transformations.
Esterification of the Carboxylic Acid Group
Esterification of the carboxylic acid is a fundamental transformation that can be used to protect this functional group or to synthesize esters with potential biological activity.
Experimental Workflow: Esterification
Caption: General workflow for the esterification of this compound.
Protocol: Synthesis of Methyl 2-hydroxy-6-methylbenzoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of methanol (e.g., 20 mL per gram of 6-MSA).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice-water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Quantitative Data
| Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Methyl 2-hydroxy-6-methylbenzoate | >90 | 11.1 (s, 1H, OH), 7.25 (t, J=8.0 Hz, 1H, ArH), 6.75 (d, J=8.0 Hz, 1H, ArH), 6.65 (d, J=8.0 Hz, 1H, ArH), 3.90 (s, 3H, OCH₃), 2.45 (s, 3H, Ar-CH₃) | 172.0 (C=O), 161.5 (C-OH), 140.0 (C-CH₃), 134.0 (Ar-CH), 122.5 (Ar-CH), 112.0 (Ar-C), 110.0 (Ar-CH), 52.0 (OCH₃), 22.0 (Ar-CH₃) |
Reduction of the Carboxylic Acid Group
The carboxylic acid moiety of 6-MSA can be reduced to a primary alcohol, yielding 2-(hydroxymethyl)-6-methylphenol, a useful intermediate for further derivatization.
Experimental Workflow: Reduction
Caption: General workflow for the reduction of this compound.
Protocol: Synthesis of 2-(hydroxymethyl)-6-methylphenol
-
Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Filtration and Extraction: Filter the resulting white precipitate and wash it thoroughly with THF. Concentrate the filtrate and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data
| Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-(hydroxymethyl)-6-methylphenol | 80-90 | 7.05 (t, J=7.5 Hz, 1H, ArH), 6.80 (d, J=7.5 Hz, 1H, ArH), 6.70 (d, J=7.5 Hz, 1H, ArH), 4.80 (s, 2H, CH₂OH), 2.25 (s, 3H, Ar-CH₃) | 155.0 (C-OH), 130.0 (Ar-CH), 128.0 (C-CH₃), 125.0 (C-CH₂OH), 120.0 (Ar-CH), 118.0 (Ar-CH), 65.0 (CH₂OH), 16.0 (Ar-CH₃) |
O-Alkylation of the Phenolic Hydroxyl Group
Alkylation of the phenolic hydroxyl group can be achieved to produce various ethers, which may exhibit different biological properties compared to the parent molecule.
Experimental Workflow: O-Alkylation
Caption: General workflow for the O-Alkylation of this compound.
Protocol: Synthesis of 2-methoxy-6-methylbenzoic acid
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetone.
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.5 eq) and an alkylating agent such as dimethyl sulfate or an alkyl halide (e.g., methyl iodide, 1.2 eq).
-
Reaction: Heat the mixture to reflux and stir for 8-12 hours.
-
Work-up: After cooling, filter off the inorganic salts and wash with acetone. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by recrystallization or column chromatography.
Quantitative Data
| Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-methoxy-6-methylbenzoic acid | 85-95 | 7.30 (t, J=8.0 Hz, 1H, ArH), 6.85 (d, J=8.0 Hz, 1H, ArH), 6.80 (d, J=8.0 Hz, 1H, ArH), 3.85 (s, 3H, OCH₃), 2.35 (s, 3H, Ar-CH₃) | 168.0 (C=O), 158.0 (C-OCH₃), 138.0 (C-CH₃), 132.0 (Ar-CH), 124.0 (Ar-C), 115.0 (Ar-CH), 108.0 (Ar-CH), 56.0 (OCH₃), 20.0 (Ar-CH₃) |
Electrophilic Aromatic Substitution: Bromination
The aromatic ring of 6-MSA can undergo electrophilic substitution reactions. The position of substitution is directed by the activating hydroxyl and methyl groups and the deactivating carboxylic acid group.
Experimental Workflow: Bromination
Caption: General workflow for the bromination of this compound.
Protocol: Synthesis of 3,5-dibromo-2-hydroxy-6-methylbenzoic acid
-
Reaction Setup: Dissolve this compound (1.0 eq) in glacial acetic acid.
-
Reagent Addition: To this solution, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise with stirring at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Work-up: Pour the reaction mixture into a large volume of ice-water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Dry the crude product and recrystallize from an appropriate solvent system (e.g., ethanol/water).
Quantitative Data
| Product | Yield (%) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| 3,5-dibromo-2-hydroxy-6-methylbenzoic acid | 70-80 | 7.95 (s, 1H, ArH), 2.30 (s, 3H, Ar-CH₃) | 170.0 (C=O), 155.0 (C-OH), 140.0 (C-CH₃), 138.0 (Ar-CH), 115.0 (C-Br), 112.0 (C-Br), 110.0 (Ar-C), 20.0 (Ar-CH₃) |
Conclusion
This compound is a readily available and highly functionalized aromatic compound that serves as an excellent platform for the synthesis of a wide array of derivatives. The protocols outlined in this document provide a foundation for researchers to explore the synthetic utility of 6-MSA in the development of new chemical entities for various applications, including pharmaceuticals and materials science. The selective manipulation of its functional groups opens up avenues for creating diverse molecular architectures.
Unraveling the Biosynthesis of 6-Methylsalicylic Acid: A Guide to Isotopic Labeling Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The biosynthesis of 6-methylsalicylic acid (6-MSA), a key polyketide intermediate in the production of numerous secondary metabolites, has been a subject of extensive research. Isotopic labeling studies have been instrumental in elucidating the intricate enzymatic steps and the origin of the carbon skeleton of this molecule. This document provides a comprehensive overview of the application of isotopic labeling in studying 6-MSA biosynthesis, complete with detailed experimental protocols and a summary of key quantitative findings.
Introduction to 6-MSA Biosynthesis
This compound is synthesized by the enzyme this compound synthase (6-MSAS), a type I iterative polyketide synthase.[1][2] The biosynthesis initiates with a single molecule of acetyl-CoA as a starter unit, followed by the successive condensation of three molecules of malonyl-CoA.[1][2][3] This process involves a series of reduction and dehydration steps to form the final aromatic product. Isotopic labeling, using stable isotopes such as deuterium (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O), allows researchers to trace the fate of precursor molecules and unravel the mechanistic details of 6-MSAS activity.[4][5][6]
Quantitative Data from Isotopic Labeling Studies
Isotopic labeling experiments have provided valuable quantitative data on the incorporation of precursors into the 6-MSA molecule. The following tables summarize key findings from studies utilizing deuterium and carbon-13 labeled substrates.
Table 1: Deuterium Incorporation from Labeled Acetate in Penicillium patulum
| Labeled Precursor | Position of Deuterium in 6-MSA | Isotopic Incorporation (%) | Analytical Method | Reference |
| [²H₃]acetate | Methyl group | High retention | NMR Spectroscopy | [4] |
| [²H₃]acetate | Aromatic ring | Variable retention | NMR Spectroscopy | [4] |
Table 2: Carbon-13 Incorporation from Labeled Acetate
| Labeled Precursor | Organism | Analytical Method | Key Findings | Reference |
| [1-¹³C]acetate | Penicillium patulum | Mass Spectrometry | Incorporation of four acetate units confirmed. | [7] |
| [1-¹³C]acetate | Genetically engineered tobacco | Mass Spectrometry | Accumulation of labeled 6-MeSA and its conjugates. | [7] |
Experimental Protocols
The following are detailed protocols for conducting isotopic labeling studies of 6-MSA biosynthesis.
Protocol 1: Deuterium Labeling of 6-MSA in Penicillium patulum
This protocol describes the in vivo labeling of 6-MSA with deuterium by feeding [²H₃]acetate to cultures of Penicillium patulum.
Materials:
-
Penicillium patulum culture
-
Czapek-Dox liquid medium
-
Sodium [²H₃]acetate
-
Ethyl acetate
-
Sodium bicarbonate solution (5% w/v)
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
NMR spectrometer
Procedure:
-
Culture Preparation: Inoculate Penicillium patulum into Czapek-Dox liquid medium and incubate at 25°C with shaking for 3-4 days until a dense mycelial culture is obtained.
-
Precursor Feeding: Add a sterile solution of sodium [²H₃]acetate to the culture to a final concentration of 1 g/L. Continue the incubation for another 3-5 days.
-
Extraction of 6-MSA:
-
Separate the mycelium from the culture broth by filtration.
-
Acidify the culture filtrate to pH 2-3 with 1 M HCl.
-
Extract the acidified filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and wash with a 5% sodium bicarbonate solution.
-
Acidify the bicarbonate wash to pH 2-3 with 1 M HCl and re-extract the 6-MSA into ethyl acetate.
-
Dry the final ethyl acetate extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude 6-MSA by silica gel column chromatography or preparative thin-layer chromatography.
-
Analyze the purified 6-MSA by ¹H and ²H NMR spectroscopy to determine the extent and position of deuterium incorporation.
-
Protocol 2: Carbon-13 Labeling and Mass Spectrometry Analysis
This protocol outlines the procedure for labeling 6-MSA with ¹³C using [1-¹³C]acetate and subsequent analysis by mass spectrometry.
Materials:
-
Fungal culture (e.g., Penicillium patulum) or other 6-MSA producing system
-
Appropriate culture medium
-
Sodium [1-¹³C]acetate
-
Extraction solvents (as per Protocol 1)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Labeling: Follow the culture preparation and precursor feeding steps as described in Protocol 1, using sodium [1-¹³C]acetate instead of the deuterated precursor.
-
Extraction and Purification: Extract and purify the 6-MSA from the culture medium as detailed in Protocol 1.
-
LC-MS Analysis:
-
Dissolve the purified 6-MSA in a suitable solvent (e.g., methanol).
-
Inject the sample into an LC-MS system equipped with a suitable column (e.g., C18).
-
Develop a gradient elution method to separate 6-MSA from other metabolites.
-
Acquire mass spectra in full scan mode to observe the mass shift corresponding to the incorporation of ¹³C.
-
Analyze the mass isotopologue distribution to quantify the degree of ¹³C enrichment.
-
Visualizing the Biosynthetic Pathway and Experimental Workflow
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the 6-MSA biosynthetic pathway and the experimental workflow for isotopic labeling studies.
Caption: Biosynthetic pathway of this compound.
Caption: General workflow for isotopic labeling experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of this compound; the combined use of mono- and tri-duteriated acetate precursors to investigate the degree of stereocontrol in the aromatisation sequence - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of this compound by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Screening for 6-Methylsalicylic Acid (6-MSA) Producing Microbial Strains
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methylsalicylic acid (6-MSA) is a key polyketide secondary metabolite produced by a variety of fungi and actinomycetes.[1] It serves as a crucial precursor in the biosynthesis of numerous commercially significant compounds, including the mycotoxin patulin and other antibiotics.[2][3] The enzyme responsible for its synthesis is the this compound synthase (6-MSAS), a large, multifunctional Type I polyketide synthase (PKS).[4][5] This enzyme catalyzes the condensation of one acetyl-CoA and three malonyl-CoA molecules to form 6-MSA.[4][6] Given its role as a foundational block for more complex molecules, there is significant interest in identifying and engineering microbial strains for high-titer 6-MSA production.
This application note provides detailed protocols for the isolation, screening, and confirmation of microbial strains capable of producing 6-MSA. The workflow emphasizes a two-step screening process followed by analytical validation.
Featured Microbial Strains and Production Titers
Several native and engineered microbial strains are known to produce 6-MSA. Fungi, particularly from the Penicillium and Aspergillus genera, are common natural producers.[1][7] Furthermore, the 6msas gene has been successfully expressed in various heterologous hosts for biotechnological production.[8]
| Microbial Strain | Host Type | Reported 6-MSA Titer (mg/L) | Reference |
| Penicillium patulum | Native Producer | Not specified in provided results | [4][7] |
| Aspergillus terreus | Native Producer | Not specified in provided results | [1] |
| Saccharomyces cerevisiae (engineered) | Heterologous Host | 554 ± 26 | [9] |
| Corynebacterium glutamicum (engineered) | Heterologous Host | 41 | [6] |
| Streptomyces coelicolor (engineered) | Heterologous Host | Production confirmed | [8] |
Experimental Workflow and Protocols
The overall process for identifying novel 6-MSA producers involves the isolation of microbes, a primary plate-based screening to detect acid producers, a secondary screening in liquid culture to quantify production, and final confirmation using analytical chemistry techniques.
Protocol 1: Isolation of Potential Producers
This protocol is designed to isolate individual fungal or bacterial colonies from environmental samples.
-
Sample Collection: Collect samples such as soil, compost, or decaying plant matter where fungi and actinomycetes are abundant.
-
Serial Dilution: Prepare a serial dilution (e.g., 10⁻¹ to 10⁻⁶) of the sample in sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).
-
Plating: Spread 100 µL of each dilution onto Potato Dextrose Agar (PDA) for fungi or Nutrient Agar for bacteria.
-
Incubation: Incubate plates at 25-30°C for 5-7 days (for fungi) or 1-2 days (for bacteria), or until distinct colonies appear.
-
Purification: Subculture morphologically distinct colonies onto fresh plates to obtain pure isolates.[10]
Protocol 2: Primary Screening for Acid Production
This step quickly identifies potential 6-MSA producers by detecting acid formation on a solid medium.[10]
-
Media Preparation: Prepare a suitable agar medium (e.g., Czapek-Dox for fungi) and supplement it with 0.5% (w/v) calcium carbonate (CaCO₃).[7] Autoclave to sterilize. Alternatively, incorporate a pH indicator dye like bromothymol blue into the medium.
-
Inoculation: Inoculate the purified isolates from Protocol 1 onto the center of the screening plates.
-
Incubation: Incubate the plates at 25-30°C for 7-10 days.
-
Observation:
-
CaCO₃ Plates: Look for the formation of a clear halo or zone of clearing around a colony. This indicates the production of an organic acid that solubilizes the calcium carbonate.[10]
-
pH Indicator Plates: Observe for a color change in the medium surrounding the colony (e.g., from blue to yellow for bromothymol blue), indicating a drop in pH due to acid production.[10]
-
-
Selection: Select colonies that show a distinct positive result for further analysis.
Protocol 3: Secondary Screening via Submerged Fermentation
Isolates that test positive in the primary screen are cultivated in liquid medium to quantify 6-MSA production.
-
Inoculum Preparation: Grow the selected isolates in a seed culture medium (e.g., Potato Dextrose Broth) for 2-3 days to generate sufficient biomass.
-
Production Media: Prepare a production medium optimized for secondary metabolite synthesis. A minimal medium with a defined carbon source is often used.[9]
| Component | Concentration (g/L) |
| Glucose | 20 - 50 |
| NaNO₃ | 3.0 |
| KH₂PO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| KCl | 0.5 |
| FeSO₄·7H₂O | 0.01 |
| Adjust pH to 6.0-6.5 before autoclaving |
-
Fermentation: Inoculate 100 mL of the production medium in a 250 mL flask with 5% (v/v) of the seed culture. Incubate in a shaker (180-220 rpm) at 25-30°C for 7-14 days.[11]
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 48 hours) to monitor growth and 6-MSA production.
Protocol 4: Extraction and Quantification of 6-MSA
The final step involves extracting 6-MSA from the culture broth and quantifying its concentration using chromatographic methods.
-
Sample Preparation: Centrifuge the culture sample to separate the biomass from the supernatant. Filter the supernatant through a 0.22 µm filter.
-
Extraction:
-
Acidify the supernatant to pH 2.0-3.0 using HCl.
-
Perform a liquid-liquid extraction by adding an equal volume of a non-polar solvent like ethyl acetate.
-
Vortex vigorously and allow the phases to separate.
-
Collect the organic (top) layer containing 6-MSA. Repeat the extraction 2-3 times to maximize recovery.
-
Pool the organic fractions and evaporate the solvent to dryness under vacuum or nitrogen stream.
-
-
Analysis by HPLC:
-
Reconstitute the dried extract in a known volume of mobile phase (e.g., methanol:water with 0.1% formic acid).
-
Inject the sample into an HPLC system equipped with a C18 column and a UV or Diode Array Detector (DAD).
-
Typical Conditions: Monitor at a wavelength of ~240 nm. Use a gradient elution method.
-
Quantification: Compare the peak retention time and area to that of an authentic 6-MSA standard to confirm identity and calculate the concentration.[1][4]
-
-
Confirmation by GC-MS (Optional): For unambiguous identification, the sample can be derivatized (e.g., silylation) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity is confirmed by matching the mass spectrum with that of a standard or a database.[4]
Biosynthesis Pathway of 6-MSA
The formation of 6-MSA is catalyzed by the 6-MSAS enzyme from one molecule of acetyl-CoA and three molecules of malonyl-CoA. This iterative process involves multiple enzymatic domains on a single polypeptide chain.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. uniprot.org [uniprot.org]
- 3. 6-MSA, a secondary metabolite distribution hub with multiple fungal destinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of this compound by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multifunctional this compound synthase gene of Penicillium patulum. Its gene structure relative to that of other polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Production of the polyketide 6-MSA in yeast engineered for increased malonyl-CoA supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Screening of Fungi Isolated from Environmental Samples for Xylanase and Cellulase Production - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Methylsalicylic Acid in inducing plant defense mechanisms.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylsalicylic acid (6-MSA) is a naturally occurring phenolic compound that has demonstrated significant potential as an elicitor of plant defense mechanisms. Structurally similar to the key plant defense hormone salicylic acid (SA), 6-MSA can activate a plant's innate immune system, leading to enhanced resistance against a broad range of pathogens. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways involved in 6-MSA-induced plant defense.
Mechanism of Action
This compound acts as a functional analog of salicylic acid, a central signaling molecule in plant immunity, particularly in the pathway leading to Systemic Acquired Resistance (SAR). SAR is a long-lasting, broad-spectrum resistance that is activated throughout the plant following an initial localized pathogen attack. The primary mode of action of 6-MSA involves its interaction with the NONEXPRESSER OF PATHOGENESIS-RELATED GENES (NPR) proteins, which are key regulators of the SA signaling pathway.
Upon perception of 6-MSA, it is believed that the plant's defense signaling cascade is initiated in a manner analogous to SA. This involves the monomerization of the NPR1 protein and its translocation to the nucleus. Inside the nucleus, NPR1 interacts with TGA transcription factors, leading to the activation of a battery of defense-related genes, including the Pathogenesis-Related (PR) genes.[1] The products of these genes, such as PR-1, PR-2 (β-1,3-glucanase), and PR-3 (chitinase), have direct antimicrobial activities or play a role in reinforcing the plant's physical defenses.
Data Presentation: Quantitative Effects of 6-MSA on Plant Disease Resistance
The application of 6-MSA has been shown to quantitatively reduce disease severity in various plant-pathogen systems. The following tables summarize the available quantitative data on the efficacy of 6-MSA in inducing plant defense.
| Plant Species | Pathogen | 6-MSA Concentration | Application Method | Efficacy | Reference |
| Nicotiana tabacum (Tobacco) | Tobacco Mosaic Virus (TMV) | 2.5 mM | Leaf Infiltration | 45% reduction in mean lesion area | [2] |
| Arabidopsis thaliana | Pseudomonas syringae | 1 mM (5-MeSA) | Spray | Significant inhibition of bacterial growth | [3] |
Note: Data for 5-Methylsalicylic acid (5-MeSA), a close analog of 6-MSA, is included to provide additional insights into the potential efficacy of methylated salicylic acid compounds in Arabidopsis.
| Plant Species | Defense Marker | 6-MSA Concentration | Application Method | Fold Induction | Reference |
| Nicotiana tabacum (Tobacco) | PR-1 protein | 2.5 mM | Leaf Infiltration | Significant accumulation | [2] |
| Nicotiana tabacum (Tobacco) | β-1,3-glucanase | 2.5 mM | Leaf Infiltration | Significant accumulation | [2] |
| Nicotiana tabacum (Tobacco) | Chitinase | 2.5 mM | Leaf Infiltration | Significant accumulation | [2] |
| Arabidopsis thaliana | PR1 gene | 1 mM (5-MeSA) | Spray | >100-fold induction | [3] |
Experimental Protocols
Detailed methodologies for the application of 6-MSA to induce plant defense are provided below.
Protocol 1: Leaf Infiltration for Induction of Local Resistance in Herbaceous Plants (e.g., Nicotiana tabacum)
Objective: To induce a localized defense response in the leaves of herbaceous plants.
Materials:
-
This compound (6-MSA)
-
Dimethyl sulfoxide (DMSO) or Ethanol (as a solvent for 6-MSA)
-
Syringe (1 mL, without needle)
-
Distilled water
-
Buffer (e.g., 10 mM MES, pH 5.6)
-
Micropipettes and sterile tips
-
Beakers and magnetic stirrer
Procedure:
-
Preparation of 6-MSA Stock Solution: Prepare a high-concentration stock solution of 6-MSA (e.g., 100 mM) in a suitable solvent like DMSO or ethanol.
-
Preparation of Infiltration Solution:
-
Dilute the 6-MSA stock solution in the infiltration buffer to the desired final concentration (e.g., 2.5 mM).
-
Ensure the final concentration of the solvent is low (e.g., <0.1%) to avoid phytotoxicity.
-
Prepare a mock control solution containing the same concentration of the solvent in the buffer.
-
-
Plant Preparation: Use healthy, well-watered plants of an appropriate age (e.g., 6-8 week old tobacco plants).
-
Infiltration:
-
Gently press the tip of the needleless syringe against the abaxial (lower) side of the leaf.
-
Slowly and steadily inject the solution into the leaf apoplast until a small water-soaked area is visible.
-
Infiltrate several leaves per plant and multiple plants per treatment.
-
-
Post-Infiltration Care: Keep the plants under their normal growth conditions.
-
Sampling and Analysis:
-
Collect leaf tissue from the infiltrated areas at desired time points (e.g., 24, 48, 72 hours) for analysis of defense gene expression (qRT-PCR) or protein accumulation (Western blot).
-
For disease resistance assays, challenge the infiltrated leaves with a pathogen after a suitable induction period (e.g., 2-3 days).
-
Protocol 2: Soil Drench Application for Systemic Resistance Induction
Objective: To induce systemic resistance throughout the plant via root uptake of 6-MSA.
Materials:
-
This compound (6-MSA)
-
Distilled water
-
Graduated cylinders or beakers
Procedure:
-
Preparation of Drench Solution:
-
Dissolve 6-MSA directly in distilled water to the desired final concentration (e.g., 1 mM, 5 mM). Gentle heating and stirring may be required to fully dissolve the compound.
-
Prepare a mock control solution with distilled water only.
-
-
Plant Preparation: Use plants grown in individual pots with well-drained soil. Ensure the soil is not overly saturated before application.
-
Application:
-
Measure a specific volume of the 6-MSA solution to apply to each pot, ensuring even distribution around the base of the plant. The volume will depend on the pot size and plant age.
-
Apply the mock solution to the control plants in the same manner.
-
-
Post-Application Care: Water the plants as needed, being careful not to overwater and leach the compound out of the root zone immediately after application.
-
Sampling and Analysis:
-
Collect systemic (non-treated) leaves at various time points (e.g., 1, 3, 5 days) to assess the induction of systemic resistance through gene expression analysis or pathogen challenge assays.
-
Protocol 3: Seed Treatment for Early Protection
Objective: To provide protection to seedlings from an early stage by treating the seeds with 6-MSA.
Materials:
-
This compound (6-MSA)
-
Distilled water or a suitable solvent (e.g., ethanol)
-
Shallow dish or beaker
-
Filter paper
-
Forceps
Procedure:
-
Preparation of Treatment Solution:
-
Prepare a solution of 6-MSA in distilled water or a solvent at the desired concentration (e.g., 0.5 mM, 1 mM).
-
Prepare a mock control solution with the same solvent or water.
-
-
Seed Soaking:
-
Place the seeds in the 6-MSA solution and ensure they are fully submerged.
-
Incubate the seeds for a specific duration (e.g., 6-12 hours) at room temperature in the dark.
-
-
Drying:
-
After soaking, remove the seeds from the solution and place them on a sterile filter paper to air dry in a laminar flow hood.
-
-
Sowing:
-
Sow the treated and dried seeds in sterile soil or a suitable growth medium.
-
-
Evaluation:
-
Monitor germination rates and seedling vigor.
-
Challenge the seedlings with pathogens at an early growth stage and assess disease severity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of 6-MSA, a typical experimental workflow for its application, and the logical relationship of its action.
Caption: Proposed signaling pathway of this compound (6-MSA) in plants.
Caption: A generalized experimental workflow for testing the efficacy of 6-MSA.
Caption: Logical relationship of 6-MSA's action within plant defense signaling networks.
Concluding Remarks
This compound presents a promising avenue for the development of novel plant protection strategies. Its ability to mimic salicylic acid and activate the plant's endogenous defense mechanisms offers a potentially durable and broad-spectrum approach to disease management. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the application of 6-MSA in various agricultural and horticultural systems. Further research is warranted to expand the quantitative data on its efficacy in a wider range of plant species and against diverse pathogens, as well as to optimize application methods for field conditions. Understanding the nuances of its interaction with other plant signaling pathways will be crucial for its effective and sustainable implementation.
References
- 1. NPR1, a key immune regulator for plant survival under biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of this compound by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Salicylic Acid Analogs Induce a Potent Defense Response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6-Methylsalicylic Acid (6-MSA) Yeast Fermentation
Welcome to the technical support center for 6-Methylsalicylic Acid (6-MSA) production in yeast. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low 6-MSA yields in Saccharomyces cerevisiae and other yeast systems.
Frequently Asked Questions (FAQs)
Q1: What is the basic biosynthetic pathway for 6-MSA production in yeast?
A1: The production of 6-MSA in yeast is a heterologous process requiring the expression of a fungal polyketide synthase, typically the this compound Synthase (6-MSAS).[1][2][3] This enzyme catalyzes the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA, utilizing NADPH as a reducing cofactor, to form 6-MSA.[3][4][5] For the 6-MSAS to be active, it must be post-translationally modified by a 4'-phosphopantetheinyl transferase (PPTase), which also needs to be co-expressed in the yeast.[2][3][6]
Q2: Why is my 6-MSA yield consistently low?
A2: Low yields of 6-MSA in yeast fermentation can stem from several factors, primarily related to precursor and cofactor limitations, suboptimal enzyme activity, and competing metabolic pathways. The most common bottlenecks include:
-
Insufficient Precursor Supply: Inadequate intracellular pools of acetyl-CoA and malonyl-CoA.
-
Limited Cofactor Availability: A shortage of NADPH, which is essential for the reductive steps in 6-MSA synthesis.
-
Suboptimal 6-MSAS Activity: Poor expression, folding, or activation of the heterologous 6-MSAS enzyme.
-
Competing Pathways: Diversion of acetyl-CoA and malonyl-CoA to native yeast metabolic pathways such as fatty acid and ergosterol biosynthesis.[7]
Q3: How can I increase the supply of acetyl-CoA and malonyl-CoA?
A3: Enhancing the precursor supply is a critical strategy for improving 6-MSA production.[8] Key approaches include:
-
Overexpression of Acetyl-CoA Carboxylase (ACC1): ACC1 catalyzes the conversion of acetyl-CoA to malonyl-CoA, which is often a rate-limiting step.[7][9] Replacing the native promoter of the ACC1 gene with a strong, constitutive promoter can significantly increase malonyl-CoA availability and 6-MSA titers.[6][10]
-
Engineering Acetyl-CoA Metabolism: Strategies to boost the cytosolic acetyl-CoA pool include overexpressing enzymes in the pyruvate dehydrogenase (PDH) bypass pathway or introducing heterologous pathways for acetyl-CoA synthesis.[7][11][12]
-
Disrupting Competing Pathways: Deleting or down-regulating genes involved in pathways that consume acetyl-CoA, such as those for ethanol or glycerol production, can redirect carbon flux towards 6-MSA synthesis.[7][10]
Q4: What is the role of NADPH and how can I improve its availability?
A4: NADPH is a crucial cofactor that provides the reducing power for the ketoreductase domain of 6-MSAS.[3][13] Limited NADPH availability can lead to the production of off-target byproducts like triacetic acid lactone (TAL) instead of 6-MSA.[14] Strategies to enhance NADPH supply include:
-
Overexpression of Pentose Phosphate Pathway (PPP) Enzymes: The PPP is a major source of cytosolic NADPH.[15][16] Overexpressing key enzymes like glucose-6-phosphate dehydrogenase (Zwf1) can increase NADPH regeneration.[17]
-
Cofactor Engineering: Introducing or modifying enzymes that can generate NADPH from NADP+ can also be effective. For example, expressing a modified E. coli pyruvate dehydrogenase complex that utilizes NADP+ can boost NADPH levels.[11][12]
Q5: How do I ensure the 6-MSAS enzyme is active?
A5: The heterologous 6-MSAS enzyme requires activation by a PPTase.[2][3] It is essential to co-express a suitable PPTase, such as Sfp from Bacillus subtilis or NpgA from Aspergillus nidulans, to ensure the 6-MSAS is in its active holo-form.[2][3] Codon optimization of the 6-MSAS gene for expression in yeast can also improve protein expression levels and subsequent activity.[18]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low or no 6-MSA production, but yeast growth is normal. | 1. Inactive 6-MSAS enzyme. 2. Insufficient precursor (acetyl-CoA, malonyl-CoA) supply. 3. Lack of NADPH cofactor. | 1. Verify the co-expression and activity of a compatible PPTase (e.g., Sfp, NpgA).[2][3] 2. Overexpress key genes in the precursor supply pathway, such as ACC1.[6][10] 3. Engineer cofactor pathways to increase NADPH availability.[11][12] |
| High levels of byproduct formation (e.g., triacetic acid lactone). | 1. Insufficient NADPH for the ketoreductase domain of 6-MSAS.[14] | 1. Overexpress enzymes of the pentose phosphate pathway (e.g., ZWF1) to increase NADPH regeneration.[17] 2. Introduce an NADP+-dependent pyruvate dehydrogenase.[11][12] |
| 6-MSA production starts strong but plateaus or decreases quickly. | 1. Toxicity of 6-MSA or intermediates to the yeast cells. 2. Depletion of essential nutrients from the media. | 1. Investigate the potential toxicity of 6-MSA to your specific yeast strain. 2. Optimize fermentation media and feeding strategies. |
| Inconsistent 6-MSA yields between batches. | 1. Variability in plasmid copy number or gene expression. 2. Inconsistent fermentation conditions (pH, temperature, aeration). | 1. Consider genomic integration of the 6-MSAS and PPTase genes for stable expression.[18] 2. Tightly control and monitor fermentation parameters. |
Data on 6-MSA Production in Engineered Yeast
| Yeast Strain Engineering Strategy | Host Organism | 6-MSA Titer (mg/L) | Fold Increase | Reference |
| Expression of 6-MSAS and Sfp PPTase | S. cerevisiae | 1700 | - | [19] |
| Overexpression of codon-optimized 6-MSAS and NpgA PPTase | S. cerevisiae | 367 | - | [18] |
| Genomic integration of 6-MSAS and NpgA | S. cerevisiae | >2000 | ~5.5-fold vs plasmid | [18] |
| Replacement of native ACC1 promoter with TEF1 promoter | S. cerevisiae | 554 | 1.6-fold | [6] |
| Expression of 6-MSAS in Y. lipolytica | Yarrowia lipolytica | 403 | - | [1] |
Experimental Protocols
Protocol 1: Transformation of S. cerevisiae with 6-MSAS and PPTase Expression Plasmids
This protocol outlines a standard lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method for yeast transformation.
-
Prepare Yeast Cells:
-
Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cells with 25 mL of sterile water and centrifuge again.
-
Resuspend the cell pellet in 1 mL of sterile water.
-
-
Transformation:
-
In a microfuge tube, mix the following:
-
100 µL of competent yeast cells
-
240 µL of PEG 3350 (50% w/v)
-
36 µL of 1.0 M LiAc
-
25 µL of single-stranded carrier DNA (2.0 mg/mL)
-
1-5 µg of each plasmid DNA (e.g., one plasmid for 6-MSAS and another for a PPTase)
-
Add sterile water to a final volume of 350 µL.
-
-
Vortex the mixture for 1 minute.
-
Incubate at 42°C for 40 minutes (heat shock).
-
Centrifuge at 8000 x g for 1 minute and remove the supernatant.
-
Resuspend the cell pellet in 100 µL of sterile water.
-
Plate the entire cell suspension onto selective agar plates (e.g., synthetic complete medium lacking the appropriate auxotrophic markers).
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
-
-
Verification:
-
Confirm successful transformation by colony PCR and/or functional assays for 6-MSA production.
-
Visualizations
Caption: Biosynthetic pathway of this compound in engineered yeast.
Caption: Troubleshooting workflow for low 6-MSA yield in yeast fermentation.
Caption: Key precursor supply pathways for 6-MSA synthesis in yeast.
References
- 1. First-class – biosynthesis of 6-MSA and bostrycoidin type I polyketides in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of heterologous production of the polyketide 6-MSA in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of this compound by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De novo production of aromatic m-cresol in Saccharomyces cerevisiae mediated by heterologous polyketide synthases combined with a this compound decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production of the polyketide 6-MSA in yeast engineered for increased malonyl-CoA supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic engineering of yeast to produce fatty acid-derived biofuels: bottlenecks and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Saccharomyces cerevisiae as a tool for mining, studying and engineering fungal polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering the fatty acid metabolic pathway in Saccharomyces cerevisiae for advanced biofuel production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering intracellular malonyl-CoA availability in microbial hosts and its impact on polyketide and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering cofactor and transport mechanisms in Saccharomyces cerevisiae for enhanced acetyl-CoA and polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NADPH—The Forgotten Reducing Equivalent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tolerance and specificity of recombinant 6-methylsalicyclic acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NADPH production by the oxidative pentose-phosphate pathway supports folate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NADPH-generating systems in bacteria and archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
Optimizing fermentation conditions for enhanced 6-Methylsalicylic Acid production.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for enhanced 6-Methylsalicylic Acid (6-MSA) production.
Troubleshooting Guides
This section addresses common issues encountered during 6-MSA fermentation experiments in a question-and-answer format.
Question: Why is my 6-MSA titer low or undetectable?
Answer: Low or no 6-MSA production can stem from several factors, ranging from issues with the microbial strain to suboptimal fermentation conditions. Here’s a step-by-step troubleshooting guide:
-
Verify Strain Integrity and Gene Expression:
-
Problem: The production strain may have lost its genetic modifications, or the expression of the this compound synthase (6-MSAS) gene may be poor.
-
Troubleshooting:
-
Sequence the 6-MSAS gene in your production strain to confirm its integrity.
-
Perform RT-qPCR to quantify the transcript levels of the 6-MSAS gene to ensure it is being actively transcribed.
-
If using an inducible promoter, ensure the inducer is added at the optimal concentration and time.
-
-
-
Check for Precursor Limitation:
-
Problem: The biosynthesis of 6-MSA requires one molecule of acetyl-CoA and three molecules of malonyl-CoA.[1][2] A shortage of these precursors is a common bottleneck.
-
Troubleshooting:
-
Consider metabolic engineering strategies to increase the intracellular pools of acetyl-CoA and malonyl-CoA. For instance, in Saccharomyces cerevisiae, overexpressing the native acetyl-CoA carboxylase (ACC1) has been shown to improve 6-MSA production.
-
Ensure the medium contains an adequate carbon source that can be efficiently converted to these precursors. Glucose is a commonly used carbon source.
-
-
-
Assess Post-Translational Activation of 6-MSAS:
-
Problem: 6-MSAS is a polyketide synthase (PKS) that requires post-translational modification by a 4'-phosphopantetheinyl transferase (PPTase) to become active.[3] The host organism may lack a compatible or sufficiently active PPTase.
-
Troubleshooting:
-
Co-express a heterologous PPTase, such as npgA from Aspergillus nidulans or sfp from Bacillus subtilis, which have been shown to effectively activate fungal PKSs in yeast.[3]
-
-
-
Optimize Fermentation Conditions:
-
Problem: Suboptimal pH, temperature, aeration, or media composition can significantly hinder cell growth and/or 6-MSA production.
-
Troubleshooting:
-
Review and optimize the fermentation parameters as detailed in the FAQs and data tables below.
-
-
Question: My culture is growing well, but 6-MSA production is not proportional. What could be the issue?
Answer: This often indicates that the fermentation conditions are favoring biomass production over secondary metabolite synthesis.
-
Metabolic Shift:
-
Problem: In many microorganisms, primary metabolism (growth) and secondary metabolism (production of compounds like 6-MSA) are inversely related. High growth rates can sometimes suppress the expression of secondary metabolite biosynthetic genes.
-
Troubleshooting:
-
Consider implementing a two-stage fermentation process. The first stage focuses on achieving high cell density, and the second stage, initiated by a change in media composition (e.g., nutrient limitation) or other conditions, is designed to trigger 6-MSA production.
-
Experiment with different carbon-to-nitrogen ratios in your medium.[4]
-
-
-
Feedback Inhibition:
-
Problem: High concentrations of 6-MSA or its derivatives could potentially inhibit the activity of 6-MSAS or other enzymes in the pathway.
-
Troubleshooting:
-
Consider implementing an in-situ product removal (ISPR) strategy, such as using a resin in the fermenter to adsorb 6-MSA as it is produced, thereby keeping its concentration in the medium low.
-
-
Frequently Asked Questions (FAQs)
General
-
What is this compound (6-MSA)? this compound is a polyketide secondary metabolite produced by various fungi and bacteria.[5] It is synthesized by the enzyme this compound synthase (6-MSAS).[1]
-
What are the key precursors for 6-MSA biosynthesis? The biosynthesis of 6-MSA requires one molecule of acetyl-CoA and three molecules of malonyl-CoA.[2]
Fermentation Parameters
-
What is the optimal pH for 6-MSA production? The optimal pH can be host-dependent. For many yeast species like Yarrowia lipolytica, a pH around 6.0 is often a good starting point for optimization.[6] Acidic conditions, for instance, can influence the production of various organic acids.[7][8]
-
What is the optimal temperature for 6-MSA fermentation? The optimal temperature is typically between 28-30°C for commonly used yeast hosts such as Saccharomyces cerevisiae and Yarrowia lipolytica.[4][6] It's crucial to maintain a stable temperature, as fluctuations can stress the cells and reduce productivity.
-
What are the ideal aeration and agitation rates? Adequate aeration is necessary to support cell growth, but the optimal level can vary. For Yarrowia lipolytica, an aeration rate of 0.5 standard liters per minute (SLPM) and a stirring speed of 540 rpm have been used in bioreactor setups.[6] These parameters should be optimized for your specific bioreactor geometry and scale.
Media Composition
-
What is a good starting medium formulation for 6-MSA production in yeast? A common base medium for yeast fermentation includes a carbon source (e.g., glucose or glycerol), a nitrogen source (e.g., ammonium sulfate, yeast extract, peptone), phosphate, and essential minerals and vitamins.[6][9] For example, a mineral medium for Yarrowia lipolytica might contain (per liter): 5 g (NH₄)₂SO₄, 3 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 40 g D-glucose, along with trace metals and vitamins.[6]
-
How can I optimize my media to enhance 6-MSA production? Media optimization can be approached systematically using techniques like Design of Experiments (DoE).[10][11] Key components to investigate include:
-
Carbon Source: High concentrations of glucose can sometimes lead to the Crabtree effect in S. cerevisiae, favoring ethanol production over biomass and other metabolites. Fed-batch strategies are often employed to maintain an optimal glucose concentration. Glycerol can be an alternative carbon source, particularly for Yarrowia lipolytica.[9]
-
Nitrogen Source: The type and concentration of the nitrogen source can influence the carbon-to-nitrogen (C/N) ratio, which is a critical parameter affecting secondary metabolite production.[4]
-
Precursor Supplementation: While generally not cost-effective for large-scale production, supplementing the medium with precursors or related compounds during initial optimization studies can help identify metabolic bottlenecks.
-
Analytical Methods
-
How can I quantify the concentration of 6-MSA in my fermentation broth? High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying 6-MSA. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after a derivatization step.[12]
-
What are the typical sample preparation steps for 6-MSA analysis?
-
Centrifuge the fermentation broth to pellet the cells.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
-
The filtered supernatant can then be directly injected into an HPLC system or be further processed for GC-MS analysis. Further processing may include liquid-liquid extraction with a solvent like ethyl acetate, followed by evaporation of the solvent and reconstitution in a suitable mobile phase.
-
Data Presentation
Table 1: Reported 6-MSA Titers in Different Host Organisms
| Host Organism | Titer (mg/L) | Fermentation Scale | Reference |
| Saccharomyces cerevisiae | up to 2000 | Shake Flask | [13] |
| Yarrowia lipolytica | 403 | Shake Flask | |
| Corynebacterium glutamicum | 41 | Not specified | [14] |
Table 2: General Fermentation Parameters for Yeast
| Parameter | Recommended Range | Notes |
| Temperature | 28-30 °C | Maintain stability. |
| pH | 5.0-6.5 | Host and medium dependent. Control with acid/base addition. |
| Aeration | 0.5-1.5 vvm | Vessel and volume dependent. Ensure adequate dissolved oxygen. |
| Agitation | 200-600 rpm | Dependent on bioreactor geometry and scale. |
Experimental Protocols
1. General Fermentation Protocol for 6-MSA Production in Yarrowia lipolytica
This protocol is a starting point and should be optimized for your specific strain and equipment.
-
Seed Culture Preparation:
-
Bioreactor Inoculation and Fermentation:
-
Prepare the fermentation medium (e.g., mineral medium as described in the FAQs) in a sterilized bioreactor.
-
Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of 1.0.[6]
-
Set the fermentation parameters: Temperature 30°C, pH 6.0 (controlled with 5 M KOH), aeration 0.5 SLPM, and agitation 540 rpm.[6]
-
Run the fermentation for the desired duration (e.g., 72-120 hours), taking samples periodically for analysis of cell growth (OD₆₀₀) and 6-MSA concentration.
-
2. HPLC Quantification of 6-MSA
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth at 10,000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Symmetry Shield RP₈, 5 µm, 4.6 x 250 mm).[12]
-
Mobile Phase A: 35 mM ammonium acetate, pH 4.7.[12]
-
Mobile Phase B: Acetonitrile.[12]
-
Gradient: Start with 90% A and 10% B, hold for 10 minutes. Then, a linear gradient to 88% A and 12% B over 7 minutes.[12]
-
Flow Rate: 1 mL/min.[12]
-
Column Temperature: 50°C.[12]
-
Detection: Fluorescence detector with excitation at 297 nm and emission at 412 nm.[12]
-
Injection Volume: 10 µL.[12]
-
-
Quantification:
-
Prepare a standard curve of 6-MSA of known concentrations.
-
Compare the peak area of the sample to the standard curve to determine the concentration. The retention time for 6-MSA under these conditions is approximately 13 minutes.[12]
-
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for low 6-MSA production.
Caption: Experimental workflow for 6-MSA production and analysis.
References
- 1. The multifunctional this compound synthase gene of Penicillium patulum. Its gene structure relative to that of other polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of heterologous production of the polyketide 6-MSA in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recombinant β-Carotene Production by Yarrowia lipolytica – Assessing the Potential of Micro-Scale Fermentation Analysis in Cell Factory Design and Bioreaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-MSA, a secondary metabolite distribution hub with multiple fungal destinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering the oleaginous yeast Yarrowia lipolytica for high-level resveratrol production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of pH on the production of volatile fatty acids and microbial dynamics in long-term reactor operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Engineering Yarrowia lipolytica to Enhance the Production of Malonic Acid via Malonyl‐CoA Pathway at High Titer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of media components for enhanced production of streptococcus phocae pi80 and its bacteriocin using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production of this compound by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Co-expression of Phosphopantetheinyl Transferase (PPTase) for Active 6-MSAS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the co-expression of phosphopantetheinyl transferase (PPTase) to produce active 6-methylsalicylic acid synthase (6-MSAS).
Frequently Asked Questions (FAQs)
Q1: Why is PPTase co-expression necessary for active 6-MSAS production in heterologous hosts like E. coli?
A1: 6-MSAS, a polyketide synthase (PKS), is synthesized as an inactive precursor (apo-6-MSAS). It requires post-translational modification by a PPTase to become active (holo-6-MSAS). The PPTase transfers the 4'-phosphopantetheine (4'-PPant) moiety from coenzyme A (CoA) to a conserved serine residue on the acyl carrier protein (ACP) domain of 6-MSAS.[1][2][3] This 4'-PPant arm is essential for tethering the growing polyketide chain during synthesis.[1][4] While some hosts may have endogenous PPTases, their activity towards a heterologous PKS like 6-MSAS is often insufficient, necessitating the co-expression of a compatible PPTase.
Q2: Which type of PPTase is most suitable for activating 6-MSAS?
A2: Sfp-type PPTases are most commonly and successfully used for activating a wide range of PKS and non-ribosomal peptide synthetase (NRPS) enzymes, including 6-MSAS.[2][3] Sfp, originally from Bacillus subtilis, is known for its broad substrate specificity and is a reliable choice for co-expression.[2][5] Other Sfp-type PPTases from different organisms may also be effective.
Q3: Can I use a single plasmid for co-expressing both 6-MSAS and PPTase?
A3: Yes, using a dual-expression vector, such as the pETDuet-1 vector, is a highly effective strategy.[6][7] These vectors contain two separate multiple cloning sites (MCS), each with its own T7 promoter, allowing for the simultaneous expression of both genes from a single plasmid.[8][9] This ensures that both proteins are present in the same cell at the same time, which is crucial for the post-translational modification to occur.
Q4: What are the key substrates and cofactors required for the 6-MSAS reaction?
A4: The enzymatic synthesis of this compound (6-MSA) by active 6-MSAS requires one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units. Additionally, NADPH is required as a cofactor for the ketoreductase domain of 6-MSAS to perform a reduction step during the polyketide chain elongation.
Troubleshooting Guides
This section addresses common problems encountered during the co-expression of 6-MSAS and a PPTase.
Problem 1: No or very low yield of 6-MSA.
| Possible Cause | Troubleshooting Step |
| Inactive 6-MSAS | - Confirm PPTase co-expression: Verify the expression of the PPTase via SDS-PAGE or Western blot. Inefficient expression or inactive PPTase will result in inactive apo-6-MSAS. - Ensure compatible PPTase: While Sfp is broadly compatible, if issues persist, consider trying other Sfp-type PPTases. |
| Suboptimal Induction Conditions | - Optimize IPTG concentration: Titrate the IPTG concentration, typically in the range of 0.1 mM to 1 mM. High concentrations can sometimes lead to inclusion body formation.[10] - Vary induction temperature and time: Lowering the induction temperature (e.g., 16-25°C) and extending the induction time (e.g., overnight) can improve the yield of soluble, active protein.[11] |
| Codon Usage Mismatch | - Use a codon-optimized strain: For eukaryotic genes like 6-MSAS from Penicillium patulum, expression in E. coli can be limited by differences in codon usage. Using a host strain like Rosetta(DE3), which supplies tRNAs for rare codons, can significantly improve protein expression.[12][13][14][15] |
| Protein Degradation | - Use a protease-deficient strain: Host strains like E. coli BL21(DE3) are deficient in Lon and OmpT proteases, which can help prevent degradation of the recombinant proteins.[13] |
Problem 2: 6-MSAS is expressed but is insoluble (found in inclusion bodies).
| Possible Cause | Troubleshooting Step |
| High Expression Rate | - Lower induction temperature: Inducing protein expression at a lower temperature (e.g., 16-25°C) slows down protein synthesis, which can promote proper folding and increase the proportion of soluble protein.[10][11] - Reduce IPTG concentration: A lower IPTG concentration will decrease the rate of transcription and translation, which can also help prevent protein aggregation.[10] |
| Suboptimal Culture Conditions | - Optimize growth media: Experiment with different rich media formulations (e.g., LB, TB, 2xYT) to see if they impact protein solubility. - Co-express chaperones: In some cases, co-expressing molecular chaperones can assist in the proper folding of the target protein. |
| Protein is toxic to the host | - Use a tightly regulated expression system: If the protein is toxic, even low levels of basal expression can inhibit cell growth. Use a host strain with tighter control over basal expression, such as BL21(DE3)pLysS, which contains T7 lysozyme to inhibit T7 RNA polymerase activity before induction.[16] |
Quantitative Data Summary
The following tables provide a summary of typical yields and the effects of different experimental parameters on 6-MSA production.
Table 1: Comparison of 6-MSA Production with Different PPTases
| PPTase Co-expressed with 6-MSAS | Host Strain | 6-MSA Titer (mg/L) | Reference |
| Sfp (Bacillus subtilis) | E. coli | ~15-50 | Hypothetical |
| NpgA (Aspergillus nidulans) | Saccharomyces cerevisiae | 554 ± 26 | [17] |
| Svp (Streptomyces verticillus) | E. coli | ~10-40 | Hypothetical |
| Endogenous PPTase | Tobacco | Detectable | [18] |
Note: The data for Sfp and Svp in E. coli are hypothetical and serve as a comparative illustration. Actual yields can vary significantly based on experimental conditions.
Table 2: Effect of Induction Conditions on 6-MSA Production
| Parameter | Condition 1 | 6-MSA Titer (mg/L) | Condition 2 | 6-MSA Titer (mg/L) |
| Induction Temperature | 37°C | ~10 | 25°C | ~35 |
| IPTG Concentration | 1.0 mM | ~20 | 0.2 mM | ~40 |
| Host Strain | BL21(DE3) | ~25 | Rosetta(DE3) | ~45 |
Note: These values are illustrative and represent typical trends observed when optimizing protein expression. Actual results will vary.
Experimental Protocols
1. Co-expression of 6-MSAS and Sfp PPTase in E. coli BL21(DE3)
This protocol describes the co-expression of His-tagged 6-MSAS and Sfp PPTase using a pETDuet-1 vector in E. coli BL21(DE3).
-
Vector Construction:
-
Clone the 6-MSAS gene into the first multiple cloning site (MCS1) of the pETDuet-1 vector. This will typically result in an N-terminally His-tagged 6-MSAS.
-
Clone the Sfp gene into the second multiple cloning site (MCS2) of the same vector.
-
-
Transformation:
-
Expression:
-
Inoculate a single colony into 10 mL of LB medium containing ampicillin (100 µg/mL). Grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[19]
-
Cool the culture to 25°C, then induce protein expression by adding IPTG to a final concentration of 0.2 mM.[21]
-
Incubate the culture for 16-18 hours at 25°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
-
2. Purification of His-tagged 6-MSAS
This protocol describes the purification of His-tagged 6-MSAS from the cell pellet obtained in the previous step using Nickel-NTA affinity chromatography.[22][23]
-
Cell Lysis:
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA agarose column with lysis buffer.
-
Load the supernatant onto the column.
-
Wash the column with 20 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the His-tagged 6-MSAS with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect fractions and analyze by SDS-PAGE to confirm the purity of the protein.
-
3. 6-MSAS Activity Assay and 6-MSA Quantification by HPLC
This protocol describes an in-vitro activity assay and a method for quantifying the 6-MSA product by HPLC.
-
In-vitro Activity Assay:
-
Prepare a reaction mixture containing:
-
100 mM phosphate buffer (pH 7.5)
-
1 mM DTT
-
100 µM acetyl-CoA
-
300 µM malonyl-CoA
-
500 µM NADPH
-
5-10 µg of purified holo-6-MSAS
-
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of ethyl acetate and vortexing.
-
Centrifuge to separate the phases and collect the upper ethyl acetate layer.
-
Evaporate the ethyl acetate and resuspend the residue in a known volume of methanol for HPLC analysis.
-
-
HPLC Quantification of 6-MSA:
-
HPLC System: A standard HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: An isocratic mobile phase of 40% acetonitrile and 60% water containing 0.1% formic acid.
-
Flow Rate: 1 mL/min.
-
Detection: Monitor the absorbance at 280 nm.
-
Quantification: Create a standard curve using known concentrations of pure 6-MSA. Compare the peak area of the sample to the standard curve to determine the concentration of 6-MSA produced.
-
Visualizations
Caption: Experimental workflow for the production and analysis of active 6-MSAS.
Caption: Activation of 6-MSAS by Sfp-type PPTase for the biosynthesis of 6-MSA.
Caption: Logical troubleshooting workflow for low 6-MSA production.
References
- 1. embopress.org [embopress.org]
- 2. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Probing the structure and function of acyl carrier proteins to unlock the strategic redesign of type II polyketide biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. csclub.uwaterloo.ca [csclub.uwaterloo.ca]
- 6. Over-expression and purification strategies for recombinant multi-protein oligomers: A case study of Mycobacterium tuberculosis σ/anti-σ factor protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. addgene.org [addgene.org]
- 10. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of BL21(DE3) and Rosetta strains | by KMD Bioscience | Medium [medium.com]
- 14. Increased levels of recombinant human proteins with the Escherichia coli strain Rosetta(DE3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem-agilent.com [chem-agilent.com]
- 17. Frontiers | An in-cluster Sfp-type phosphopantetheinyl transferase instead of the holo-ACP synthase activates the granaticin biosynthesis under natural physiological conditions [frontiersin.org]
- 18. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 19. neb.com [neb.com]
- 20. Impact of the Expression System on Recombinant Protein Production in Escherichia coli BL21 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. med.upenn.edu [med.upenn.edu]
- 23. One-Step Purification of Recombinant Proteins with the 6xHis Tag and Ni-NTA Resin | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: 6-Methylsalicylic Acid (6-MSA) Synthesis
Welcome to the technical support center for 6-Methylsalicylic Acid (6-MSA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of 6-MSA, with a focus on byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct formed during the enzymatic synthesis of 6-MSA?
A1: The most prevalent byproduct is Triacetic Acid Lactone (TAL), also known as 4-hydroxy-6-methyl-2-pyrone.[1][2] TAL is a shunt product of the this compound Synthase (6-MSAS) enzyme.[3]
Q2: What factors contribute to the formation of Triacetic Acid Lactone (TAL)?
A2: TAL formation is primarily influenced by two key factors:
-
Limited NADPH: In the absence or under limiting concentrations of the cofactor NADPH, the 6-MSAS enzyme complex will prematurely release the triketide intermediate, which then cyclizes to form TAL. In the complete absence of NADPH, TAL becomes the exclusive enzymatic product.[2]
-
Enzyme Mutations: Certain mutations in the 6-MSAS enzyme, particularly within the ketoreductase domain, can impair its function and lead to an increased production of TAL. For instance, a Y1572F mutant of 6-MSAS has been shown to significantly increase TAL production.[1][4]
Q3: Can 6-MSAS accept alternative starter molecules?
A3: Yes, this compound synthase can utilize acetoacetyl-CoA as an alternative starter molecule to the usual acetyl-CoA.[2]
Q4: What are the optimal conditions for 6-MSAS enzyme activity?
A4: The optimal pH and temperature for 6-MSAS activity can vary depending on the specific enzyme source and reaction conditions. Generally, enzyme activity and stability are highly sensitive to pH and temperature, with deviations from the optimum leading to reduced efficiency or denaturation.[2][5][6] It is recommended to perform a pH and temperature optimization study for your specific experimental setup.
Q5: What analytical methods are suitable for monitoring 6-MSA synthesis and detecting byproducts?
A5: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for separating and quantifying 6-MSA and its byproducts from the reaction mixture.[7] A reversed-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile with an acid modifier) can provide good separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile compounds. Derivatization of 6-MSA and its byproducts may be necessary to improve their volatility and chromatographic behavior.[8][9]
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative analysis of the reaction mixture to check for the presence of 6-MSA and byproducts.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No 6-MSA Production | Inactive 6-MSAS Enzyme: The enzyme may be improperly folded, degraded, or lack the necessary post-translational modification (phosphopantetheinylation). | - Ensure proper expression and purification conditions for the recombinant 6-MSAS, including the use of protease inhibitors. - Co-express a phosphopantetheinyl transferase (PPTase) to ensure the conversion of apo-6MSAS to its active holo-form. - Verify the integrity and activity of the purified enzyme using a standard activity assay. |
| Sub-optimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can significantly reduce enzyme activity.[2][5] | - Optimize the reaction pH and temperature for your specific 6-MSAS enzyme. - Ensure all components of the reaction buffer are at the correct concentration. | |
| Insufficient Precursors or Cofactors: Low concentrations of acetyl-CoA, malonyl-CoA, or NADPH will limit the synthesis of 6-MSA. | - Ensure adequate supply of all precursors and the cofactor NADPH. Consider using an NADPH regeneration system for prolonged reactions. - Increasing the intracellular malonyl-CoA supply in engineered host organisms has been shown to improve 6-MSA titers. | |
| High Levels of Triacetic Acid Lactone (TAL) | Limited NADPH Availability: The ketoreduction step in the 6-MSA biosynthetic pathway is NADPH-dependent. Insufficient NADPH leads to the shunting of the triketide intermediate to TAL.[2] | - Increase the concentration of NADPH in the reaction mixture. - Implement an NADPH regeneration system (e.g., using glucose-6-phosphate dehydrogenase). |
| Mutated or Inefficient 6-MSAS: Mutations in the ketoreductase domain of 6-MSAS can lead to a higher propensity for TAL formation.[1][3] | - Sequence the gene encoding your 6-MSAS to check for any unintended mutations. - If using a known mutant designed for other purposes, be aware of the potential for increased TAL production. | |
| Presence of Unexpected Peaks in HPLC/GC-MS | Formation of Other Byproducts: Polyketide synthases can sometimes produce other shunt products or aberrant polyketides, especially under non-optimal conditions or with precursor analogs. | - Use HPLC-MS or GC-MS to identify the mass of the unknown compounds and compare with potential structures. - NMR spectroscopy can be used for definitive structural elucidation of purified byproducts. - Review the literature on byproducts of similar polyketide synthases for potential clues. |
| Contamination: Contamination from the expression host, media components, or purification process can introduce extraneous peaks. | - Run control samples (e.g., reaction mixture without enzyme, extract from an empty vector control strain) to identify background peaks. - Ensure high purity of all reagents and solvents. | |
| Difficulty in Purifying 6-MSA | Co-elution with Byproducts: Structurally similar byproducts like TAL may have similar chromatographic behavior to 6-MSA, making separation challenging. | - Optimize the HPLC or column chromatography separation method. This may involve trying different stationary phases, mobile phase compositions, or gradient profiles. - Consider alternative purification techniques such as preparative TLC or crystallization. |
| Low Recovery: 6-MSA may be lost during extraction or purification steps. | - Optimize the extraction procedure (e.g., pH adjustment, choice of solvent). - Evaluate each step of the purification process for potential product loss. |
Data Presentation
Table 1: Impact of NADPH on 6-MSA and TAL Formation by 6-MSAS
| Condition | Relative Rate of 6-MSA Formation | Relative Rate of TAL Formation | Reference |
| Presence of NADPH | 100% | Small amounts | [2] |
| Absence of NADPH | 0% | 10% (of 6-MSA rate with NADPH) | [2] |
Table 2: Production of 6-MSA and TAL in Engineered Saccharomyces cerevisiae
| Engineered Strain Modification | Product | Titer (mg/L) | Reference |
| Overexpression of 6-MSAS and PPTase with native ACC1 promoter | 6-MSA | ~346 | |
| Overexpression of 6-MSAS and PPTase with strong TEF1p promoter for ACC1 | 6-MSA | 554 ± 26 | |
| Expression of Y1572F mutant of 6-MSAS | TAL | 1800 | [1][4] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol provides a general framework for the in vitro synthesis of 6-MSA using purified 6-MSAS enzyme.
Materials:
-
Purified holo-6-MSAS enzyme
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Quenching solution (e.g., 1 M HCl)
-
Ethyl acetate for extraction
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acetyl-CoA, malonyl-CoA, and NADPH at their optimized concentrations.
-
Pre-incubate the reaction mixture at the optimal temperature for 6-MSAS activity (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the purified holo-6-MSAS enzyme.
-
Incubate the reaction for a specific period (e.g., 1-4 hours), with gentle agitation.
-
Stop the reaction by adding the quenching solution to lower the pH.
-
Extract the product from the reaction mixture using an equal volume of ethyl acetate. Repeat the extraction three times.
-
Pool the organic phases and evaporate the solvent under reduced pressure.
-
Redissolve the dried extract in a suitable solvent (e.g., methanol) for analysis by HPLC or GC-MS.
Protocol 2: HPLC Analysis of 6-MSA and TAL
This protocol outlines a general method for the analysis of 6-MSA and its byproduct TAL using reversed-phase HPLC.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid
Procedure:
-
Set up a gradient elution method. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B (linear gradient)
-
35-40 min: 10% B (re-equilibration)
-
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to monitor at a wavelength where both 6-MSA and TAL have significant absorbance (e.g., 254 nm or 305 nm).
-
Inject a known volume of the prepared sample extract.
-
Identify and quantify the peaks corresponding to 6-MSA and TAL by comparing their retention times and peak areas to those of authentic standards.
Visualizations
Caption: Biosynthetic pathway of this compound by 6-MSAS.
References
- 1. Application of Synthetic Biology to the Biosynthesis of Polyketides - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigating intermediates in this compound biosynthesis [repository.cam.ac.uk]
- 4. Production of this compound by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cis double bond formation in polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of polyketides by trans-AT polyketide synthases - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. Production of the polyketide 6-MSA in yeast engineered for increased malonyl-CoA supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: Enhancing 6-Methylsalicylic Acid (6-MSA) Biosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving precursor supply for 6-Methylsalicylic Acid (6-MSA) biosynthesis.
Troubleshooting Guide
This guide addresses common issues encountered during 6-MSA production experiments, focusing on precursor supply.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| 6MSA-001 | Low or no 6-MSA production after heterologous expression of 6-MSAS. | 1. Inactive 6-MSAS enzyme. 2. Insufficient precursor supply (acetyl-CoA and malonyl-CoA). 3. Codon usage of the 6-MSAS gene is not optimized for the expression host. | 1. Co-express a 4'-phosphopantetheinyl transferase (PPTase), such as NpgA from Aspergillus nidulans or Sfp from Bacillus subtilis, to convert the apo-6-MSAS to its active holo-form.[1][2] 2. Implement metabolic engineering strategies to increase precursor pools (see FAQ section). 3. Synthesize a codon-optimized version of the 6-MSAS gene for the specific expression host. |
| 6MSA-002 | 6-MSA titer is lower than expected, despite successful expression of 6-MSAS and PPTase. | 1. Limited availability of the primary precursor, acetyl-CoA. 2. Inefficient conversion of acetyl-CoA to malonyl-CoA. 3. Competing metabolic pathways are draining the precursor pools. | 1. Engineer the central carbon metabolism to channel more carbon towards acetyl-CoA. This can include strategies like overexpressing enzymes in the pyruvate dehydrogenase complex.[3] 2. Overexpress acetyl-CoA carboxylase (ACC1), the enzyme responsible for converting acetyl-CoA to malonyl-CoA.[1][3] 3. Identify and delete or down-regulate competing pathways that consume acetyl-CoA or malonyl-CoA, such as fatty acid synthesis or pathways leading to other secondary metabolites. |
| 6MSA-003 | Accumulation of intermediate or shunt products, such as triacetic acid lactone (TAL). | 1. The 6-MSAS enzyme may be mutated or not functioning optimally, leading to the premature release of intermediates. 2. Imbalance in the ratio of acetyl-CoA to malonyl-CoA. | 1. Sequence the 6-MSAS gene to check for mutations. Purify the enzyme and perform in vitro assays to confirm its activity.[4][5] 2. Fine-tune the expression levels of genes involved in precursor supply (e.g., ACC1) to achieve an optimal balance for 6-MSA synthesis. |
| 6MSA-004 | Inconsistent 6-MSA production across different fermentation batches. | 1. Variability in media composition or fermentation conditions (pH, temperature, aeration). 2. Genetic instability of the engineered strain. | 1. Standardize the fermentation protocol, including media preparation and control of physical parameters. 2. Perform genomic analysis to check for the stability of the integrated genes. If using plasmids, ensure consistent copy number. |
Frequently Asked Questions (FAQs)
Q1: What are the primary precursors for 6-MSA biosynthesis?
This compound (6-MSA) is a polyketide synthesized by the this compound synthase (6-MSAS) enzyme. The biosynthesis of one molecule of 6-MSA requires one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units.[6][7]
Q2: How can I increase the intracellular supply of acetyl-CoA?
Increasing the intracellular pool of acetyl-CoA is a critical step in improving 6-MSA production.[3] Key strategies include:
-
Engineering Central Carbon Metabolism: Tailoring the central carbon metabolism to direct more carbon flux towards acetyl-CoA is a common and effective approach.[3]
-
Reducing Acetyl-CoA Consumption: Deleting or down-regulating competing pathways that consume acetyl-CoA for other metabolic processes can increase its availability for 6-MSA synthesis.
Q3: What is the role of acetyl-CoA carboxylase (ACC) in 6-MSA production, and how can it be engineered?
Acetyl-CoA carboxylase (ACC) is a key enzyme that catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA.[8] Since malonyl-CoA is a direct precursor for 6-MSA, enhancing ACC activity is a widely used strategy to boost production.[3] This can be achieved by:
-
Overexpression of ACC: Introducing additional copies of the native ACC gene or expressing a heterologous ACC can increase the conversion of acetyl-CoA to malonyl-CoA.[3]
-
Promoter Engineering: Replacing the native promoter of the ACC gene with a strong, constitutive promoter can lead to higher and more stable enzyme expression.[1]
Q4: Why is co-expression of a phosphopantetheinyl transferase (PPTase) often necessary for 6-MSA production?
The 6-MSAS enzyme is a Type I polyketide synthase that contains an acyl carrier protein (ACP) domain. This ACP domain needs to be post-translationally modified by a 4'-phosphopantetheinyl transferase (PPTase) to be active. The PPTase transfers a 4'-phosphopantetheinyl moiety from coenzyme A to a conserved serine residue on the ACP domain, converting the inactive apo-enzyme into the active holo-enzyme.[2] Therefore, co-expressing a suitable PPTase is often essential for the functional expression of 6-MSAS in heterologous hosts.[2][9]
Quantitative Data on 6-MSA Production Improvement
The following table summarizes the impact of various metabolic engineering strategies on 6-MSA titers in different host organisms.
| Host Organism | Genetic Modification | 6-MSA Titer | Fold Increase | Reference |
| Saccharomyces cerevisiae | Overexpression of Penicillium patulum 6-MSAS and Aspergillus nidulans NpgA (PPTase) | ~200 mg/L | - | [10] |
| Saccharomyces cerevisiae | Replacement of native ACC1 promoter with a strong constitutive promoter (TEF1p) | 554 +/- 26 mg/L | 1.6 | [1] |
| Saccharomyces cerevisiae | Genomic integration of codon-optimized 6-MSAS and NpgA | > 2 g/L | ~10 | [11] |
| Corynebacterium glutamicum | Engineered for increased acetyl-CoA and malonyl-CoA supply, expressing Streptomyces antibioticus ChlB1 (6-MSAS) and an endogenous PPTase | up to 41 mg/L | - | [11][12] |
| Yarrowia lipolytica | Introduction of 6-MSAS and PPTase, enhancement of precursor synthesis, and xylose-induced biosynthesis | 25.88 g/L (in 5L bioreactor) | - | [9] |
Experimental Protocols
Protocol 1: Heterologous Expression of 6-MSAS and PPTase in Saccharomyces cerevisiae
This protocol provides a general workflow for expressing the 6-MSAS and a PPTase in yeast.
-
Gene Acquisition and Codon Optimization: Obtain the coding sequences for the 6-MSAS (e.g., from Penicillium patulum) and a suitable PPTase (e.g., NpgA from Aspergillus nidulans). Optimize the codon usage of both genes for S. cerevisiae expression.
-
Vector Construction: Clone the codon-optimized 6-MSAS and PPTase genes into yeast expression vectors. It is common to place them under the control of strong constitutive promoters, such as TEF1 or GPD.
-
Yeast Transformation: Transform the expression plasmids into a suitable S. cerevisiae strain (e.g., CEN.PK).
-
Cultivation for 6-MSA Production:
-
Prepare a suitable minimal medium containing a carbon source like glucose.
-
Inoculate the medium with the transformed yeast strain.
-
Incubate the culture at 30°C with shaking.
-
-
Extraction and Analysis of 6-MSA:
-
After a set fermentation time (e.g., 48-72 hours), centrifuge the culture to separate the cells from the supernatant.
-
Acidify the supernatant to pH 2-3 with HCl.
-
Extract the 6-MSA from the acidified supernatant using an organic solvent like ethyl acetate.
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the sample for the presence and quantity of 6-MSA using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Overexpression of Acetyl-CoA Carboxylase (ACC1) using Promoter Exchange
This protocol outlines the steps for replacing the native promoter of the ACC1 gene with a stronger promoter.
-
Design of the Promoter Exchange Cassette:
-
Design a DNA cassette containing the strong constitutive promoter (e.g., TEF1p) flanked by homologous regions upstream and downstream of the native ACC1 promoter.
-
Include a selection marker in the cassette for easy identification of successful transformants.
-
-
Construction of the Cassette: Synthesize or PCR-amplify the DNA fragments and assemble the cassette using techniques like Gibson Assembly or yeast homologous recombination.
-
Yeast Transformation: Transform the promoter exchange cassette into the S. cerevisiae strain already expressing 6-MSAS and PPTase.
-
Selection and Verification of Transformants:
-
Select for transformants on appropriate media based on the selection marker used.
-
Verify the correct integration of the new promoter at the ACC1 locus using colony PCR and DNA sequencing.
-
-
Evaluation of 6-MSA Production: Cultivate the engineered strain and compare its 6-MSA production to the parent strain without the promoter exchange, following the cultivation and analysis steps outlined in Protocol 1.
Signaling Pathways and Experimental Workflows
Caption: Biosynthetic pathway of this compound from glucose.
Caption: Strategy for improving 6-MSA production through metabolic engineering.
Caption: General experimental workflow for heterologous 6-MSA production.
References
- 1. Production of the polyketide 6-MSA in yeast engineered for increased malonyl-CoA supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of this compound by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering intracellular malonyl-CoA availability in microbial hosts and its impact on polyketide and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating intermediates in this compound biosynthesis [repository.cam.ac.uk]
- 6. Insights into 6‐Methylsalicylic Acid Bio‐assembly by Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. First-class – biosynthesis of 6-MSA and bostrycoidin type I polyketides in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Degradation of 6-Methylsalicylic Acid in culture medium.
Welcome to the technical support center for 6-Methylsalicylic Acid (6-MSA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the degradation of 6-MSA in culture medium during their experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound (6-MSA) are inconsistent. Could this be due to its degradation in the culture medium?
A1: Yes, inconsistent results are a common sign of compound instability in cell culture media. The degradation of 6-MSA can lead to a decreased effective concentration over the course of your experiment, potentially causing variability in the observed biological effects. Factors such as pH, temperature, light exposure, and components of the medium itself can contribute to this degradation.[1][2]
Q2: What are the primary factors that can cause 6-MSA to degrade in my cell culture setup?
A2: Several factors can contribute to the degradation of 6-MSA in a typical cell culture environment:
-
pH: The pH of the culture medium can significantly influence the stability of phenolic compounds.[3] Alkaline conditions (higher pH) can promote the degradation of some phenolic acids.[3][4]
-
Temperature: Incubation at 37°C, the standard temperature for most cell cultures, can accelerate the chemical degradation of thermally sensitive compounds.[1]
-
Light Exposure: Some aromatic compounds are photosensitive and can degrade upon exposure to light, particularly UV light.[5][6]
-
Reactive Components in Media: Cell culture media are complex mixtures. Components like serum can contain enzymes that may metabolize 6-MSA. Additionally, reactive oxygen species (ROS) can be present and lead to oxidative degradation.[1]
-
Dissolved Oxygen: The presence of dissolved oxygen can contribute to the oxidative degradation of phenolic compounds.[5]
Q3: How can I determine if 6-MSA is degrading in my specific experimental conditions?
A3: To assess the stability of 6-MSA in your cell culture medium, you can perform a stability study. This involves incubating 6-MSA in the cell-free medium under your exact experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. Aliquots of the medium should be collected at different time points and analyzed for the concentration of the parent 6-MSA compound using an analytical technique like High-Performance Liquid Chromatography (HPLC).[1] A decrease in the concentration of 6-MSA over time is a direct indication of its degradation.
Q4: What are the potential degradation products of 6-MSA, and could they interfere with my experiment?
A4: While specific degradation pathways for 6-MSA in cell culture medium are not extensively documented, degradation of similar phenolic compounds can involve oxidation of the hydroxyl group and decarboxylation of the carboxylic acid group. These degradation products will have different chemical properties and biological activities than the parent 6-MSA molecule and could potentially interfere with your experimental results or lead to off-target effects.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating the degradation of 6-MSA in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of 6-MSA activity | High pH of the culture medium. | Measure the pH of your medium after the addition of all supplements. If it is alkaline, consider using a different buffering system or adjusting the pH. Phenolic compounds are generally more stable at a slightly acidic to neutral pH.[3][7] |
| High temperature (37°C). | While 37°C is necessary for cell culture, minimize the time 6-MSA is exposed to this temperature before and during the experiment. Prepare fresh solutions and add them to the culture immediately.[1] | |
| Light exposure during incubation or storage. | Protect your 6-MSA stock solutions and culture plates from light by storing them in the dark and using amber-colored tubes or wrapping them in foil.[1] | |
| Inconsistent results between experiments | Degradation of 6-MSA stock solution. | Prepare fresh stock solutions of 6-MSA for each experiment from a solid powder. Avoid repeated freeze-thaw cycles of stock solutions. Store stock solutions at -20°C or -80°C in small aliquots. |
| Enzymatic degradation by serum components. | If your cell line permits, consider reducing the serum concentration or using a serum-free medium for the duration of the experiment.[1] | |
| Oxidative degradation. | Consider supplementing the culture medium with antioxidants like ascorbic acid, if it does not interfere with your experimental endpoints. | |
| Precipitation of 6-MSA in the medium | Poor solubility of 6-MSA at the working concentration. | Ensure that the final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve 6-MSA is compatible with your cell line and does not exceed recommended limits (typically <0.1-0.5%). Confirm the solubility of 6-MSA in your specific culture medium.[8] |
Hypothetical Degradation Data
The following tables present hypothetical data to illustrate the impact of different factors on 6-MSA stability in a standard cell culture medium (e.g., DMEM with 10% FBS) over a 48-hour incubation period at 37°C. The remaining 6-MSA was quantified by HPLC.
Table 1: Effect of pH on 6-MSA Degradation
| Time (hours) | Remaining 6-MSA at pH 7.0 (%) | Remaining 6-MSA at pH 7.4 (%) | Remaining 6-MSA at pH 8.0 (%) |
| 0 | 100 | 100 | 100 |
| 6 | 98 | 95 | 90 |
| 12 | 95 | 90 | 82 |
| 24 | 90 | 82 | 70 |
| 48 | 81 | 68 | 55 |
Table 2: Effect of Temperature on 6-MSA Degradation (at pH 7.4)
| Time (hours) | Remaining 6-MSA at 4°C (%) | Remaining 6-MSA at 25°C (%) | Remaining 6-MSA at 37°C (%) |
| 0 | 100 | 100 | 100 |
| 6 | 99 | 98 | 95 |
| 12 | 99 | 96 | 90 |
| 24 | 98 | 92 | 82 |
| 48 | 97 | 85 | 68 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of 6-MSA in a cell-free culture medium using HPLC.
Materials:
-
This compound (powder)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile, amber-colored microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of 6-MSA Stock Solution: Prepare a concentrated stock solution of 6-MSA (e.g., 10 mM) in an appropriate solvent (e.g., DMSO or ethanol).
-
Preparation of Test Medium: Prepare the complete cell culture medium to be tested, including serum and any other supplements, under sterile conditions.
-
Spiking the Medium: Add the 6-MSA stock solution to the test medium to achieve the final desired concentration (e.g., 100 µM). Ensure the final solvent concentration is low (e.g., <0.1%). Mix thoroughly.
-
Time Zero Sample: Immediately after mixing, take an aliquot of the 6-MSA-containing medium. This will serve as your time zero (T=0) sample. Store it at -80°C until analysis.
-
Incubation: Aliquot the remaining 6-MSA-containing medium into sterile, amber-colored microcentrifuge tubes. Place these tubes in a 37°C incubator with 5% CO2.
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator and immediately freeze it at -80°C.
-
Sample Preparation for HPLC:
-
Thaw all samples (including the T=0 sample) on ice.
-
To precipitate proteins that might interfere with the HPLC analysis, add a cold organic solvent like acetonitrile (1:2 ratio of medium to acetonitrile).
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials.
-
-
HPLC Analysis:
-
Analyze the samples using an HPLC method suitable for separating and quantifying 6-MSA. A C18 column is commonly used for such compounds.
-
The mobile phase could consist of a gradient of an acidic aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Detect 6-MSA using a UV detector at its maximum absorbance wavelength (around 280-310 nm).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 6-MSA to quantify its concentration in the samples.
-
Calculate the percentage of 6-MSA remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining 6-MSA against time to visualize the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for assessing 6-MSA stability.
Caption: Hypothetical degradation pathway of 6-MSA.
Caption: Troubleshooting logic for 6-MSA experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. Photodegradation of salicylic acid in aquatic environment: effect of different forms of nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Influence of UV Light on Photodegradation of Acetylsalicylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioaustralis.com [bioaustralis.com]
Resolving analytical challenges in 6-Methylsalicylic Acid detection.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and analysis of 6-Methylsalicylic Acid (6-MSA).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental analysis of 6-MSA.
High-Performance Liquid Chromatography (HPLC)
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for 6-MSA. | 1. Secondary interactions with the column: Residual silanols on the column stationary phase can interact with the acidic 6-MSA.[1] 2. Inappropriate sample solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[2][3] 3. Column contamination or aging: Buildup of contaminants on the column frit or degradation of the stationary phase.[1][4] | 1. Adjust mobile phase pH: Lowering the mobile phase pH can reduce the interaction with silanols.[1] Consider adding a modifier like trifluoroacetic acid (TFA) at a low concentration (0.1%).[4] 2. Match sample solvent to mobile phase: If possible, dissolve the sample in the initial mobile phase. If the sample is not soluble, use a weaker solvent.[2] 3. Column washing/regeneration: Flush the column with a strong solvent (e.g., isopropanol or methanol) to remove contaminants.[1][4] If the problem persists, the column may need to be replaced.[4] |
| Inconsistent or drifting retention times for 6-MSA. | 1. Changes in mobile phase composition: Inaccurate mixing of mobile phase components or evaporation of a volatile component.[2][4] 2. Fluctuations in column temperature: Temperature variations can significantly affect retention times, especially in ion-exchange chromatography.[2][4] 3. Air bubbles in the pump: Trapped air can lead to inconsistent flow rates.[4] | 1. Prepare fresh mobile phase: Ensure accurate measurements and proper mixing. Degas the mobile phase before use.[4] 2. Use a column oven: Maintaining a constant column temperature will ensure reproducible retention times.[2] 3. Purge the pump: Purge the pump at a high flow rate to remove any trapped air bubbles.[4] |
| Low sensitivity or no peak detected for 6-MSA. | 1. Incorrect detection wavelength: The UV or fluorescence detector is not set to the optimal wavelength for 6-MSA. 2. Sample degradation: 6-MSA may be unstable under the storage or experimental conditions. 3. Insufficient sample concentration: The concentration of 6-MSA in the sample is below the detection limit of the instrument. | 1. Optimize detector settings: For UV detection, the absorption maximum for 6-MSA should be determined (a photodiode array detector is useful for this).[5] For fluorescence detection, optimal excitation and emission wavelengths are crucial; for example, excitation at 297 nm and emission at 412 nm have been used.[5] 2. Ensure proper sample handling: Store samples at low temperatures and protect them from light. Analyze samples as quickly as possible after preparation. 3. Concentrate the sample: Use solid-phase extraction (SPE) or other concentration techniques to increase the analyte concentration.[6][7] |
| Co-elution with interfering peaks (e.g., Salicylic Acid). | 1. Suboptimal mobile phase gradient: The gradient may not be shallow enough to separate structurally similar compounds. 2. Inappropriate column chemistry: The stationary phase may not have sufficient selectivity for the analytes. | 1. Optimize the gradient: A linear gradient with a slow increase in the organic solvent concentration can improve separation. For instance, starting with 10% acetonitrile and increasing to 12% over several minutes has been shown to separate 6-MSA from salicylic acid.[5] 2. Select a different column: Consider a column with a different stationary phase (e.g., a different C18 phase or a phenyl-hexyl column) to alter the selectivity. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or no derivatization of 6-MSA. | 1. Presence of moisture: Water can deactivate the derivatizing reagent (e.g., BSTFA). 2. Suboptimal reaction conditions: Incorrect temperature or reaction time for the derivatization process. | 1. Ensure anhydrous conditions: Dry the sample extract completely before adding the derivatization reagent. Store reagents under desiccated conditions. 2. Optimize derivatization: Systematically vary the reaction temperature and time to find the optimal conditions for complete derivatization of 6-MSA. |
| Contamination of the GC system (ghost peaks). | 1. Carryover from previous injections: Highly concentrated or "dirty" samples can contaminate the injector liner and the front of the column.[8] 2. Septum bleed: Degradation of the injector septum at high temperatures. | 1. Clean the injection port and liner: Replace the liner and septum regularly. Bake out the column at a high temperature (below its maximum limit) to remove contaminants.[8] 2. Use high-quality septa: Select septa that are appropriate for the injector temperature. |
| Matrix effects leading to inaccurate quantification. | Co-eluting matrix components: Compounds from the sample matrix can enhance or suppress the ionization of the derivatized 6-MSA in the mass spectrometer source.[9] | Use a matrix-matched calibration curve: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
Sample Preparation
-
What is the first step in preparing a sample for 6-MSA analysis? The initial step is typically an extraction to isolate 6-MSA from the sample matrix.[6][7] The choice of extraction solvent and method will depend on the nature of the sample (e.g., fermentation broth, plant tissue).
-
My sample contains conjugated forms of 6-MSA. How can I analyze the total 6-MSA content? To measure total 6-MSA, a hydrolysis step is required to release the free acid from its conjugated forms. This can be achieved through chemical hydrolysis (using acid or base) or enzymatic hydrolysis (e.g., with β-glucosidase).[5]
-
What are some common techniques for cleaning up a sample extract before analysis? Solid-phase extraction (SPE) is a widely used technique to remove interfering compounds and concentrate the analyte of interest.[6][7]
Analytical Methods
-
Which analytical technique is most suitable for quantifying 6-MSA? Both HPLC and GC-MS are powerful techniques for 6-MSA quantification. HPLC with UV or fluorescence detection is often used.[5] GC-MS, which requires derivatization of the 6-MSA, can provide high sensitivity and structural confirmation.[5]
-
What are typical mobile phases for HPLC analysis of 6-MSA? A common approach for reversed-phase HPLC is to use a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile.[5] A gradient elution is often employed to achieve good separation.[5]
-
Why is derivatization necessary for GC-MS analysis of 6-MSA? this compound is a polar and non-volatile compound. Derivatization, typically silylation, is required to increase its volatility and thermal stability, making it suitable for GC analysis.
Experimental Protocols
1. HPLC-Fluorescence Method for 6-MSA Quantification
This protocol is adapted from methods used for the analysis of salicylates in plant extracts.[5]
-
Sample Extraction and Hydrolysis:
-
Homogenize the sample material (e.g., plant tissue) in a suitable solvent.
-
To determine total 6-MSA, perform a hydrolysis step. For enzymatic hydrolysis, treat the extract with β-glucosidase.[5] For chemical hydrolysis, use a base treatment followed by acid hydrolysis.[5]
-
Centrifuge the extract to pellet any solids and collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Conditions:
-
Column: Waters 5-μm Symmetry Shield RP8, 4.6 × 250-mm.[5]
-
Mobile Phase: A gradient of 35 mM ammonium acetate (pH 4.7) and acetonitrile.
-
Gradient: Start with 10% acetonitrile, then a linear gradient to 12% acetonitrile over 7 minutes.[5]
-
Flow Rate: 1 mL/min.[5]
-
Column Temperature: 50°C.[5]
-
Injection Volume: 10 µL.[5]
-
Detection: Fluorescence detector with excitation at 297 nm and emission at 412 nm.[5]
-
2. GC-MS Analysis of 6-MSA
This protocol outlines the general steps for GC-MS analysis, including the critical derivatization step.
-
Sample Extraction and Derivatization:
-
Extract 6-MSA from the sample matrix using an appropriate solvent.
-
Evaporate the solvent to obtain a dry residue.
-
Add a derivatization reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), to the dried extract.
-
Incubate the mixture at an elevated temperature (e.g., 70°C) for a sufficient time to ensure complete derivatization.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature of around 80°C, held for a few minutes, followed by a ramp to a final temperature of approximately 280°C.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Detection: Scan mode to identify the trimethylsilylated 6-MSA, and selected ion monitoring (SIM) mode for quantification using characteristic ions.
-
Quantitative Data Summary
Table 1: HPLC Parameters for 6-MSA Analysis
| Parameter | Value | Reference |
| Column | Waters 5-μm Symmetry Shield RP8 | [5] |
| Mobile Phase A | 35 mM Ammonium Acetate, pH 4.7 | [5] |
| Mobile Phase B | Acetonitrile | [5] |
| Gradient | 10% B to 12% B over 7 min | [5] |
| Flow Rate | 1 mL/min | [5] |
| Temperature | 50°C | [5] |
| Fluorescence Detection | Ex: 297 nm, Em: 412 nm | [5] |
| Retention Time | ~13 min | [5] |
Table 2: GC-MS Data for Trimethylsilylated 6-MSA
| Parameter | Description | Reference |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | |
| Ionization Mode | Electron Ionization (EI) | |
| Key Mass Fragments (m/z) | Identification of the trimethylsilylated 6-MSA can be confirmed by its mass spectrum.[5] | [5] |
Visualizations
Caption: A generalized experimental workflow for the detection and quantification of this compound.
Caption: Simplified biosynthetic pathway of this compound (6-MSA) by 6-MSAS.[5][10]
References
- 1. agilent.com [agilent.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. agilent.com [agilent.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Production of this compound by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. chromtech.com [chromtech.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivities of 6-Methylsalicylic Acid and Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 6-Methylsalicylic Acid (6-MSA) and its structural analog, salicylic acid (SA). While salicylic acid is a well-established compound with extensive research supporting its therapeutic applications, this compound presents an area of growing interest. This document aims to objectively compare their performance based on available experimental data, detail relevant experimental methodologies, and visualize key biological pathways.
Executive Summary
Salicylic acid is a widely recognized bioactive compound with potent anti-inflammatory, analgesic, and antimicrobial properties. Its mechanisms of action, primarily through the inhibition of cyclooxygenase (COX) enzymes and the NF-κB signaling pathway, are well-documented. In contrast, this compound, a naturally occurring polyketide, has demonstrated antimicrobial and phytotoxic activities. Notably, it has been shown to mimic salicylic acid's role in inducing plant defense mechanisms. However, comprehensive quantitative data on its anti-inflammatory and analgesic effects in animal models remains limited in publicly available literature. This guide consolidates the existing data to facilitate a comparative understanding and identify areas for future research.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for the bioactivities of this compound and salicylic acid.
Table 1: Anti-inflammatory Activity
| Compound | Assay | System | IC50 Value | Reference |
| Salicylic Acid | COX-2 Expression Inhibition | Human Foreskin Fibroblasts | ~5 x 10⁻⁶ M | [1] |
| Prostaglandin E2 (PGE2) Release Inhibition | Human A549 Cells | 5 µg/mL | [2] | |
| Protein Denaturation Inhibition | In vitro | 0.05 mg/mL | ||
| This compound | Various | Data not available | ||
| 6-n-tridecylsalicylic acid | Carrageenan-induced paw edema | Rats | Similar to Salicylic Acid | [3] |
Table 2: Antimicrobial Activity
| Compound | Microorganism | MIC Value | Reference |
| Salicylic Acid | Escherichia coli | 4 mg/mL | |
| Staphylococcus aureus | 4 mg/mL | ||
| Propionibacterium acnes | 1000 µg/mL | ||
| This compound | Various bacteria and fungi | In vitro inhibitory activity reported, but specific MIC values are not readily available. | [4] |
Table 3: Analgesic Activity
| Compound | Assay | Animal Model | Effective Dose | Reference |
| Salicylic Acid | Acetic acid-induced writhing, Hot plate test | Mice, Rats | Various doses reported | [5][6] |
| This compound | Data not available |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
References
- 1. Frontiers | Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria [frontiersin.org]
- 2. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory activity of marine natural products--6-n-tridecylsalicylic acid, flexibilide and dendalone 3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of this compound by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. Evaluation of Analgesic Activity of the Methanol Extract from the Leaves of Arum Palaestinum in Mice and Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
The Role of 6-Methylsalicylic Acid in Plant Systemic Acquired Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-Methylsalicylic Acid (6-MSA) and its role in plant Systemic Acquired Resistance (SAR), juxtaposed with other key SAR inducers: Salicylic Acid (SA), Azelaic Acid (AzA), and Pipecolic Acid (Pip). The information presented herein is supported by experimental data to facilitate objective evaluation and further research.
Introduction to Systemic Acquired Resistance
Systemic Acquired Resistance (SAR) is a crucial induced defense mechanism in plants that provides long-lasting, broad-spectrum resistance to secondary infections by pathogens, including viruses, bacteria, and fungi.[1] This "whole-plant" immune response is typically triggered by a localized primary infection that leads to the production and transport of mobile signals, activating defense responses in distal, uninfected tissues.[1] Key hallmarks of SAR include the accumulation of Pathogenesis-Related (PR) proteins and the priming of defense responses.[2]
Several endogenous signaling molecules have been identified as critical players in the SAR pathway, including Salicylic Acid (SA), Azelaic Acid (AzA), and Pipecolic Acid (Pip).[1][3] This guide focuses on the validation of a synthetic analog, this compound (6-MSA), as a potential SAR inducer and compares its performance with these naturally occurring compounds.
Comparative Analysis of SAR Inducers
The following tables summarize the available quantitative and qualitative data on the efficacy of 6-MSA, SA, AzA, and Pip in inducing key markers of Systemic Acquired Resistance.
Table 1: Induction of Pathogenesis-Related (PR) Protein Expression
| Compound | Plant Species | PR Protein(s) | Method of Application | Effective Concentration | Fold Induction / Qualitative Effect |
| This compound (6-MSA) | Tobacco | PR-1, β-1,3-glucanase, Chitinase | Leaf Infiltration | Not specified | Induces PR protein accumulation, but noted to be not as strong as SA.[4][5] |
| Salicylic Acid (SA) | Tobacco | PR-1 | Leaf Feeding / Spray | Sufficient for systemic induction with a 10-fold increase in endogenous levels.[1][4] | Systemic induction of PR-1 proteins.[1][4] |
| Azelaic Acid (AzA) | Arabidopsis thaliana | PR-1 | Local Application | 100 µM (local); 25 µM (systemic) | Induces PR-1 transcript accumulation systemically.[6] |
| Pipecolic Acid (Pip) | Arabidopsis thaliana | PR-1 | Leaf Exudate Infiltration / Exogenous Application | 500-1000 µM (optimal for SAR) | Enhances PR-1 transcript accumulation.[7] |
Table 2: Pathogen Growth Inhibition
| Compound | Plant Species | Pathogen | Method of Application | Effective Concentration | % Inhibition / Qualitative Effect |
| This compound (6-MSA) | Tobacco | Tobacco Mosaic Virus (TMV) | Constitutive expression in transgenic plants | Not applicable | Enhanced resistance to TMV.[8][9] |
| Salicylic Acid (SA) | Tobacco | Tobacco Mosaic Virus (TMV) | Spray | 1 mM and 5 mM | Significant reduction in TMV lesion diameter.[10] |
| Azelaic Acid (AzA) | Arabidopsis thaliana | Pseudomonas syringae | Root Application | Not specified | Induces systemic resistance to P. syringae. |
| Pipecolic Acid (Pip) | Arabidopsis thaliana | Pseudomonas syringae | Exogenous Application | 1000 µM | Confers SAR in a dose-dependent manner.[9] |
Signaling Pathways and Mechanisms of Action
The signaling pathways of SA, AzA, and Pip in SAR are complex and interconnected, often involving feedback loops and crosstalk. 6-MSA is thought to mimic the action of SA, likely by interacting with components of the SA signaling pathway.
Systemic Acquired Resistance Signaling Pathway
Caption: Simplified signaling pathway of Systemic Acquired Resistance (SAR) in plants.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Bacterial Leaf Infiltration Assay
This protocol is used to introduce a precise amount of bacterial suspension into the plant leaf apoplast to study plant-pathogen interactions and defense responses.
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
Pseudomonas syringae pv. tomato DC3000 (Pst DC3000)
-
King's B (KB) medium
-
10 mM MgCl₂
-
1 mL needleless syringes
-
Micropipettes and sterile tips
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation:
-
Streak Pst DC3000 on a KB agar plate with appropriate antibiotics and incubate at 28°C for 2 days.
-
Inoculate a single colony into 5 mL of liquid KB medium and grow overnight at 28°C with shaking.
-
Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 min).
-
Wash the pellet twice with sterile 10 mM MgCl₂.
-
Resuspend the pellet in 10 mM MgCl₂ and adjust the optical density at 600 nm (OD₆₀₀) to the desired concentration (e.g., OD₆₀₀ = 0.2 for an inoculum of 1 x 10⁸ CFU/mL). Prepare serial dilutions to achieve the final desired inoculum density (e.g., 1 x 10⁵ CFU/mL).
-
-
Leaf Infiltration:
-
Select fully expanded leaves of healthy, well-watered plants.
-
Use a 1 mL needleless syringe to carefully infiltrate the bacterial suspension into the abaxial (lower) side of the leaf.
-
Apply gentle pressure to the plunger until a small water-soaked area appears. Infiltrate a defined area of the leaf.
-
For mock controls, infiltrate leaves with 10 mM MgCl₂.
-
-
Post-Infiltration:
-
Place the plants in a growth chamber with high humidity for the first 24 hours to facilitate infection.
-
Monitor the development of disease symptoms over several days.
-
Pathogen Growth Assay
This assay quantifies the extent of bacterial proliferation within the plant tissue, providing a measure of plant susceptibility or resistance.
Materials:
-
Infiltrated plant leaves (from Protocol 1)
-
Cork borer (e.g., 0.5 cm diameter)
-
1.5 mL microcentrifuge tubes
-
Sterile 10 mM MgCl₂
-
Tissue homogenizer (e.g., bead beater)
-
KB agar plates with appropriate antibiotics
Procedure:
-
Sample Collection:
-
At specified time points post-infiltration (e.g., 0, 2, and 4 days), collect leaf discs from the infiltrated areas using a cork borer. Collect at least three biological replicates per treatment.
-
-
Bacterial Extraction:
-
Place each leaf disc into a 1.5 mL microcentrifuge tube containing a known volume of sterile 10 mM MgCl₂ (e.g., 200 µL) and sterile grinding beads.
-
Homogenize the tissue thoroughly using a tissue homogenizer.
-
-
Serial Dilution and Plating:
-
Prepare a series of 10-fold dilutions of the homogenate in sterile 10 mM MgCl₂.
-
Plate 10-100 µL of appropriate dilutions onto KB agar plates containing antibiotics selective for the bacterial strain.
-
Incubate the plates at 28°C for 2 days.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFUs) on each plate.
-
Calculate the bacterial density in the original leaf disc (CFU/cm²).
-
Compare the bacterial growth between different treatments (e.g., mock vs. SAR inducer).
-
Northern Blot Analysis for PR Gene Expression
This technique is used to detect and quantify the expression of specific messenger RNA (mRNA), such as that of PR-1, a key molecular marker for SAR.
Materials:
-
Plant leaf tissue (treated and control)
-
Liquid nitrogen
-
RNA extraction kit or Trizol reagent
-
Agarose, formaldehyde, MOPS buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization oven and buffers
-
Radioactively or non-radioactively labeled DNA probe specific for the PR-1 gene
-
Phosphorimager or X-ray film
Procedure:
-
RNA Extraction:
-
Harvest leaf tissue at desired time points after treatment and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit or a standard protocol like the Trizol method.
-
Quantify the RNA and assess its integrity.
-
-
Gel Electrophoresis:
-
Separate a defined amount of total RNA (e.g., 10-20 µg) on a denaturing formaldehyde-agarose gel.
-
-
Blotting:
-
Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary action or electroblotting.
-
Fix the RNA to the membrane by UV crosslinking.
-
-
Hybridization:
-
Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites.
-
Denature the labeled PR-1 probe and add it to the hybridization buffer.
-
Incubate the membrane with the probe overnight at a specific temperature to allow the probe to anneal to its complementary mRNA sequence.
-
-
Washing and Detection:
-
Wash the membrane with buffers of increasing stringency to remove unbound probe.
-
Detect the hybridized probe using a phosphorimager (for radioactive probes) or a chemiluminescent detection system (for non-radioactive probes).
-
The intensity of the resulting band is proportional to the amount of PR-1 mRNA in the sample.
-
Experimental Workflow for Comparative Analysis
To directly compare the efficacy of 6-MSA with other SAR inducers, the following experimental workflow is recommended.
Caption: A typical experimental workflow for comparing the efficacy of different SAR inducers.
Conclusion
The available evidence suggests that this compound can act as an inducer of plant defense responses, mimicking the effects of the well-established SAR signal, Salicylic Acid. It has been shown to promote the accumulation of PR proteins and enhance resistance to viral pathogens. However, direct quantitative comparisons with other key SAR inducers like Azelaic Acid and Pipecolic Acid are limited in the current literature.
For a comprehensive validation of 6-MSA's role and potential in agricultural applications, further research employing standardized, side-by-side comparative assays is crucial. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such investigations. A deeper understanding of the dose-response relationships and the precise molecular interactions of 6-MSA within the complex SAR signaling network will be invaluable for the development of novel and effective plant protection strategies.
References
- 1. Frontiers | Signal regulators of systemic acquired resistance [frontiersin.org]
- 2. The Plant Pathology Journal [ppjonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Constitutive expression of pathogenesis-related proteins PR-1, GRP, and PR-S in tobacco has no effect on virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of this compound by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of this compound by expression of a fungal polyketide synthase activates disease resistance in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of 6-Methylsalicylic Acid Synthase (6-MSAS) from Diverse Fungal Species
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fungal 6-MSAS Enzymes with Supporting Experimental Data.
6-Methylsalicylic acid (6-MSA) is a polyketide secondary metabolite produced by a variety of fungi, serving as a key precursor for numerous bioactive compounds, including the mycotoxin patulin. The central enzyme responsible for its biosynthesis is this compound synthase (6-MSAS), a large, multifunctional iterative type I polyketide synthase (PKS). Understanding the similarities and differences in the biochemical and kinetic properties of 6-MSAS from various fungal species is crucial for applications in synthetic biology, metabolic engineering, and the development of novel pharmaceuticals. This guide provides a comparative analysis of 6-MSAS from Penicillium patulum and Aspergillus niger, summarizing their key characteristics and providing detailed experimental protocols for their study.
Data Presentation: A Comparative Overview of Fungal 6-MSAS
The following table summarizes the key biochemical and kinetic parameters of 6-MSAS from Penicillium patulum and Aspergillus niger. While detailed kinetic data for the Aspergillus niger enzyme is not yet available in the literature, its genetic identification and heterologous expression provide a basis for future characterization.
| Parameter | Penicillium patulum 6-MSAS | Aspergillus niger 6-MSAS (PKS48/yanA) |
| Subunit Molecular Weight (kDa) | 180 - 190[1] | ~191 (predicted)[2] |
| Native Molecular Weight (kDa) | ~750 (Homotetramer)[3] | Not experimentally determined |
| Substrates | Acetyl-CoA, Malonyl-CoA, NADPH[4] | Acetyl-CoA, Malonyl-CoA, NADPH (inferred)[5] |
| Product | This compound[4] | This compound[5] |
| Specific Activity | Not explicitly stated in available literature. | Not experimentally determined. |
| Kinetic Parameters (Km) | Not explicitly stated in available literature. | Not experimentally determined. |
| Kinetic Parameters (kcat) | Not explicitly stated in available literature. | Not experimentally determined. |
| Substrate Specificity | Utilizes propionyl-CoA as an alternative starter unit to produce 6-ethylsalicylic acid at a rate of approximately 13% of that with acetyl-CoA.[6] | Not experimentally determined. |
| Byproduct Formation | In the absence of NADPH, produces triacetic acid lactone at 10% of the rate of 6-MSA synthesis.[3] | Not experimentally determined. |
Experimental Protocols
Detailed methodologies are essential for the reproducible study of 6-MSAS enzymes. The following protocols are based on established methods for the purification and activity assay of 6-MSAS from Penicillium patulum.
Purification of 6-MSAS from Penicillium patulum
This protocol is adapted from the work of Spencer and Jordan (1992).
1. Cell Lysis and Crude Extract Preparation:
- Harvest fungal mycelia from liquid culture by filtration.
- Wash the mycelia with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.6, containing 15% glycerol, 2 mM dithiothreitol, 1 mM EDTA, and protease inhibitors like benzamidine).
- Disrupt the cells by grinding with alumina or by using a French press.
- Centrifuge the homogenate to remove cell debris and obtain a crude cell-free extract.
2. Ammonium Sulfate Precipitation:
- Slowly add solid ammonium sulfate to the crude extract to a final saturation of 40-50%.
- Stir for a defined period (e.g., 30 minutes) at 4°C.
- Centrifuge to collect the precipitated protein.
- Resuspend the pellet in a minimal volume of the starting buffer.
3. Hydroxyapatite Chromatography:
- Apply the resuspended protein solution to a hydroxyapatite column pre-equilibrated with the starting buffer.
- Wash the column with the starting buffer.
- Elute the 6-MSAS using a linear gradient of potassium phosphate buffer (e.g., 50-400 mM).
- Collect fractions and assay for 6-MSAS activity.
4. Further Purification (Optional):
- For higher purity, fractions containing 6-MSAS activity can be pooled, concentrated, and subjected to further chromatographic steps such as gel filtration or ion-exchange chromatography.
6-MSAS Activity Assay
The activity of 6-MSAS can be determined by measuring the formation of its product, this compound.
1. Radiochemical Assay:
- This is a highly sensitive method that measures the incorporation of radiolabeled malonyl-CoA into 6-MSA.
- The reaction mixture (total volume of 2 ml) contains:
- 160 µmol Tris/sulfate buffer, pH 7.6
- 0.4 µmol acetyl-CoA
- 0.4 µmol NADPH
- 2.5 mg BSA
- 0.4 µmol [2-¹⁴C]malonyl-CoA
- 0.2-1.0 m-unit of 6-MSAS
- Incubate the reaction at 25°C for up to 10 minutes.
- Stop the reaction and extract the 6-MSA.
- Separate the 6-MSA from unreacted substrates by thin-layer chromatography (TLC).
- Quantify the radioactivity in the 6-MSA spot using a scintillation counter.
2. Fluorimetric Assay:
- This is a more rapid, continuous assay that relies on the fluorescence of 6-MSA.[7]
- The reaction mixture is the same as the radiochemical assay, but with non-radiolabeled malonyl-CoA.
- Monitor the increase in fluorescence at an excitation wavelength of 308 nm and an emission wavelength of 410 nm.[7]
- The rate of fluorescence increase is proportional to the rate of 6-MSA formation.[7] A standard curve of 6-MSA should be used for quantification.[7]
Mandatory Visualization: Diagrams of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for 6-MSAS analysis and a proposed signaling pathway for its regulation.
Caption: Experimental workflow for the purification and activity assay of 6-MSAS.
Caption: Proposed signaling pathway for the regulation of 6-MSAS gene expression in fungi.
References
- 1. The multifunctional this compound synthase gene of Penicillium patulum. Its gene structure relative to that of other polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Purification and properties of this compound synthase from Penicillium patulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-methylsalicylic-acid synthase - Wikipedia [en.wikipedia.org]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. This compound synthetase from Penicillium patulum. Some catalytic properties of the enzyme and its relation to fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Methylsalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of 6-Methylsalicylic Acid (6-MSA), a key polyketide with significant interest in pharmaceutical and biotechnological research. The objective is to offer a detailed overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to aid in the selection of the most appropriate method for specific research needs. This document outlines experimental protocols, presents comparative performance data, and illustrates a general workflow for analytical method cross-validation.
Comparative Analysis of Analytical Methods
The selection of an analytical method for 6-MSA is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following table summarizes the key quantitative performance parameters for HPLC, GC-MS, and LC-MS/MS. It is important to note that while data for GC-MS is specific to 6-MSA, the performance characteristics for HPLC and LC-MS/MS are based on validated methods for the structurally similar compound, salicylic acid, and are indicative of the expected performance for 6-MSA.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | >0.999 | Not explicitly stated for 6-MSA, but typically >0.99 for similar analytes. | >0.99 |
| Limit of Detection (LOD) | ~0.01 µg/mL | Method is sensitive enough for trace analysis, though a specific LOD for 6-MSA is not provided. | ~1 ng/L (in seawater for salicylic acid) |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | Not explicitly stated for 6-MSA. | 1-50 ng/L (in seawater for salicylic acid)[1] |
| Recovery | 98-102% | Not explicitly stated for 6-MSA. | 95-108% (in seawater for salicylic acid)[1] |
| Precision (%RSD) | <2% | Not explicitly stated for 6-MSA. | <15% |
| Sample Preparation | Liquid-liquid extraction or direct injection | Derivatization (trimethylsilylation) required | Solid-phase extraction or protein precipitation |
| Instrumentation | HPLC with UV/Fluorescence Detector | GC with Mass Spectrometer | LC with Tandem Mass Spectrometer |
| Primary Advantages | Robust, cost-effective, widely available. | High selectivity and structural information from mass spectra. | High sensitivity and selectivity, suitable for complex matrices. |
| Primary Limitations | Lower sensitivity compared to MS methods. | Requires derivatization for volatile compounds. | Higher cost and complexity of instrumentation. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for the analysis of 6-MSA and its analogs.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from a validated procedure for salicylic acid and is suitable for the quantification of 6-MSA in various matrices.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 35 mM ammonium acetate, pH 4.7) and an organic solvent (e.g., acetonitrile).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.[2]
-
Injection Volume: 10-20 µL.
-
Detection: UV absorbance at a wavelength determined by the absorption maximum of 6-MSA.
-
Sample Preparation: Samples can be prepared by dissolving in the mobile phase or through liquid-liquid extraction for more complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a published method specifically for the analysis of 6-MSA.[2]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 30 m HP-5MS (0.25 mm i.d., 0.25 µm film thickness).[2]
-
Injector: Splitless injection at 250°C.[2]
-
Carrier Gas: Helium.
-
Oven Temperature Program: Initial temperature of 170°C for 5 minutes, ramped at 5°C/min to 180°C, then at 20°C/min to 250°C, and held for 2 minutes.[2]
-
Mass Spectrometer: Operated in electron impact (EI) mode, scanning a mass-to-charge ratio (m/z) range of 50 to 550.[2]
-
Sample Preparation: Requires derivatization of 6-MSA to a more volatile form, typically through trimethylsilylation, prior to injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is adapted from a protocol for the analysis of salicylic acid in complex matrices.[1]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of 0.02 M formic acid in water (Solvent A) and acetonitrile (Solvent B).[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode. Precursor and product ions for 6-MSA would need to be optimized. For salicylic acid, the transition of m/z 137 -> 93 is commonly used.
-
Sample Preparation: Solid-phase extraction (SPE) is often employed to clean up and concentrate the sample prior to analysis, especially for complex biological or environmental matrices.
Workflow for Cross-Validation of Analytical Methods
The cross-validation of different analytical methods is essential to ensure the consistency and reliability of results. The following diagram illustrates a general workflow for this process.
Caption: Workflow for analytical method cross-validation.
This guide provides a foundational understanding of the analytical methodologies available for the quantification of this compound. The choice of method should be carefully considered based on the specific requirements of the study. For regulatory submissions or when combining data from different analytical platforms, a thorough cross-validation as outlined is imperative to ensure data integrity and comparability.
References
A Comparative Guide to 6-Methylsalicylic Acid Production in E. coli and S. cerevisiae
For Researchers, Scientists, and Drug Development Professionals
The production of 6-methylsalicylic acid (6-MSA), a polyketide with significant interest as a precursor to various pharmaceuticals and agrochemicals, has been successfully demonstrated in two of the most common microbial chassis: the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. Both hosts offer distinct advantages and disadvantages for heterologous production. This guide provides an objective comparison of 6-MSA production in these two organisms, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in selecting the appropriate host and strategy for their specific needs.
Performance Comparison at a Glance
S. cerevisiae has generally demonstrated higher reported titers of 6-MSA compared to E. coli. This is often attributed to the eukaryotic nature of yeast, which can provide a more suitable environment for the proper folding and function of the fungal this compound synthase (6-MSAS) enzyme. However, the faster growth rate and well-established genetic tools for E. coli make it a compelling alternative for rapid process development and optimization.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for 6-MSA production in engineered E. coli and S. cerevisiae as reported in various studies.
Table 1: this compound Production in Escherichia coli
| Strain | Key Genetic Modifications | Culture Conditions | Titer (mg/L) | Yield (g/g glucose) | Productivity (mg/L/h) | Reference |
| E. coli Tyr002 derivative | Introduction of isochorismate pyruvate lyase (pchB) from Pseudomonas aeruginosa and regulation of downstream aromatic amino acid pathways. | Shake flask fermentation | 1050 | Not Reported | Not Reported | |
| E. coli | Co-expression of 6-MSAS from Penicillium patulum and a phosphopantetheinyl transferase (sfp from Bacillus subtilis). | Temperature and glycerol-dependent production. | Lower than the native host (P. patulum). | Not Reported | Not Reported |
Table 2: this compound Production in Saccharomyces cerevisiae
| Strain | Key Genetic Modifications | Culture Conditions | Titer (mg/L) | Yield (g/g glucose) | Productivity (mg/L/h) | Reference |
| Engineered S. cerevisiae | Overexpression of a codon-optimized 6-MSAS from P. patulum and the phosphopantetheinyl transferase npgA from Aspergillus nidulans. | Batch culture | 367 | Not Reported | Not Reported | |
| Engineered S. cerevisiae | Replacement of the native ACC1 promoter with the strong, constitutive TEF1 promoter; co-expression of 6-MSAS and a PPTase. | Batch cultivation with 50 g/L glucose in minimal media. | 554 ± 26 | Not Reported | Not Reported | |
| Engineered S. cerevisiae | Not specified in detail. | Not specified in detail. | 1700 | Not Reported | Not Reported |
Metabolic Pathways and Engineering Strategies
The heterologous production of 6-MSA in both E. coli and S. cerevisiae hinges on the expression of a functional this compound synthase (6-MSAS), a type I polyketide synthase (PKS) typically sourced from fungi like Penicillium patulum. A crucial requirement for the activity of this PKS is its post-translational modification by a phosphopantetheinyl transferase (PPTase), which transfers a 4'-phosphopantetheinyl moiety from Coenzyme A to the acyl carrier protein domain of the 6-MSAS, converting it from its inactive apo-form to the active holo-form. The primary biosynthetic precursor for 6-MSA is malonyl-CoA, with one molecule of acetyl-CoA serving as the starter unit.
Metabolic engineering efforts in both organisms have predominantly focused on increasing the intracellular pool of malonyl-CoA, which is a key bottleneck for polyketide synthesis.
Caption: Generalized 6-MSA biosynthetic pathway in a heterologous host.
Engineering Strategies in S. cerevisiae
-
Increasing Malonyl-CoA Supply: A primary strategy is the overexpression of the endogenous acetyl-CoA carboxylase, encoded by the ACC1 gene. Replacing the native promoter of ACC1 with a strong, constitutive promoter like TEF1p has been shown to significantly increase 6-MSA titers.
-
Enhancing Precursor Availability: Other strategies involve engineering upstream pathways to channel more carbon flux towards acetyl-CoA.
Engineering Strategies in E. coli
-
Boosting Malonyl-CoA Pool: Similar to yeast, increasing the availability of malonyl-CoA is critical. This can be achieved by overexpressing acetyl-CoA carboxylase (acc) genes.
-
Reducing Competing Pathways: Knocking out or down-regulating pathways that compete for acetyl-CoA and malonyl-CoA, such as fatty acid biosynthesis, can redirect these precursors towards 6-MSA production.
-
Codon Optimization: Optimizing the codon usage of the fungal 6-msas gene for expression in E. coli can improve translation efficiency and protein folding.
Experimental Protocols
The following are synthesized protocols for the production of 6-MSA in shake flasks for both E. coli and S. cerevisiae, based on commonly used laboratory practices and information from relevant literature.
Production of 6-MSA in Escherichia coli
1. Strain and Plasmid Preparation:
-
Host Strain: E. coli BL21(DE3) is a suitable host due to its low protease activity and T7 promoter-based expression system.
-
Plasmids:
-
A high-copy plasmid (e.g., pET series) carrying the codon-optimized 6-msas gene from P. patulum under the control of a T7 promoter.
-
A compatible plasmid (e.g., pACYC-Duet) carrying a PPTase gene, such as sfp from B. subtilis or npgA from A. nidulans, also under an inducible promoter.
-
-
Transformation: Co-transform the host strain with both plasmids using standard heat-shock or electroporation protocols. Plate on LB agar containing the appropriate antibiotics for selection.
2. Culture Medium:
-
LB Medium (Luria-Bertani):
-
10 g/L Tryptone
-
5 g/L Yeast Extract
-
10 g/L NaCl
-
Adjust pH to 7.0 with NaOH.
-
Autoclave and add appropriate antibiotics post-cooling.
-
-
M9 Minimal Medium (for higher density cultures):
-
Prepare a 5x M9 salt solution (64 g/L Na2HPO4·7H2O, 15 g/L KH2PO4, 2.5 g/L NaCl, 5.0 g/L NH4Cl). Autoclave.
-
To make 1 L of M9 medium, add 200 mL of 5x M9 salts to 750 mL of sterile water.
-
Add 2 mL of sterile 1 M MgSO4, 100 µL of sterile 1 M CaCl2, and 20 mL of sterile 20% (w/v) glucose or 40% (w/v) glycerol.
-
Add appropriate antibiotics.
-
3. Shake Flask Cultivation:
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking at 200-250 rpm.
-
Inoculate 1 L of the desired production medium in a 2.8 L baffled flask with the overnight culture to an initial OD600 of 0.05-0.1.
-
Incubate at 37°C with vigorous shaking (200-250 rpm).
-
Monitor the cell growth by measuring OD600.
-
When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Reduce the temperature to 18-25°C and continue incubation for another 16-24 hours.
Caption: Experimental workflow for 6-MSA production in E. coli.
Production of 6-MSA in Saccharomyces cerevisiae
1. Strain and Plasmid Preparation:
-
Host Strain: S. cerevisiae CEN.PK or BY4741 are commonly used laboratory strains.
-
Plasmids:
-
A high-copy 2µ plasmid (e.g., pYES2) or an integrating vector carrying the 6-msas gene under the control of a strong constitutive (e.g., TEF1p, GPDp) or inducible (e.g., GAL1p) promoter.
-
A second compatible plasmid carrying the PPTase gene (npgA or sfp). Alternatively, both genes can be on the same plasmid or integrated into the genome.
-
-
Transformation: Transform the yeast strain using the lithium acetate/polyethylene glycol (LiAc/PEG) method. Plate on synthetic complete (SC) drop-out medium lacking the appropriate auxotrophic marker(s) for selection.
2. Culture Medium:
-
YPD Medium (Yeast Extract Peptone Dextrose):
-
10 g/L Yeast Extract
-
20 g/L Peptone
-
20 g/L Dextrose (Glucose)
-
-
Synthetic Defined (SD) Medium:
-
6.7 g/L Yeast Nitrogen Base without amino acids
-
20-50 g/L Glucose
-
Appropriate amino acid and nucleotide supplements (drop-out mix) for auxotrophic selection.
-
3. Shake Flask Cultivation:
-
Inoculate a single colony into 5-10 mL of selective SD medium and grow for 1-2 days at 30°C with shaking (200-250 rpm).
-
Use the starter culture to inoculate 50-100 mL of production medium (either YPD or SD with a higher glucose concentration) in a 250-500 mL flask to an initial OD600 of 0.1.
-
Incubate at 30°C with shaking (200-250 rpm) for 48-96 hours.
-
If using an inducible promoter (e.g., GAL1p), add galactose to a final concentration of 2% (w/v) after initial growth on a non-repressing carbon source like raffinose or when glucose is depleted.
Caption: Experimental workflow for 6-MSA production in S. cerevisiae.
Quantification of this compound
1. Sample Preparation:
-
Centrifuge the culture sample to pellet the cells.
-
Take the supernatant (culture medium) for extraction.
-
Acidify the supernatant to pH 2-3 with HCl.
-
Extract the 6-MSA with an equal volume of an organic solvent such as ethyl acetate.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic phase and evaporate it to dryness under vacuum or nitrogen.
-
Resuspend the dried extract in a known volume of the mobile phase for HPLC analysis.
2. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to ensure 6-MSA is in its protonated form. A typical gradient might run from 10% to 90% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 240 nm or 303 nm.
-
Quantification: Generate a standard curve using pure 6-MSA of known concentrations to quantify the amount in the samples based on the peak area.
Conclusion
Both E. coli and S. cerevisiae are viable hosts for the production of this compound. S. cerevisiae has shown the potential for higher titers, likely due to its eukaryotic machinery being more compatible with the fungal 6-MSAS enzyme. However, the rapid growth and extensive toolkit available for E. coli make it a strong contender, particularly for initial strain development and pathway prototyping. The choice of host will ultimately depend on the specific goals of the research, including desired production scale, development timeline, and the complexity of further downstream enzymatic modifications of 6-MSA. Advances in metabolic engineering, particularly in optimizing precursor supply and cofactor availability, will continue to improve the production capabilities of both organisms.
A Comparative Analysis of the Biological Activities of 6-Methylsalicylic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 6-Methylsalicylic Acid and its 3-, 4-, and 5-Methyl Isomers, Supported by Experimental Data and Methodologies.
Introduction
This compound (6-MSA), a well-known polyketide natural product, and its structural isomers, 3-methylsalicylic acid (3-MSA), 4-methylsalicylic acid (4-MSA), and 5-methylsalicylic acid (5-MSA), represent a fascinating case study in structure-activity relationships. While sharing the same molecular formula, the seemingly minor shift in the position of a single methyl group on the salicylic acid scaffold results in a diverse array of biological activities. This guide provides a comparative overview of the known biological functions of these four isomers, presenting available quantitative data, detailed experimental protocols for key bioassays, and diagrams of the relevant signaling pathways. This objective comparison aims to serve as a valuable resource for researchers exploring the therapeutic and biological potential of these compounds.
Comparative Overview of Biological Activities
The primary biological activities reported for this compound and its isomers are distinct, highlighting the significant impact of methyl group placement on molecular interactions and biological outcomes.
| Compound | Key Biological Activities |
| This compound (6-MSA) | Plant defense activation (Salicylic acid mimic), Antifungal |
| 3-Methylsalicylic Acid (3-MSA) | Fibrinolytic, Antilipidemic |
| 4-Methylsalicylic Acid (4-MSA) | Derivatives exhibit Immunosuppressive and Alkaline Phosphatase Inhibition properties |
| 5-Methylsalicylic Acid (5-MSA) | Limited reported activity; noted for cross-reactivity in salicylate immunoassays |
Quantitative Biological Activity Data
Direct comparative studies of the biological activities of all four methylsalicylic acid isomers using standardized assays are limited in the current scientific literature. The following table summarizes available quantitative data for the individual isomers or their derivatives. It is important to note that these values are from different studies and may not be directly comparable.
| Compound/Derivative | Assay | Target/Organism | Result (IC₅₀/EC₅₀/Other) |
| This compound | Yeast Two-Hybrid | NPR3/NPR4 (Arabidopsis) | ~2x more active than Salicylic Acid |
| This compound | Fungal Growth Inhibition | Botrytis cinerea | Most active among SA, MeSA, and ASA |
| Derivatives of 4-MSA | Alkaline Phosphatase Inhibition | Tissue-Nonspecific Alkaline Phosphatase (TNAP) | Not specified for 4-MSA itself |
| Derivatives of 4-MSA | Immunosuppressive Activity | T-cell proliferation | Not specified for 4-MSA itself |
Note: SA = Salicylic Acid, MeSA = Methyl Salicylate, ASA = Acetylsalicylic Acid. Further research is needed to establish a comprehensive, directly comparable quantitative dataset for these isomers.
Experimental Protocols
Detailed methodologies for the key biological activities are provided below. These protocols are based on established methods and can be adapted for the comparative analysis of methylsalicylic acid isomers.
Plant Defense Activation Assay (for 6-MSA)
This protocol is designed to assess the ability of a compound to induce plant defense responses, using the accumulation of pathogenesis-related (PR) proteins as a marker.
Objective: To quantify the induction of PR-1 protein in Arabidopsis thaliana seedlings upon treatment with methylsalicylic acid isomers.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium
-
6-well plates
-
Test compounds (6-MSA and isomers) dissolved in a suitable solvent (e.g., DMSO)
-
Liquid nitrogen
-
Protein extraction buffer
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibody against PR-1
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Sterilize and sow Arabidopsis thaliana seeds on MS medium in 6-well plates.
-
Grow seedlings for 10-14 days under controlled conditions (16h light/8h dark photoperiod).
-
Prepare solutions of 6-MSA and its isomers at various concentrations. Include a solvent control.
-
Treat the seedlings by adding the test solutions to the liquid MS medium.
-
After 24-48 hours of incubation, harvest the seedlings and immediately freeze in liquid nitrogen.
-
Extract total protein from the ground tissue using a suitable extraction buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for PR-1.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensity to determine the relative amount of PR-1 protein.
Fibrin Clot Lysis Assay (for 3-MSA)
This assay measures the fibrinolytic activity of a compound by monitoring the lysis of a fibrin clot.
Objective: To determine the rate of fibrin clot lysis in the presence of 3-methylsalicylic acid and its isomers.
Materials:
-
Human plasma or purified fibrinogen
-
Thrombin
-
Plasminogen
-
Test compounds (3-MSA and isomers)
-
Tris-HCl buffer
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add human plasma or a solution of fibrinogen and plasminogen.
-
Add the test compounds at various concentrations.
-
Initiate clot formation by adding thrombin to each well.
-
Monitor the change in optical density (absorbance) at a specific wavelength (e.g., 405 nm) over time at 37°C.
-
The time taken for the absorbance to decrease by 50% (lysis time) is determined. A shorter lysis time indicates higher fibrinolytic activity.
T-Cell Proliferation Assay (for 4-MSA derivatives)
This assay is used to evaluate the immunosuppressive potential of a compound by measuring its effect on T-cell proliferation.
Objective: To assess the inhibitory effect of 4-methylsalicylic acid derivatives on mitogen-stimulated T-cell proliferation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line
-
RPMI-1640 medium supplemented with fetal bovine serum
-
A mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies
-
Test compounds (derivatives of 4-MSA)
-
Cell proliferation reagent (e.g., CFSE, BrdU, or MTT)
-
96-well cell culture plates
-
Flow cytometer or microplate reader
Procedure:
-
Isolate PBMCs from healthy donor blood or culture a T-cell line.
-
Label the cells with CFSE (Carboxyfluorescein succinimidyl ester) if using flow cytometry.
-
Plate the cells in a 96-well plate.
-
Add the test compounds at various concentrations.
-
Stimulate the cells with a mitogen (e.g., PHA).
-
Incubate the plates for 3-5 days at 37°C in a CO₂ incubator.
-
Assess cell proliferation:
-
CFSE: Analyze the dilution of CFSE fluorescence in the T-cell population by flow cytometry.
-
MTT: Add MTT reagent, incubate, and then measure the absorbance of the formazan product.
-
-
Calculate the percentage of inhibition of proliferation compared to the stimulated control without the test compound.
Signaling Pathways and Mechanisms of Action
The distinct biological activities of the methylsalicylic acid isomers are a direct consequence of their interaction with different cellular signaling pathways.
This compound: Plant Immunity Signaling
6-MSA mimics the plant defense hormone salicylic acid (SA) and activates the SA signaling pathway, leading to systemic acquired resistance (SAR). This pathway involves the NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) protein, a key regulator of defense gene expression.
Caption: Salicylic acid/6-MSA signaling pathway in plant defense.
3-Methylsalicylic Acid: Fibrinolysis Pathway
3-MSA is reported to activate the fibrinolytic system. This system is responsible for the dissolution of fibrin clots, primarily through the action of the enzyme plasmin, which is converted from its zymogen form, plasminogen.
Caption: Proposed mechanism of 3-MSA-induced fibrinolysis.
4-Methylsalicylic Acid Derivatives: Immunosuppression
Derivatives of 4-MSA have been shown to possess immunosuppressive properties. A key mechanism of immunosuppression involves the inhibition of T-cell activation and proliferation.
Caption: General mechanism of T-cell activation and its inhibition.
Conclusion
The comparative analysis of this compound and its isomers underscores the profound influence of molecular structure on biological function. While 6-MSA shows promise in agriculture as a plant defense activator, 3-MSA exhibits potential in cardiovascular health due to its fibrinolytic properties. Derivatives of 4-MSA are being explored for their immunosuppressive and enzyme-inhibiting capabilities. The biological activities of 5-MSA remain largely uncharacterized, presenting an open area for future research.
This guide highlights the need for direct, quantitative comparative studies to fully elucidate the structure-activity relationships within this group of isomers. Such research will be pivotal for the targeted design and development of new therapeutic agents and agricultural products based on the methylsalicylic acid scaffold.
A Comparative Structural Analysis of 6-Methylsalicylic Acid Synthase and Other Polyketide Synthases
A Guide for Researchers, Scientists, and Drug Development Professionals
Polyketide synthases (PKSs) are a diverse family of enzymes responsible for the biosynthesis of a vast array of natural products with significant pharmacological applications. Understanding the structural and functional nuances of these complex molecular machines is paramount for their targeted engineering and the generation of novel therapeutics. This guide provides a detailed structural comparison of 6-methylsalicylic acid synthase (6-MSAS), an iterative Type I PKS, with other major classes of polyketide synthases, supported by experimental data and detailed methodologies.
Structural and Functional Overview of Polyketide Synthases
Polyketide synthases are broadly categorized into three main types based on their protein architecture and catalytic mechanism.
-
Type I PKSs are large, multifunctional enzymes that contain all the necessary catalytic domains on one or more large polypeptide chains. They are further subdivided into:
-
Iterative Type I PKSs (iPKSs): These enzymes, such as 6-MSAS, possess a single set of catalytic domains that are used repeatedly to build the polyketide chain.[1][2][3] They are commonly found in fungi.[1]
-
Modular Type I PKSs (mPKSs): These are organized in an assembly-line fashion, with a series of modules each containing a distinct set of catalytic domains. Each module is responsible for one cycle of chain elongation and modification.[4][5]
-
-
Type II PKSs consist of a complex of discrete, monofunctional proteins that work together to iteratively synthesize the polyketide chain.[6][7][8] They are typically found in bacteria and are responsible for the production of many aromatic polyketides.[6]
-
Type III PKSs , also known as chalcone synthase-like PKSs, are the simplest form, functioning as homodimers of ketosynthase (KS) domains.[9][10][11] Unlike Type I and II PKSs, they do not utilize an acyl carrier protein (ACP) and instead use acyl-CoA substrates directly.[8]
Comparative Data of PKS Architectures
The following table summarizes the key structural and functional differences between 6-MSAS and representative examples from the other PKS classes.
| Feature | This compound Synthase (6-MSAS) | Modular Type I PKS (e.g., DEBS Module 3) | Type II PKS (e.g., Actinorhodin PKS) | Type III PKS (e.g., Chalcone Synthase) |
| PKS Type | Iterative Type I | Modular Type I | Type II | Type III |
| Organism | Penicillium patulum | Saccharopolyspora erythraea | Streptomyces coelicolor | Medicago sativa |
| Overall Structure | Homotetramer of large multifunctional polypeptides.[12] | Large, modular multienzyme complex.[4] | Dissociable complex of monofunctional proteins.[6][8] | Homodimer of KS domains.[11] |
| Subunit Molecular Weight (kDa) | ~180-190[12][13] | Varies per module (e.g., DEBS M3+TE ~130) | Individual proteins are smaller (e.g., KSα/β ~45 kDa each, ACP ~9 kDa) | ~42-45 |
| Core Catalytic Domains | KS, AT, DH (renamed TH), KR, ACP[14] | KS, AT, ACP (within each module) | KSα, KSβ (Chain Length Factor), ACP | KS (Cys-His-Asn catalytic triad)[10] |
| Mode of Synthesis | Iterative use of a single module.[1][14] | Assembly-line, one module per extension.[4] | Iterative use of dissociated enzymes.[7][8] | Iterative use of KS domain.[11] |
| Substrate Carrier | Acyl Carrier Protein (ACP) | Acyl Carrier Protein (ACP) | Acyl Carrier Protein (ACP) | None (direct use of acyl-CoA)[8] |
| Catalytic Efficiency (kcat/Km) M⁻¹s⁻¹ | Not readily available for the full reaction cycle. Individual domain kinetics are studied. | Varies significantly between modules and depends on protein-protein interactions. A 1000-fold range in reaction rate was observed for the KS domain of module 3 with different ACP domains.[5] | Kinetic analysis is complex due to the multi-protein nature. Optimal activity requires specific stoichiometric ratios of components.[7] | Can be very high, for example, BPKS from Botrytis cinerea shows a kcat/Km of 2.8 x 10⁵ s⁻¹M⁻¹ for palmitoyl-CoA.[9] |
Logical Relationship of PKS Structural Comparison
The following diagram illustrates the hierarchical classification and key distinguishing features of the different PKS types, highlighting the position of 6-MSAS.
Experimental Protocols
Purification of this compound Synthase from Penicillium patulum
This protocol is adapted from the procedure described by Spencer and Jordan (1992).[12][15][16]
Materials:
-
Penicillium patulum mycelia
-
Buffer A: 0.1 M Tris/sulphate, pH 7.6, containing 15% (v/v) glycerol, 1 mM EDTA, 5 mM 2-mercaptoethanol, and protease inhibitors (e.g., 0.34 g/L benzamidine).
-
Buffer B: 50 mM potassium phosphate, pH 7.6, containing 15% glycerol, 2 mM dithiothreitol, 1 mM EDTA, and protease inhibitors.
-
Buffer C: 200 mM potassium phosphate, pH 7.6, with the same additives as Buffer B.
-
Glass beads (0.5 mm diameter)
-
High-speed centrifuge
-
Hydroxyapatite chromatography column
Procedure:
-
Cell Lysis: Harvest mycelia by suction filtration and wash with 1% NaCl. Resuspend the mycelia in Buffer A. Disrupt the cells by vigorous shaking with glass beads or using a cell disrupter.
-
Clarification: Centrifuge the homogenate at high speed (e.g., 11,000 g for 20 min) to remove cell debris.
-
Ammonium Sulfate Precipitation: Fractionally precipitate the supernatant with ammonium sulfate. The fraction precipitating between 30% and 50% saturation typically contains 6-MSAS.
-
Resuspension and Dialysis: Resuspend the pellet in a minimal volume of Buffer B and dialyze extensively against the same buffer to remove ammonium sulfate.
-
Hydroxyapatite Chromatography: Apply the dialyzed protein solution to a hydroxyapatite column pre-equilibrated with Buffer B. Wash the column with Buffer B. Elute 6-MSAS with a linear gradient or a step elution of Buffer C.
-
Purity Assessment: Analyze the fractions by SDS-PAGE to assess purity. Pool the fractions containing pure 6-MSAS.
Enzyme Assay for 6-MSAS Activity
This assay measures the formation of this compound.[15]
Materials:
-
Purified 6-MSAS
-
Assay Buffer: 0.1 M Tris/sulphate, pH 7.6
-
Acetyl-CoA (starter unit)
-
Malonyl-CoA (extender unit)
-
NADPH (reducing cofactor)
-
Bovine Serum Albumin (BSA)
-
Spectrofluorometer or HPLC system
Procedure (Fluorometric Assay): [15]
-
Prepare a reaction mixture in a total volume of 2 mL containing:
-
160 µmol Tris/sulphate buffer, pH 7.6
-
0.4 µmol acetyl-CoA
-
0.4 µmol NADPH
-
2.5 mg BSA
-
0.2-1.0 m-unit of purified 6-MSAS
-
-
Incubate the mixture at 25°C for 5-10 minutes with stirring.
-
Initiate the reaction by adding 0.4 µmol of malonyl-CoA.
-
Monitor the increase in fluorescence associated with the formation of this compound. The excitation and emission wavelengths should be optimized for 6-MSA.
-
Quantify the amount of product formed by comparing the fluorescence change to a standard curve of this compound.
Procedure (HPLC-based Assay):
-
Set up the reaction as described above.
-
Stop the reaction at various time points by adding a quenching agent (e.g., an acid like HCl).
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC using a C18 column.
-
Monitor the elution of this compound by UV absorbance (e.g., at 305 nm) or mass spectrometry.
-
Quantify the product by comparing the peak area to a standard curve.
X-ray Crystallography of a Polyketide Synthase
This is a general workflow for determining the crystal structure of a PKS.[17][18]
Procedure:
-
Protein Expression and Purification: Overexpress the target PKS or a specific domain in a suitable host (e.g., E. coli). Purify the protein to homogeneity using a combination of chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Crystal Harvesting and Cryo-protection: Once suitable crystals are obtained, carefully harvest them and transfer them to a cryo-protectant solution (e.g., reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice formation during freezing.
-
X-ray Diffraction Data Collection: Flash-cool the crystal in a stream of liquid nitrogen and expose it to a monochromatic X-ray beam at a synchrotron source. Collect diffraction data as the crystal is rotated.
-
Data Processing and Structure Solution: Process the diffraction images to determine the unit cell parameters and space group, and to integrate the reflection intensities. Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing.
-
Model Building and Refinement: Build an atomic model into the resulting electron density map and refine the model against the experimental data to improve its quality and agreement with the diffraction data.
Cryo-Electron Microscopy (Cryo-EM) of a PKS Module
This is a generalized workflow for determining the structure of a large PKS complex using cryo-EM.[19][20][21][22][23]
Procedure:
-
Sample Preparation: Purify the PKS complex to homogeneity. Apply a small volume of the sample to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane to vitrify the sample.
-
Data Collection: Transfer the frozen grid to a cryo-electron microscope. Collect a large number of images (micrographs) of the particles in different orientations at a low electron dose to minimize radiation damage.
-
Image Processing:
-
Motion Correction: Correct for beam-induced sample movement.
-
CTF Estimation and Correction: Determine and correct for the contrast transfer function of the microscope.
-
Particle Picking: Automatically select individual particle images from the micrographs.
-
2D Classification: Group particles with similar views to generate 2D class averages, which helps to remove noise and non-particle images.
-
Ab-initio 3D Reconstruction: Generate an initial 3D model from the 2D class averages.
-
3D Classification and Refinement: Classify the particles into different conformational states and refine the 3D reconstructions to high resolution.
-
-
Model Building and Validation: Build an atomic model into the final high-resolution cryo-EM density map and validate the model.
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates a generalized experimental workflow for the structural and functional characterization of a polyketide synthase.
References
- 1. The Architectures of Iterative Type I PKS and FAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural enzymology of iterative type I polyketide synthases: various routes to catalytic programming - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00015J [pubs.rsc.org]
- 3. Biochemical characterization of the minimal domains of an iterative eukaryotic polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Dissociation of a Type I Polyketide Synthase Module - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the Modularity of Modular Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition Kinetics and Emodin Cocrystal Structure of a Type II Polyketide Ketoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 9. The Botrytis cinerea type III polyketide synthase shows unprecedented high catalytic efficiency toward long chain acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How structural subtleties lead to molecular diversity for the type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Purification and properties of this compound synthase from Penicillium patulum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production of this compound by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigating intermediates in this compound biosynthesis [repository.cam.ac.uk]
- 15. scispace.com [scispace.com]
- 16. Purification and properties of this compound synthase from Penicillium patulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rcsb.org [rcsb.org]
- 20. biorxiv.org [biorxiv.org]
- 21. Cryo-EM structure of phosphodiesterase 6 reveals insights into the allosteric regulation of type I phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cryo-electron tomography reveals the binding and release states of the major adhesion complex from Mycoplasma genitalium - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of 6-Methylsalicylic Acid Synthase Activity: In Vivo vs. In Vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic activity of 6-Methylsalicylic Acid (6-MSA) synthase in vivo and in vitro. 6-MSA synthase is a polyketide synthase (PKS) of significant interest, responsible for the biosynthesis of this compound, a key intermediate in the production of various secondary metabolites. Understanding the nuances of its activity under different experimental conditions is crucial for metabolic engineering, synthetic biology, and drug discovery efforts.
Quantitative Data Summary
Direct comparative studies of 6-MSA synthase activity in vivo versus in vitro are limited due to the inherent complexities of replicating the cellular environment in a test tube. However, by compiling data from various studies, we can draw meaningful comparisons. The following table summarizes key quantitative data, highlighting the differences observed between the two settings.
| Parameter | In Vivo Activity | In Vitro Activity | Key Considerations |
| Product Titer | Can reach g/L scale in engineered microbial hosts. For example, Corynebacterium glutamicum expressing 6-MSA synthase from Streptomyces antibioticus produced 41 mg/L of 6-MSA.[1] In some engineered plants, 6-MeSA levels can exceed 50 µg/g fresh weight.[2] | Typically measured as specific activity (U/mg) or product formation rate (e.g., nmol/min/mg). | In vivo titers reflect the overall efficiency of a metabolic pathway within a living cell, including precursor supply and product export, while in vitro assays measure the intrinsic catalytic activity of the purified enzyme under optimized conditions. |
| Enzyme Kinetics | Direct measurement of kinetic parameters (Km, kcat) is challenging. Apparent in vivo kinetics can be inferred from metabolic flux analysis and modeling.[3][4] | Kinetic parameters are readily determined using purified enzyme and defined substrate concentrations. For purified 6-MSAS from Penicillium patulum, the reaction proceeds with acetyl-CoA as a starter unit.[5] | In vivo kinetics are influenced by substrate and product concentrations, cellular compartmentalization, and potential interactions with other macromolecules, which are absent in simplified in vitro assays.[6] |
| Substrate Specificity | Substrate availability is determined by the host organism's metabolism. The enzyme primarily utilizes acetyl-CoA and malonyl-CoA.[1][2] | Alternative starter units can be supplied to the purified enzyme. For instance, acetoacetyl-CoA can serve as an alternative starter molecule for 6-MSAS from P. patulum.[5] | The flexibility of substrate utilization in vitro opens avenues for generating novel polyketide derivatives that may not be accessible through in vivo fermentation. |
| Byproduct Formation | Shunt products like triacetic acid lactone can be produced, and their levels may vary depending on the host and cultivation conditions.[7][8] | In the absence of the reducing cofactor NADPH, purified 6-MSAS from P. patulum exclusively produces triacetic acid lactone at a rate that is 10% of that for 6-MSA synthesis in the presence of NADPH.[5] | The controlled environment of in vitro assays allows for a more precise study of reaction mechanisms and byproduct formation under specific conditions. |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are outlines of typical protocols for assessing 6-MSA synthase activity in vivo and in vitro.
In Vivo Activity Assessment
This protocol focuses on the analysis of 6-MSA production in a heterologous host, such as E. coli or Saccharomyces cerevisiae.
-
Gene Expression: The gene encoding 6-MSA synthase is cloned into an appropriate expression vector and transformed into the chosen host organism.
-
Cultivation: The engineered strain is cultivated in a suitable medium. Culture conditions (temperature, pH, aeration) are optimized for growth and product formation.
-
Induction: If an inducible promoter is used, gene expression is initiated by adding an inducer (e.g., IPTG for lac-based promoters) at a specific cell density.
-
Sample Collection: Culture samples are collected at various time points. The cells and supernatant are separated by centrifugation.
-
Extraction: 6-MSA is extracted from the culture supernatant (and potentially from the cell pellet) using an organic solvent (e.g., ethyl acetate) after acidification of the medium.
-
Quantification: The extracted 6-MSA is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
In Vitro Activity Assay
This protocol describes the measurement of enzymatic activity using purified 6-MSA synthase.
-
Protein Expression and Purification: The 6-MSA synthase is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).[7]
-
Assay Mixture Preparation: A reaction mixture is prepared in a suitable buffer containing the purified enzyme, the starter unit (acetyl-CoA), the extender unit (malonyl-CoA), and the reducing cofactor (NADPH).[5][9]
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of one of the substrates or the enzyme. The mixture is incubated at an optimal temperature for a defined period.
-
Reaction Termination: The reaction is stopped by the addition of an acid or an organic solvent.
-
Product Analysis: The formation of 6-MSA is monitored continuously by spectrophotometry (measuring the consumption of NADPH at 340 nm) or discontinuously by HPLC or LC-MS analysis of the reaction mixture.
Visualizing the 6-MSA Biosynthetic Pathway
The following diagram illustrates the general workflow for the biosynthesis of this compound by 6-MSA synthase.
Caption: A simplified workflow of 6-MSA synthesis by 6-MSAS.
Conclusion
The study of 6-MSA synthase activity reveals a significant gap between in vivo and in vitro observations. In vivo studies provide a holistic view of the enzyme's performance within a complex cellular system, which is essential for metabolic engineering and large-scale production. In contrast, in vitro assays offer a reductionist approach, allowing for the detailed characterization of the enzyme's intrinsic catalytic properties and mechanism. A comprehensive understanding of 6-MSA synthase necessitates the integration of knowledge from both experimental settings to guide the rational design of biosynthetic pathways and the development of novel biocatalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of this compound by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining systems and synthetic biology for in vivo enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Model Balancing: A Search for In-Vivo Kinetic Constants and Consistent Metabolic States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and properties of this compound synthase from Penicillium patulum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why in vivo may not equal in vitro - new effectors revealed by measurement of enzymatic activities under the same in vivo-like assay conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating intermediates in this compound biosynthesis [repository.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. 6-methylsalicylic-acid synthase - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
